Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJGODSZUQLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS Number: 188815-45-4), a key building block in modern medicinal chemistry. The document details the compound's chemical identity, plausible synthetic routes, and in-depth analytical characterization. It is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is a chiral β-amino ester. The presence of a chlorine atom on the meta position of the phenyl ring and its formulation as a hydrochloride salt significantly influence its chemical properties and handling characteristics. The hydrochloride salt form generally enhances stability and improves solubility in aqueous media, which can be advantageous for certain applications.[1]
Table 1: Physicochemical Properties
| Property | Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base) | This compound |
| CAS Number | 498581-88-7 | 188815-45-4 |
| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 227.69 g/mol | 264.15 g/mol |
| Appearance | Solid | White to off-white solid |
| InChI Key | PQQICJYHWOLBIR-UHFFFAOYSA-N | GEFYSNMLNDGKHT-UHFFFAOYSA-N (for 4-chloro isomer) |
| SMILES | ClC1=CC=CC(C(CC(OCC)=O)N)=C1 | Cl.CCOC(=O)CC(N)C1=CC=CC(Cl)=C1 |
Note: Some properties for the hydrochloride salt are inferred from related isomers and general chemical principles due to limited specific data for CAS 188815-45-4.
Caption: Chemical structure of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Synthesis and Purification
The synthesis of this compound is a two-step process involving the formation of the free base followed by its conversion to the hydrochloride salt. A plausible and efficient method for the synthesis of the free base is via a Reformatsky-type reaction, which involves the addition of an organozinc reagent to an imine.
Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base)
This synthesis involves the reaction of 3-chlorobenzaldehyde with an amine source to form an imine, which then reacts with the Reformatsky reagent generated from ethyl bromoacetate and zinc.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 eq.) and benzylamine (1 eq.) in anhydrous toluene. Add a catalytic amount of a dehydrating agent such as magnesium sulfate. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the aldehyde is consumed.
-
Reformatsky Reagent Formation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 eq.). Add a solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension. The reaction is initiated by gentle heating or sonication.
-
Addition to Imine: Cool the in-situ generated imine solution from step 1 to 0°C. Add the prepared Reformatsky reagent from step 2 dropwise to the imine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of the free base.
Formation of the Hydrochloride Salt
The purified free base is converted to its hydrochloride salt to enhance its stability and handling properties.
Experimental Protocol:
-
Dissolve the purified Ethyl 3-amino-3-(3-chlorophenyl)propanoate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 7.2-7.5 ppm), the methine proton adjacent to the amino and phenyl groups (a triplet or multiplet around 4.5-5.0 ppm), the methylene protons adjacent to the ester carbonyl (a multiplet around 2.8-3.2 ppm), and the ethyl ester protons (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm). The presence of the hydrochloride salt may cause a downfield shift and broadening of the N-H proton signal.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the range of 125-145 ppm), the methine carbon (around 50-55 ppm), the methylene carbon (around 40-45 ppm), and the ethyl ester carbons (around 60-65 ppm and 14-15 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for this compound. In the positive ion mode, the spectrum is expected to show the molecular ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 228.08), as the hydrochloride salt will dissociate in the ESI source. Characteristic fragmentation patterns may include the loss of the ethoxy group (-45 Da) or the carboethoxy group (-73 Da).
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands. Key expected peaks include:
-
A broad band in the range of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.
-
A strong C=O stretching vibration of the ester at approximately 1730-1750 cm⁻¹.
-
C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.
-
C-O stretching of the ester around 1150-1250 cm⁻¹.
-
C-Cl stretching in the fingerprint region.
Caption: Analytical workflow for compound characterization.
Applications in Research and Drug Development
β-amino esters are valuable scaffolds in medicinal chemistry and drug discovery.[2][3] The structural motif of this compound makes it a precursor for the synthesis of a variety of biologically active molecules, including:
-
β-Lactams: As precursors to antibiotics and other therapeutic agents.
-
Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to enhance their stability against enzymatic degradation.
-
Small Molecule Inhibitors: The compound can serve as a starting point for the development of inhibitors for various enzymes and receptors. The 3-chlorophenyl group can engage in specific interactions within protein binding pockets.
-
Poly(β-amino esters) (PBAEs): These polymers are being explored for drug delivery and gene therapy applications due to their biodegradability and pH-responsiveness.[4][5][6][7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
-
Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Academy of Sciences. [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. National Institutes of Health (NIH). [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
- Synthesis of 3-amino-3-aryl propanoates.
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Capot Chemical Co., Ltd.. [Link]
-
Chemical process synthesis of beta-amino acids and esters. PubMed. [Link]
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- 3. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
physicochemical properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted β-amino acid ester. Compounds within this structural class are of significant interest to the pharmaceutical and chemical research communities. They often serve as crucial building blocks or scaffolds in the synthesis of more complex molecules, including bioactive compounds and novel therapeutic agents.[1] The presence of a chiral center, a lipophilic chlorophenyl group, and an ionizable amino group imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery and development.
This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale and field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and advanced research applications.
Chemical Identity and Core Properties
A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 188815-45-4 | [2] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [3][4] |
| Molecular Weight | 264.15 g/mol | [2][3] |
| Free Base Formula | C₁₁H₁₄ClNO₂ | [5] |
| Free Base MW | 227.69 g/mol | [6][7] |
| InChI (Free Base) | 1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
| SMILES (Free Base) | CCOC(=O)CC(C1=CC(=CC=C1)Cl)N | [5] |
| Predicted XlogP (Free Base) | 1.6 | [5] |
| Physical Form | Solid |
Note: XlogP is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity. A value of 1.6 suggests moderate lipophilicity for the free base form.[5]
Fundamental Physicochemical Characterization: Protocols & Rationale
The following sections detail the experimental procedures for determining the fundamental properties of the compound. The rationale behind each experiment is explained to provide context for its importance in a research and development setting.
Melting Point Determination
-
Causality and Rationale: The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. This parameter is fundamental for identity confirmation and quality control.
-
Experimental Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min for an accurate determination.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Solubility Profiling
-
Causality and Rationale: Solubility is a cornerstone of drug development, directly influencing bioavailability, formulation strategies, and the design of analytical methods. Profiling solubility in various aqueous and organic media provides a comprehensive understanding of the compound's behavior in different chemical environments.
-
Experimental Protocol (Shake-Flask Method):
-
Solvent Selection: Prepare a panel of relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (simulated gastric fluid), and common organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile).
-
Sample Preparation: Add an excess amount of the compound to individual vials containing a fixed volume (e.g., 1 mL) of each solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate analytical solvent (e.g., mobile phase from an HPLC method), and determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.
-
Calculation: Express the solubility in units of mg/mL or µg/mL.
-
Spectroscopic and Spectrometric Structural Confirmation
Spectroscopic techniques provide an unambiguous confirmation of the chemical structure, acting as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the hydrochloride-complexed amine (-NH₃⁺).
-
δ ~7.4-7.6 ppm (multiplet, 4H): Aromatic protons of the 3-chlorophenyl ring.
-
δ ~4.6-4.8 ppm (triplet or multiplet, 1H): Methine proton (-CH) adjacent to the amine and phenyl ring.
-
δ ~4.1 ppm (quartet, 2H): Methylene protons (-O-CH₂-) of the ethyl ester group.[8]
-
δ ~3.0-3.2 ppm (doublet of doublets, 2H): Methylene protons (-CH₂-) adjacent to the ester carbonyl and the chiral center.
-
δ ~1.2 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl ester group.[8]
-
-
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
δ ~170-172 ppm: Ester carbonyl carbon (C=O).
-
δ ~130-140 ppm: Aromatic carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom.
-
δ ~125-130 ppm: Other aromatic carbons.
-
δ ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.
-
δ ~52 ppm: Methine carbon (-CH-NH₃⁺).
-
δ ~40 ppm: Methylene carbon (-CH₂-C=O).
-
δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight of the compound (as the free base) and offers structural information through analysis of its fragmentation patterns. This is essential for confirming identity, especially in complex mixtures.
-
Predicted Mass-to-Charge Ratios (m/z) for the Free Base (C₁₁H₁₄ClNO₂):
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.0786 |
| [M+Na]⁺ | 250.0605 |
| [M-H]⁻ | 226.0640 |
| (Data predicted using CCSbase)[5] |
-
Logical Fragmentation Pathway: Under electrospray ionization (ESI+), the primary fragmentation would likely involve the loss of the ethoxy group from the ester or cleavage adjacent to the amine.
Caption: Predicted ESI-MS fragmentation of the parent ion.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
-
Expected Characteristic Absorption Bands:
-
~3000-2800 cm⁻¹ (broad): N-H stretching from the protonated amine (NH₃⁺).
-
~1735 cm⁻¹ (strong): C=O stretching of the ester functional group.
-
~1600, 1475 cm⁻¹: C=C stretching within the aromatic ring.
-
~1200 cm⁻¹: C-O stretching of the ester.
-
~780 cm⁻¹: C-Cl stretching.
-
Chromatographic Purity and Stability Analysis
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and monitoring their stability over time. A robust, validated HPLC method is a non-negotiable requirement for any compound intended for further research or development.
-
Reverse-Phase HPLC (RP-HPLC) Method Development:
-
Justification: Given the compound's moderate lipophilicity (predicted XlogP of 1.6 for the free base), RP-HPLC is the ideal separation mode.[5] A C18 column will provide sufficient hydrophobic retention, while an acidic mobile phase will ensure the amine is protonated and gives a good peak shape. UV detection is suitable due to the presence of the chromophoric chlorophenyl ring.
-
-
Detailed Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% B to 20% B
-
20-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
-
-
HPLC Analysis Workflow Diagram:
Caption: Standard workflow for HPLC purity analysis.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.
-
Safety Profile:
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statements: H319 (Causes serious eye irritation). Related isomers have shown additional hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions should be taken.
-
-
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
-
For long-term stability, storage under an inert atmosphere at 2-8 °C is recommended.
-
Conclusion
This technical guide has detailed the essential , providing both established data and robust, scientifically-grounded protocols for its characterization. The information on its chemical identity, physical constants, spectroscopic profile, and chromatographic behavior serves as a critical resource for scientists. By applying the methodologies outlined here, researchers can ensure the quality and integrity of their material, enabling confident progression into further stages of chemical synthesis, drug discovery, and materials science.
References
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Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 . PubChem. [Link]
-
Analytical Methods . Japan International Cooperation Agency. [Link]
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Ethyl 3-(3-chlorophenyl)propanoate | C11H13ClO2 | CID 15209343 . PubChem. [Link]
-
Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]
-
Ethyl 3-amino-3-(3-chlorophenyl)propanoate (C11H14ClNO2) . PubChemLite. [Link]
-
Interpretation of HNMR of ethyl propanoate . Filo. [Link]
-
Applications - HPLC-MART . HPLC-MART. [Link]
-
MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride . Capot Chemical. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . Pharmacia. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Planar chromatography – an essential component of modern analysis . CAMAG. [Link]
-
HPLC methods for recently approved pharmaceuticals . National Academic Digital Library of Ethiopia. [Link]
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- 4. echemi.com [echemi.com]
- 5. PubChemLite - Ethyl 3-amino-3-(3-chlorophenyl)propanoate (C11H14ClNO2) [pubchemlite.lcsb.uni.lu]
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- 7. 3D-YUA58188 - ethyl-3-amino-3-3-chlorophenylpropanoate [cymitquimica.com]
- 8. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 9. public.pensoft.net [public.pensoft.net]
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Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride structure
An In-Depth Technical Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride
Introduction
This compound is a specialized organic compound primarily utilized as a sophisticated building block in the landscape of pharmaceutical research and development.[1] Its structure, featuring a β-amino ester scaffold appended with a metabolically significant 3-chlorophenyl group, makes it a valuable precursor for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2] As a bulk drug intermediate, its purity, characterization, and handling are of paramount importance to ensure the integrity and success of subsequent synthetic steps.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a deeper understanding of the compound's structure, a plausible and detailed synthetic pathway, robust analytical methodologies for quality control, and critical safety protocols. The insights herein are framed from the perspective of applied science, emphasizing the rationale behind procedural choices and empowering the end-user to confidently utilize this synthon in their research endeavors.
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is the bedrock of its effective application. This compound is a chiral molecule, typically supplied as a racemic mixture unless otherwise specified. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.
Chemical Structure
The molecular structure consists of a propanoate ethyl ester backbone with an amino group and a 3-chlorophenyl ring attached to the beta-carbon (C3). The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Structure of this compound.
Core Properties
The key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | N/A |
| Synonyms | 3-Amino-3-(3-chlorophenyl)propanoic acid ethyl ester hydrochloride | N/A |
| CAS Number | 498581-88-7 (Free Base) | |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [2][3] |
| Molecular Weight | 264.15 g/mol | [2][3] |
| Appearance | Solid | |
| Purity | ≥97% (Typical) | |
| SMILES String | CCOC(=O)CC(C1=CC(Cl)=CC=C1)N.Cl | |
| InChI Key | PQQICJYHWOLBIR-UHFFFAOYSA-N (Free Base) |
Synthesis and Manufacturing Insights
While multiple synthetic routes exist for β-amino esters, a robust and scalable approach involves a two-step sequence: a Knoevenagel condensation followed by an aza-Michael addition. This method offers good control over the introduction of the required functional groups.
Synthetic Workflow
The synthesis begins with commercially available 3-chlorobenzaldehyde and proceeds through an α,β-unsaturated ester intermediate. The final step involves the formation of the hydrochloride salt, which aids in purification and handling.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure. Researchers must adapt it based on available laboratory equipment and safety infrastructure.
Step 1: Knoevenagel Condensation to form Ethyl 3-(3-chlorophenyl)propenoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), ethyl hydrogen malonate (1.1 eq), piperidine (0.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Causality: The piperidine acts as a base to deprotonate the malonate, initiating the condensation. The Dean-Stark trap removes water, driving the equilibrium towards the product.
-
Cool the reaction mixture, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester. Purify by column chromatography or distillation if necessary.
Step 2: Aza-Michael Addition and Hydrochloride Salt Formation
-
Dissolve the ethyl 3-(3-chlorophenyl)propenoate (1.0 eq) from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) dropwise.
-
Allow the reaction to stir at room temperature, monitoring by TLC for the disappearance of the starting material. Causality: Ammonia acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in a conjugate addition.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude free-base amine in anhydrous diethyl ether.
-
Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Trustworthiness: The precipitation of the hydrochloride salt from a non-polar solvent is a highly effective purification method, as ionic salts are typically insoluble in ether, leaving non-polar impurities behind.
Analytical Characterization and Quality Control
It is critical for researchers to independently verify the identity and purity of this material, as some suppliers may not provide comprehensive analytical data. A self-validating analytical workflow should include NMR, MS, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation. The following table outlines the predicted ¹H NMR signals for the compound dissolved in a suitable solvent like DMSO-d₆.
| Protons | Multiplicity | Approx. δ (ppm) | Integration | Assignment |
| -CH₃ (ethyl) | Triplet | 1.1 - 1.2 | 3H | Ethyl ester methyl group |
| -CH₂- (ester) | Quartet | 4.0 - 4.1 | 2H | Ethyl ester methylene group |
| -CH₂- (backbone) | Doublet of Doublets | 2.9 - 3.1 | 2H | Methylene adjacent to ester |
| -CH- (chiral) | Triplet/Multiplet | 4.5 - 4.6 | 1H | Methine at chiral center |
| Aromatic | Multiplet | 7.3 - 7.6 | 4H | Protons on 3-chlorophenyl ring |
| -NH₃⁺ | Broad Singlet | 8.5 - 9.0 | 3H | Ammonium protons |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free base.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z ≈ 228.07.
-
Key Insight: Look for the characteristic M+2 isotope peak for chlorine. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1, providing strong evidence for the presence of a single chlorine atom.
High-Performance Liquid Chromatography (HPLC) for Purity
An HPLC method is essential for determining the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The protocol is self-validating by observing a single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.
Applications in Drug Development
This compound is not typically an API itself but rather a key intermediate.[1] Its value lies in the strategic placement of its functional groups:
-
Primary Amine: Serves as a versatile handle for further chemical modifications, such as amide bond formation, alkylation, or sulfonylation, allowing for the construction of diverse compound libraries.
-
Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical derivatization (e.g., amide coupling), or it can be reduced to a primary alcohol.
-
3-Chlorophenyl Group: This moiety is frequently incorporated into drug candidates to enhance metabolic stability by blocking a potential site of aromatic oxidation. It can also improve binding affinity to target proteins through halogen bonding or hydrophobic interactions.
Researchers leverage this building block to synthesize novel compounds for screening against a wide array of biological targets, from enzymes to G-protein coupled receptors.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| STOT Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| (Source:) |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry place, with recommended storage at 2-8 °C.
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
References
- MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. (n.d.). [Source providing general safety and handling information applicable to isomers].
- ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride - Echemi. (n.d.). [Supplier information identifying the compound as a bulk drug intermediate].
-
Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 - PubChem. (n.d.). [Chemical database entry for a related isomer]. Retrieved January 17, 2026, from [Link]
-
Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride (C11H14ClNO2) - PubChemLite. (n.d.). [Chemical database entry]. Retrieved January 17, 2026, from [Link]
Sources
A Technical Guide to the Safe Handling and Application of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Authored for: Senior Research and Development Personnel
This guide provides a comprehensive technical overview of the safety, handling, and physicochemical properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Designed for professionals in chemical synthesis and drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer deeper causal insights and actionable protocols, ensuring both personnel safety and experimental integrity.
Compound Identification and Structural Profile
This compound is a substituted amino acid ester. Its structure is foundational for its reactivity and potential applications as a building block in medicinal chemistry.[1] The hydrochloride salt form is often utilized to improve the stability and solubility of the parent amine.
Table 1: Chemical Identity
| Identifier | Data |
|---|---|
| Systematic Name | This compound |
| CAS Number | 498581-88-7 (for parent base) |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂[2] |
| Molecular Weight | 264.15 g/mol [2] |
| Synonyms | Not widely available |
Figure 1: Chemical structure of this compound.
Hazard Identification and Toxicological Assessment
While comprehensive toxicological data for this specific compound is not thoroughly investigated, information from its parent base and structural analogs allows for a robust hazard assessment.[3] The primary concern identified is serious eye irritation.
Table 2: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|---|
|
| Warning | Eye Irritation, Category 2 | H319: Causes serious eye irritation |Note: This classification is based on the parent compound, Ethyl 3-amino-3-(3-chlorophenyl)propanoate. The hydrochloride salt should be handled with, at minimum, the same level of precaution.
Primary Exposure Risks
-
Eye Contact: The most significant and documented risk is serious eye irritation upon direct contact with the solid material.
-
Inhalation: As a solid, inhalation of dust particles may cause respiratory irritation.[3] This is a common hazard for finely powdered amine hydrochloride salts.
-
Skin Contact: May cause skin irritation upon prolonged contact.
-
Ingestion: Harmful if swallowed.[4]
Toxicological Profile
Specific target organ toxicity (single and repeated exposure) and carcinogenicity data are not currently available for this compound.[3] Therefore, it must be handled with the assumption that it is potentially hazardous, and exposure should be minimized.
Figure 2: A logical workflow for assessing chemical hazards upon receipt.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and standardized handling procedures is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is to handle this compound within a certified chemical fume hood. This is crucial for two reasons:
-
Containment: It prevents the release of fine dust or aerosols into the laboratory environment, directly mitigating the inhalation risk.
-
Ventilation: It ensures any potential vapors are safely exhausted.
Safe handling should always occur in a well-ventilated area.[2]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment and conform to established standards such as EU Directive 89/686/EEC or OSHA 29 CFR 1910.133.[3][5]
Table 3: Recommended Personal Protective Equipment
| Protection | Specification | Rationale and Standard |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or ANSI Z87.1 (US) to prevent eye contact with dust particles.[5] |
| Hand | Nitrile gloves (inspected before use). | Provides a barrier against skin contact. Use proper glove removal technique to avoid contamination.[3] |
| Body | Laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory | Not required under normal fume hood use. | If handling large quantities or if dust is generated outside a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended.[3] |
Standard Operating Protocol for Weighing and Handling
-
Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent paper. Assemble all necessary glassware and utensils.
-
Don PPE: Wear all PPE as specified in Table 3.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound, avoiding the creation of dust. Use a spatula and gentle motions.
-
Transfer: Securely close the stock container immediately after dispensing.[2] If transferring the weighed solid to a reaction vessel, do so carefully within the fume hood.
-
Solubilization: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Cleanup: Wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of all contaminated materials (gloves, absorbent paper) in a designated, sealed waste container.[3]
-
Decontamination: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are based on established best practices for chemical irritants.[3][5]
Table 4: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing. Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[5] |
| Inhalation | Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |
Always show the Safety Data Sheet to the attending medical professional.[3]
Figure 3: A decision-making framework for first aid response.
Storage, Stability, and Disposal
Proper storage is essential for maintaining the chemical's integrity, while correct disposal is vital for environmental and personnel safety.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Stability: The compound is stable under recommended storage conditions.[5] The hydrochloride salt form generally offers enhanced stability against degradation compared to the free base.
Waste Disposal
-
Product: Unused or surplus material should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of it in drains or the environment.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] All disposal practices must comply with local, state, and federal regulations.
Physical and Chemical Properties
Quantitative data for the hydrochloride salt is limited. The following table includes computed data for the parent base, Ethyl 3-(3-chlorophenyl)propanoate, which provides a useful approximation.
Table 5: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.67 g/mol | PubChem (Computed)[8] |
| Form | Solid | Sigma-Aldrich |
| XLogP3 | 3.4 | PubChem (Computed)[8] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[8] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water[9] | Thermo Fisher Scientific[9] |
References
- MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.Capot Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTM9JHbrcaqdrmX-K7xtW6vaOAW2lhqnQAACeM7vF8jl6YV5NBvEWEUGxd7RgJBjEkFUFaZSUBJm1WcwtWe3FbOqjkcsqSKoGh0wFCK_i6nhvLtaFGTmxurtgteNAoQnLXPxs-D2mvPWADfiWvYgPCw==]
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/498581]
- ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.Echemi. [URL: https://www.echemi.
- SAFETY DATA SHEET - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6633704&productDescription=3-N-BOC-AMINO-3-%284-CHLOROPHENYL%29-PROPIONIC-ACID%2C-95%2B%25&vendorId=VN00032119&countryCode=US&language=en]
- Safety Data Sheet - (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/634568_EN.pdf]
- SAFETY DATA SHEET - 3-Dimethylaminopropiophenone hydrochloride.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC115890250&productDescription=3-DIMETHYLAMINOPROPIOPHENONE+HCL&vendorId=VN00032119&countryCode=US&language=en]
- Ethyl 3-(2-amino-3-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67901959]
- SAFETY DATA SHEET - Ethyl 3-phenylpropionate.Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Ethyl 3-(3-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15209343]
- 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.Chem-Impex. [URL: https://www.chemimpex.com/products/3-amino-3-imino-propanoic-acid-ethyl-ester-hydrochloride]
- Short synthesis of ethyl 3-(3-aminophenyl)propanoate.PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/22020967/]
- ETHYL 3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82405364.htm]
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9309199_EN.htm]
- Ethyl 3-(4-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10921830]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Google Patents. [URL: https://patents.google.
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra10594a]
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An In-depth Technical Guide to the Solubility of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Recognizing the limited availability of public experimental data for this specific compound, this document serves as a practical whitepaper, equipping researchers with the foundational knowledge, predictive insights, and detailed experimental protocols required to generate high-quality solubility data. The guide emphasizes the principles of thermodynamic solubility, details the industry-standard shake-flask method, and provides a robust starting point for developing a suitable HPLC-UV quantification method.
Introduction and Physicochemical Context
This compound is a substituted β-amino ester. Its chemical structure, featuring a chlorophenyl ring, an amino group, and an ethyl ester moiety, dictates its physicochemical properties and, consequently, its solubility behavior in various media. As a hydrochloride salt, the compound's amino group is protonated, which is expected to enhance its aqueous solubility, particularly in acidic to neutral pH conditions, compared to its free base form.
The molecule's overall solubility is a balance between the hydrophilic character of the ammonium chloride salt and the lipophilic nature of the chlorophenyl ring and the ethyl group. A thorough understanding of its solubility is critical for applications in drug discovery and development, where it can influence bioavailability, formulation, and the design of in vitro assays.[1][2]
Predicted Physicochemical Properties
In the absence of extensive experimental data, we can predict key properties that govern solubility based on the compound's structure.
-
pKa (Acid Dissociation Constant): The primary basic center is the amino group. Substituted anilines typically have pKa values in the low single digits.[3][4][5][6][7] The pKa of the amino group is crucial as it determines the pH range over which the compound is ionized. Below its pKa, the compound will be predominantly in its more soluble, protonated (cationic) form.
-
logP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The presence of the chlorophenyl group and the ethyl ester will contribute to a positive logP value, indicating a preference for lipophilic environments. Computational tools can provide an estimated logP, which is useful for predicting solubility in organic solvents and potential for membrane permeability.[8][9][10][11][12] As a general rule in drug discovery, a logP value below 5 is often targeted for oral bioavailability.[9]
Principles of Thermodynamic Solubility Determination
This guide focuses on determining thermodynamic solubility , which is the saturation concentration of a compound in a specific solvent at equilibrium.[1][13] This is a critical parameter for pre-formulation and development, as it represents the true solubility limit of the crystalline solid. It is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated solutions.[2][14][15]
The Shake-Flask Method is the gold standard for determining thermodynamic solubility.[13][14][16][17] The method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.
Experimental Workflow for Solubility Determination
The following diagram and protocol outline a robust workflow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol is based on established guidelines for determining the aqueous solubility of chemical compounds.[16][18][19]
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, low-binding)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of the solid compound to a series of vials. A good starting point is 2-5 mg per 1 mL of solvent. It is critical to have undissolved solid remaining at the end of the experiment to ensure saturation.[14]
-
Accurately add 1.0 mL of the desired solvent to each vial. Prepare at least three replicates for each solvent system.
-
Include a blank solvent control.
-
-
Equilibration:
-
Tightly cap the vials and place them on a rotator or orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C).
-
Equilibration time is critical. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. Samples can be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[15][19]
-
-
Sample Processing:
-
After equilibration, visually inspect each vial to confirm that excess solid is still present.
-
To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[19]
-
Carefully remove a known volume of the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates. Causality Note: Filtration is essential to prevent solid particles from entering the analytical instrument and artificially inflating the measured concentration.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method (see Section 4).
-
Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.
-
Analytical Method for Quantification: HPLC-UV
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred technique for quantifying the compound due to its selectivity and compatibility with molecules containing a chromophore (the chlorophenyl ring).[1][20][21]
Proposed Starting HPLC-UV Method
This method serves as a robust starting point for analysis. Method optimization may be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a standard choice for retaining moderately non-polar compounds and provides good initial selectivity.[22][23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure the amino group is consistently protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 5 minutes | A gradient elution is recommended for initial method development to ensure the compound elutes with a good peak shape and to clean the column of any potential impurities.[23] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 220 nm or 254 nm | The chlorophenyl group should have strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration. Perform a serial dilution to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples. A calibration curve with an R² value > 0.995 is required for accurate quantification.
Data Presentation and Interpretation
The results of the solubility study should be summarized in a clear and concise table.
| Solvent System | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |
| Purified Water | Result | Result | Result | Result | Result |
| 0.1 M HCl (pH ~1) | Result | Result | Result | Result | Result |
| PBS (pH 7.4) | Result | Result | Result | Result | Result |
| Ethanol | Result | Result | Result | Result | Result |
Interpretation:
-
pH-Dependent Solubility: As a hydrochloride salt of a primary amine, the solubility is expected to be higher at acidic pH (e.g., in 0.1 M HCl) compared to neutral pH (e.g., in PBS). This is because the compound will exist predominantly in its more soluble ionized form at pH values below its pKa.
-
Organic Solvents: The compound is likely to exhibit higher solubility in polar organic solvents like ethanol compared to aqueous buffers, due to the non-polar characteristics of the chlorophenyl ring and ethyl group.
Conclusion
While direct experimental solubility data for this compound is not readily found in public literature, this guide provides the necessary scientific framework and detailed protocols for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a robust HPLC-UV method for quantification, researchers can generate reliable and accurate data. This information is indispensable for advancing research and development activities, enabling informed decisions in formulation, drug delivery, and overall project progression.
References
- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Anselmo, H. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Arp, L. A., & Ruberto, J. A. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development [Webinar]. Labroots.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Liptak, M. D., & Shields, G. C. (2001). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.
- MilliporeSigma. (n.d.). Developing HPLC Methods.
- McBrien, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- PCBIS. (n.d.). Thermodynamic solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules.
- Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics.
- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.
- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
- ResearchGate. (n.d.). Calculated and experimental pK b values of ortho-substituted anilines....
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines. GovInfo.
- Legislation.gov.uk. (n.d.). a.6. water solubility.
- DR. U. NOACK-LABORATORIEN. (2014). Water Solubility (Flask Method).
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A Technical Guide to Ethyl 3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, with a primary focus on its molecular weight. It outlines a robust, step-by-step synthesis protocol and discusses the analytical methods required for its characterization and quality control. Furthermore, this guide explores the compound's applications as a structural motif in drug discovery, particularly in the development of neurologically active agents and other therapeutic compounds. Safety, handling, and storage protocols are also comprehensively addressed to ensure safe laboratory practices. This document is intended to serve as a critical resource for researchers engaged in the synthesis and application of β-amino acid esters.
Chemical Identity and Core Properties
This compound is a β-amino acid ester derivative. The presence of a chlorine atom on the phenyl ring and its formulation as a hydrochloride salt are critical features that influence its reactivity, solubility, and handling. The primary molecular identifier is its molecular weight, which is fundamental for all stoichiometric calculations in synthesis and analysis.
Key Physicochemical Data
The essential properties of the title compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 188815-45-4 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |
| Molecular Weight | 264.15 g/mol | [1][2][3] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Purity | Typically ≥95% | [1] |
Note: The molecular formula and weight correspond to the hydrochloride salt form. The free base form, Ethyl 3-amino-3-(3-chlorophenyl)propanoate, has a molecular formula of C₁₁H₁₄ClNO₂.
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid precursor, 3-amino-3-(3-chlorophenyl)propanoic acid. The use of an acid catalyst is essential for this transformation, and conveniently, the final product is isolated as the hydrochloride salt, which often improves its crystalline nature and stability.
Fischer Esterification: A Validated Approach
The Fischer esterification method is a reliable and widely used protocol for preparing amino acid esters.[4][5] It involves reacting the parent amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with ethanol in situ to generate anhydrous HCl gas and sulfur dioxide, driving the reaction to completion.[5]
Reaction Scheme: 3-amino-3-(3-chlorophenyl)propanoic acid + Ethanol --(SOCl₂)--> this compound
Detailed Step-by-Step Methodology
Materials:
-
3-amino-3-(3-chlorophenyl)propanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (10 volumes relative to the amino acid).
-
Acid Catalyst Generation: Cool the ethanol in an ice bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the cold ethanol with vigorous stirring.
-
Causality Insight: This step is highly exothermic and generates HCl gas. Slow, controlled addition at 0°C is critical to prevent a runaway reaction and ensure safety.[5] The anhydrous HCl produced is the active catalyst for the esterification.
-
-
Addition of Starting Material: Once the addition of thionyl chloride is complete and the solution has stirred for 15-20 minutes, add 3-amino-3-(3-chlorophenyl)propanoic acid (1.0 equivalent) portion-wise to the solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.
-
Purification: To the resulting crude oil or solid, add cold diethyl ether and triturate (stir/grind with a spatula) to induce precipitation of the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white to pale-yellow solid product under high vacuum to obtain the final this compound.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), aromatic protons (multiplets in the 7-8 ppm region), and the benzylic proton and adjacent methylene group of the propanoate backbone. The amine proton may be broad or exchange with the solvent. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons (including the carbon bearing the chlorine atom), and the two aliphatic carbons of the propanoate chain. |
| IR Spectroscopy | Key stretches include a strong C=O band for the ester (around 1730-1750 cm⁻¹), C-O stretches, N-H stretches for the ammonium salt, and aromatic C-H and C=C bands. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base (C₁₁H₁₄ClNO₂), which has a monoisotopic mass of approximately 227.07 g/mol .[6] |
Applications in Research and Drug Development
β-amino acids and their esters are crucial building blocks in medicinal chemistry.[7] They are integral components of numerous pharmaceuticals and are used to synthesize peptide mimics (β-peptides) that exhibit enhanced metabolic stability compared to their natural α-peptide counterparts.[7]
Precursor for Biologically Active Molecules
Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a valuable precursor for synthesizing more complex molecules. The amino and ester functionalities provide two distinct handles for chemical modification.
-
Neurological Agents: The 3-amino-3-arylpropanoate scaffold is found in compounds with anticonvulsant and antiepileptic properties.[8]
-
Prodrug Development: The ester group can be part of a prodrug strategy to improve the bioavailability of a parent drug. Amino acid esters can enhance absorption through specific transporters in the gastrointestinal tract.[9][10]
-
Peptidomimetics: This compound can be incorporated into peptide chains to create analogues with altered conformations and improved resistance to enzymatic degradation.[7]
The workflow for utilizing this compound in a drug discovery context is visualized below.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as a skin and eye irritant.[11] Standard safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[3][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11][12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][11] It is stable under normal storage conditions.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve using a licensed professional waste disposal service.[12]
Visualizations
Chemical Structure
Caption: 2D Structure of Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl
Experimental Workflow Diagram
Caption: Synthesis and Quality Control Workflow
References
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PubChem. (n.d.). Ethyl 3-(2-amino-3-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]
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Kavitha, C., & Raghunathan, R. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
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PubChem. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]
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Chen, C., & Lu, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
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Kavitha, C., & Raghunathan, R. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Archiv der Pharmazie. [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
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Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved January 17, 2026, from [Link]
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Fayed, E. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8983-8995. [Link]
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ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
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Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(7), 1049. [Link]
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Scientific Research Publishing. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-15. [Link]
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ResearchGate. (2016). Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Sourcing Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride for Pharmaceutical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a substituted β-amino acid ester of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, it serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive amino group, an ester moiety, and a chlorinated phenyl ring, provides multiple points for synthetic modification, making it a versatile component in the design of novel therapeutic agents. Related compounds are known to be key intermediates in the synthesis of complex drug molecules, such as beta-agonist prodrugs.
This guide provides an in-depth technical overview for researchers seeking to procure this compound. We will navigate the complexities of sourcing, including identifying commercial suppliers, understanding the critical importance of isomeric purity, and establishing robust analytical protocols for quality control upon receipt. The focus is on ensuring the scientific integrity of your research by starting with well-characterized and reliable materials.
Chemical Identity and Physicochemical Properties
Precise identification is paramount, as isomeric variants (ortho-, meta-, para-substituted) possess distinct properties and may lead to different synthetic outcomes. The target compound is the meta-substituted (3-chloro) isomer in its hydrochloride salt form. However, commercial listings often feature the free base or other isomeric salts more prominently. Researchers must exercise diligence in specifying the exact material required.
A search for the specific hydrochloride salt of the 3-chloro isomer reveals it is less commonly cataloged than its free base or the hydrochloride salts of its 2-chloro and 4-chloro counterparts.
Table 1: Key Identifiers and Properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate and Related Isomers
| Property | Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base) | Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl | Ethyl 3-amino-3-(2-chlorophenyl)propanoate HCl |
| CAS Number | 498581-88-7 | 325803-29-0 | 945419-77-2 |
| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅Cl₂NO₂ | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 227.69 g/mol | 264.15 g/mol | 264.15 g/mol |
| Physical Form | Solid | Solid | Not specified |
| Synonyms | N/A | ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride |
Commercial Suppliers and Sourcing Strategy
Procuring high-quality starting materials is a critical, non-trivial step in the research workflow. The availability, purity, and documentation provided by a supplier can significantly impact experimental timelines and outcomes.
Procurement and QC Workflow
A systematic approach to sourcing and verification is essential. The following workflow outlines the key decision points from supplier identification to releasing the material for use in the laboratory.
biological activity of 3-amino-3-(chlorophenyl)propanoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Amino-3-(chlorophenyl)propanoic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of 3-amino-3-(chlorophenyl)propanoic acid derivatives, a class of compounds with significant pharmacological interest. We will delve into their primary mechanism of action within the GABAergic system, explore the critical structure-activity relationships that govern their potency and function, and survey their established and emerging therapeutic applications. Furthermore, this document furnishes detailed experimental protocols for researchers aiming to evaluate the biological activity of these molecules, ensuring a blend of theoretical knowledge and practical, field-proven methodology.
Core Chemical Scaffold and Introduction to GABAergic Modulation
The foundational structure, 3-amino-3-(chlorophenyl)propanoic acid, is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a chlorophenyl group to the β-position of the GABA backbone creates a scaffold with profound biological implications.
The most prominent member of this class is Baclofen , chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid.[1][2] It is a close structural analogue of Phenibut (β-phenyl-γ-aminobutyric acid), with the key distinction being the chlorine atom on the phenyl ring.[1] This seemingly minor halogenation dramatically enhances the molecule's potency and selectivity, primarily as an agonist for the GABAB receptor, setting the stage for its clinical utility.[2][3] These derivatives are classified as GABA analogues, compounds designed to mimic the action of GABA and modulate neuronal excitability.[2][4][5]
Primary Mechanism of Action: Selective GABAB Receptor Agonism
The biological effects of 3-amino-3-(chlorophenyl)propanoic acid derivatives are predominantly mediated through their interaction with the GABAergic system, specifically the GABAB receptors.
2.1. The GABAB Receptor Signaling Cascade
GABA exerts its inhibitory effects through two main receptor subtypes: ionotropic GABAA receptors and metabotropic GABAB receptors. While related compounds may have some minor affinity for GABAA receptors, the defining characteristic of derivatives like Baclofen is their potent and selective agonism at GABAB receptors.[2][4][6]
GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to neuronal inhibition.[6] The process is as follows:
-
Agonist Binding: A derivative, such as (R)-Baclofen, binds to the GABAB receptor.
-
G-Protein Activation: This binding event activates associated inhibitory G-proteins (Gi/Go).
-
Downstream Effects: The activated G-proteins modulate several downstream effectors:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Activation of K+ Channels: Specifically, G-protein-gated inwardly rectifying potassium (GIRK) channels are opened, causing an efflux of K+ ions. This leads to hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Ca2+ Channels: Voltage-gated calcium channels (VGCCs) on presynaptic terminals are inhibited, reducing the influx of Ca2+ that is necessary for neurotransmitter release.[6]
-
This dual action—postsynaptic hyperpolarization and presynaptic inhibition of neurotransmitter release—underpins the powerful neuromodulatory effects of these compounds, including muscle relaxation and reduction of neuronal hyperexcitability.
2.2. Secondary Mechanisms and Off-Target Effects
While GABAB agonism is the primary mechanism, some derivatives also interact with other targets. Notably, they have been found to block α2δ subunit-containing voltage-gated calcium channels (VGCCs), a mechanism shared with drugs like gabapentin and pregabalin.[2] However, for Baclofen, this action is significantly weaker than its GABAB agonism and is considered less clinically relevant compared to its analogue, Phenibut.[2][3] Additionally, modifications to the core structure can sometimes yield derivatives with weak GABAB antagonist properties.[7]
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The biological activity of these derivatives is exquisitely sensitive to their chemical structure. Key modifications dictate their potency, selectivity, and even their functional effect (agonist vs. antagonist).
-
The Chlorophenyl Moiety: The position of the chlorine atom is critical. Baclofen's para-chloro (4-chloro) substitution is optimal for high-potency GABAB agonism.[1][2] This substitution makes Baclofen approximately 100-fold more potent as a GABAB agonist than its non-chlorinated parent, Phenibut.[2] Derivatives with ortho- or meta-chloro substitutions generally exhibit different activity profiles.[8][9] The chlorophenyl group is thought to orient the molecule correctly within the receptor's binding pocket.
-
Stereochemistry: The biological activity is stereospecific. For Baclofen, the (R)-(-)-enantiomer is the active form, responsible for virtually all of its GABAB receptor-mediated effects.[4] The (S)-(+)-enantiomer is significantly less active. This underscores the importance of a precise three-dimensional fit with the receptor.
-
The Propanoic Acid Backbone: Alterations to the carboxylic acid group can drastically change the pharmacological profile.
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug, which may improve bioavailability.
-
Acid Group Replacement: Replacing the carboxylate with bioisosteres like phosphonic or sulfonic acid groups has been shown to convert GABAB agonists into antagonists.[7]
-
-
Scaffold Versatility: The 3-amino-3-(chlorophenyl)propanoic acid scaffold is versatile. Modifications beyond the primary pharmacophore have yielded compounds with entirely different biological activities, including anticancer, antimicrobial, and anticonvulsant properties, demonstrating its value as a privileged structure in medicinal chemistry.[10][11]
| Compound/Derivative | Key Structural Feature | Primary Target | Relative Potency/Activity |
| (R)-Baclofen | (R)-enantiomer, 4-chlorophenyl | GABAB Receptor | High-potency agonist.[2][4] |
| (S)-Baclofen | (S)-enantiomer, 4-chlorophenyl | GABAB Receptor | Significantly less active than (R)-form. |
| Phenibut | Phenyl group (no chlorine) | GABAB Receptor, α2δ-VGCC | ~100x less potent GABAB agonist than Baclofen.[2] |
| Phaclofen | 4-chlorophenyl, phosphonic acid | GABAB Receptor | Weak competitive antagonist.[7] |
| Saclofen | 4-chlorophenyl, sulfonic acid | GABAB Receptor | Weak competitive antagonist, stronger than phaclofen.[7] |
Pharmacological Effects & Therapeutic Landscape
The potent inhibitory action of 3-amino-3-(chlorophenyl)propanoic acid derivatives translates into a range of therapeutic applications, both established and investigational.
-
Muscle Spasticity (Established): The primary clinical use of Baclofen is as a muscle relaxant for treating spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[1][2] Its action at both spinal and supraspinal levels effectively reduces the hyperexcitability of motor neurons.
-
Anxiolytic and Nootropic Effects (Investigational): The parent compound, Phenibut, is used in some countries for its anxiolytic (anti-anxiety) and nootropic (cognition-enhancing) effects, which may be attributed to its combined action on GABAB receptors and VGCCs.[1][4]
-
Anticancer Activity (Emerging): Several studies have highlighted the potential of novel derivatives as anticancer agents. Specific N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and other propanoic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines, including glioblastoma, colon cancer, and lung adenocarcinoma.[12][13][14]
-
Antimicrobial & Anticonvulsant Potential (Exploratory): Research has also uncovered derivatives with antimicrobial activity against multidrug-resistant pathogens and anticonvulsant properties in preclinical seizure models.[10][11][15] This highlights the broad biological potential of the chemical scaffold.
Key Experimental Protocols for Biological Evaluation
For researchers investigating novel 3-amino-3-(chlorophenyl)propanoic acid derivatives, a systematic evaluation of their biological activity is crucial. The following protocols represent standard, self-validating methodologies in the field.
5.1. Protocol: GABAB Receptor Binding Assay (Affinity Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.
-
Principle: This is a competitive radioligand binding assay. The test compound's ability to displace a known high-affinity radioligand (e.g., [3H]-CGP54626) from the receptor is measured.
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of [3H]-CGP54626 (e.g., 2 nM), varying concentrations of the test compound (from 10-10 M to 10-4 M), and the membrane preparation (approx. 100-200 µg protein).
-
Non-Specific Binding: Prepare parallel wells containing a high concentration of a non-labeled GABAB agonist (e.g., 1 mM GABA) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from unbound. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.2. Protocol: MTT Assay (Antiproliferative Activity)
-
Objective: To evaluate the cytotoxic or antiproliferative effect of a derivative on cancer cells.[16]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate, which can be solubilized and quantified.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot cell viability against the log concentration of the compound and use non-linear regression to calculate the IC50 value (concentration that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
The 3-amino-3-(chlorophenyl)propanoic acid scaffold, exemplified by the clinically successful drug Baclofen, represents a cornerstone in the pharmacology of the GABAergic system. Its derivatives are potent and selective modulators of the GABAB receptor, providing profound inhibitory control over neuronal signaling. The strict structure-activity relationships, particularly the influence of the chlorophenyl substituent and stereochemistry, offer a clear roadmap for rational drug design.
While the primary therapeutic application remains the treatment of spasticity, the demonstrated versatility of this scaffold opens exciting new avenues. The emerging evidence of anticancer, antimicrobial, and anticonvulsant activities suggests that novel derivatives could be developed to address a wide range of unmet medical needs. Future research should focus on synthesizing and screening libraries of these compounds to optimize their activity towards these new targets, while also improving their pharmacokinetic and safety profiles for enhanced clinical translation.
References
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-
Wikipedia. Baclofen. Available from: [Link]
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Abbenante, G., Hughes, R., & Prager, R. H. Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. Available from: [Link]
-
Organic Letters. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ACS Publications. Available from: [Link]
-
Quora. Does phenibut have the same muscle-relaxing properties as Baclofen?. Available from: [Link]
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El Rayes, S. M., et al. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available from: [Link]
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
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MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Available from: [Link]
-
National Institutes of Health. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available from: [Link]
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Journal of Pharmaceutical and Scientific Innovation. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]
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National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
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(R)-3-Amino-3-(3-chlorophenyl)propionic acid as a chiral building block
An In-Depth Technical Guide to (R)-3-Amino-3-(3-chlorophenyl)propionic acid: A Core Chiral Building Block for Modern Drug Discovery
Abstract
(R)-3-Amino-3-(3-chlorophenyl)propionic acid, a non-proteinogenic β-amino acid, has emerged as a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry at the β-carbon, combined with the electronic properties imparted by the 3-chlorophenyl substituent, makes it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, characterization, and critical applications, with a focus on the underlying chemical principles and practical methodologies relevant to researchers and drug development professionals.
The Strategic Importance of Chiral β-Amino Acids in Therapeutics
The architecture of life is fundamentally chiral. Biological receptors, enzymes, and ion channels exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral molecule. This principle is a cornerstone of modern drug design, where the goal is to create therapeutics that interact with their biological target with high affinity and specificity, thereby maximizing efficacy and minimizing off-target side effects.[1]
While α-amino acids are the fundamental units of proteins, β-amino acids and the peptides derived from them (β-peptides) possess unique and advantageous properties. They can adopt stable, predictable secondary structures (helices, sheets) and, critically, exhibit remarkable resistance to proteolytic degradation by common peptidases. This enhanced stability significantly improves their potential as therapeutic agents with favorable pharmacokinetic profiles.
(R)-3-Amino-3-(3-chlorophenyl)propionic acid (CAS: 262429-49-2) is a premier example of a chiral β-amino acid synthon.[2] Its structure offers two key strategic advantages for the medicinal chemist:
-
The (R)-Stereocenter: Provides the precise three-dimensional orientation necessary for stereospecific interactions with a biological target.[1]
-
The 3-Chlorophenyl Group: This moiety can engage in various non-covalent interactions, including van der Waals forces, π-stacking, and halogen bonding, to enhance binding affinity. The chlorine atom also modulates the molecule's lipophilicity and electronic character, which can be fine-tuned to improve pharmacokinetic properties like absorption and bioavailability.[2][3]
Synthesis and Enantiomeric Control: The Gateway to Purity
The production of enantiomerically pure (R)-3-Amino-3-(3-chlorophenyl)propionic acid is non-trivial and is central to its utility. The two primary strategies employed are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired (R)-enantiomer directly, avoiding the formation of the unwanted (S)-enantiomer. This is the more elegant and often more efficient approach in modern organic chemistry. Methods such as the catalytic asymmetric Mannich reaction or Michael additions are frequently employed.[4][5]
A representative approach involves the conjugate addition of a chiral amine source to an α,β-unsaturated ester, a reaction that establishes the stereocenter with high fidelity.[6] The choice of chiral catalyst or auxiliary is paramount, as it orchestrates the facial selectivity of the addition.
Below is a conceptual workflow for the asymmetric synthesis of a β-amino acid.
Caption: Asymmetric synthesis workflow for chiral β-amino acids.
Chiral Resolution of Racemic Material
A more classical, yet robust, method is the resolution of a racemic mixture of 3-amino-3-(3-chlorophenyl)propionic acid. This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can therefore be separated.
The process involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. One of these salts will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid or base.
Representative Protocol: Resolution of (±)-3-Amino-3-(3-chlorophenyl)propionic acid
This protocol is a representative methodology based on established chemical principles for chiral resolution.
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-amino-3-(3-chlorophenyl)propionic acid in a suitable hot solvent (e.g., methanol or ethanol-water mixture). To this solution, add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid or L-Tartaric acid). The use of 0.5 equivalents ensures that only one enantiomer of the racemate will form a salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt. The progress can be monitored by observing the formation of a crystalline precipitate.
-
Isolation: Isolate the crystallized salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the other diastereomeric salt, which remains in the mother liquor.
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (typically weakly acidic to neutral) using a suitable base (e.g., dilute NaOH or NH₄OH) to break the salt. This will precipitate the enantiomerically enriched amino acid.
-
Final Purification: Collect the purified (R)-3-Amino-3-(3-chlorophenyl)propionic acid by filtration, wash with cold water, and dry under vacuum.
-
Validation: The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral analytical method, such as Chiral HPLC.[7]
Physicochemical Properties and Analytical Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the building block.
| Property | Value | Reference |
| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid | [8] |
| CAS Number | 262429-49-2 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [9] |
| Molecular Weight | 199.63 g/mol | [9] |
| Appearance | White to off-white solid | General |
| Boiling Point (Predicted) | 305.7 ± 32.0 °C | [9] |
| pKa (Predicted) | 3.61 ± 0.10 (Carboxylic Acid) | [9] |
Note: Some physical properties are predicted or based on the (S)-enantiomer and should be confirmed experimentally.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess chemical purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity. The sample is passed through a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for precise quantification.[7]
Applications in Drug Design and Medicinal Chemistry
The utility of (R)-3-Amino-3-(3-chlorophenyl)propionic acid spans multiple therapeutic areas, primarily due to its capacity to serve as a constrained structural mimic of natural signaling molecules or as a key component of peptidomimetics.
Key Application Areas:
-
Neuroscience and Neurology: This building block is frequently used in the synthesis of compounds targeting the central nervous system (CNS).[8] It can be incorporated into molecules designed to modulate neurotransmitter systems, with potential applications in treating depression, anxiety, epilepsy, and neuropathic pain.[10][11] The specific stereochemistry is often crucial for selective interaction with G-protein coupled receptors (GPCRs) or ion channels in the brain.
-
Oncology: In cancer research, β-amino acids are used to create peptide-based drugs with enhanced stability and cell permeability.[3] The 3-chlorophenyl group can be oriented by the chiral center to fit into hydrophobic pockets of target enzymes or protein-protein interaction sites that are critical for tumor growth.
-
Metabolic Diseases: Derivatives are explored for their potential to interact with enzymes involved in metabolic pathways.
The diagram below illustrates the central role of this building block in the drug development pipeline.
Caption: Role of the chiral building block in drug discovery.
Conclusion
(R)-3-Amino-3-(3-chlorophenyl)propionic acid is more than just a chemical intermediate; it is a strategic tool that empowers the rational design of stereochemically defined therapeutics. Its robust synthesis, well-defined structure, and versatile reactivity provide a reliable foundation for constructing novel molecules with enhanced biological activity and improved pharmacokinetic properties. For researchers in drug discovery, a thorough understanding of this building block's synthesis and application is essential for unlocking new therapeutic possibilities across a wide range of diseases.
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Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
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Wang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
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Kuran, V. B., et al. (1995). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Acta Poloniae Pharmaceutica, 52(3), 219-225.
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An In-depth Technical Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is limited, this document extrapolates from established chemical principles and analogous structures to offer a robust guide to its synthesis, characterization, and potential applications.
Introduction: The Significance of β-Amino Esters
β-amino esters are a critical class of organic compounds that serve as valuable building blocks in the synthesis of a wide array of biologically active molecules. Their structural motif is present in numerous pharmaceuticals, natural products, and peptidomimetics. The title compound, this compound, belongs to this important class and holds potential for further chemical exploration and drug discovery. The presence of a chlorinated phenyl ring suggests possible modulation of pharmacokinetic and pharmacodynamic properties, making it a target of interest for medicinal chemists.
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of β-amino esters can be achieved through several established methodologies. For Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a few key retrosynthetic disconnections point towards practical and scalable synthetic routes.
The Reformatsky Reaction: A Classic Approach
The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, which can be subsequently converted to β-amino esters. A plausible synthetic route utilizing an aza-Reformatsky reaction is outlined below.
Reaction Scheme:
Figure 1: Proposed synthesis via the aza-Reformatsky reaction.
Causality behind Experimental Choices: The aza-Reformatsky reaction is advantageous due to its tolerance of various functional groups and the relatively mild reaction conditions. The use of zinc metal to generate the organozinc reagent (Reformatsky enolate) is crucial as it is less reactive than corresponding lithium enolates, thus preventing undesired side reactions. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
The Mannich Reaction: A Three-Component Condensation
The Mannich reaction provides a convergent and atom-economical route to β-amino carbonyl compounds. A one-pot, three-component Mannich reaction could be envisioned for the synthesis of the target molecule.
Experimental Workflow Diagram:
Figure 2: Workflow for the proposed Mannich reaction.
Self-Validating System: This protocol incorporates in-process controls. The reaction progress can be monitored by thin-layer chromatography (TLC). The purity of the final product is assessed by chromatographic and spectroscopic methods, ensuring the integrity of the synthesized compound.
The Rodionov Reaction: A Green Chemistry Approach
The Rodionov reaction offers a solvent-free or reduced-solvent approach to β-amino acids and their esters, aligning with the principles of green chemistry. This reaction typically involves the condensation of an aldehyde, an amine, and a compound with an active methylene group, such as malonic acid.
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 264.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.8-7.5 ppm region), the benzylic proton (a triplet or multiplet around 4.5-5.0 ppm), the methylene protons adjacent to the ester (a quartet around 4.1-4.3 ppm), the methylene protons adjacent to the chiral center (a doublet of doublets or multiplet around 2.8-3.2 ppm), and the ethyl group's methyl protons (a triplet around 1.2-1.4 ppm). The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 120-145 ppm range), the benzylic carbon (around 50-55 ppm), the methylene carbon of the ester (around 60-65 ppm), and the other aliphatic carbons.
-
⁶Li NMR Spectroscopy: For mechanistic studies involving lithium enolates in synthesis, ⁶Li NMR spectroscopy can be a powerful tool to characterize the aggregation state of intermediates.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the ammonium salt (broad band around 3000-3400 cm⁻¹), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-Cl stretching in the aromatic region.
3.1.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.
Analytical Methods for Purity Determination
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for routine purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (acetonitrile).
-
Gradient Elution: Begin with a gradient elution from low to high organic phase concentration to determine the optimal separation conditions.
-
Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance (likely around 254 nm due to the phenyl ring).
-
Method Validation: Once optimal conditions are found, validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.
Potential Applications in Drug Discovery and Development
While the specific biological activity of this compound has not been extensively reported, its structural features suggest several potential areas of application.
As a Precursor for Bioactive Molecules
The primary utility of this compound is likely as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for various pharmacological activities.
Logical Relationship Diagram:
Figure 3: Potential derivatization and therapeutic applications.
In the Development of Novel Polymers
β-amino esters are also key monomers in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers with applications in drug and gene delivery. The specific properties of the title compound could be harnessed to create novel PBAEs with tailored degradation profiles and drug-loading capacities.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, derived from established principles of organic chemistry and medicinal chemistry. By leveraging the synthetic strategies and analytical protocols outlined herein, researchers can confidently incorporate this compound into their research and development programs, potentially unlocking new avenues for the discovery of novel therapeutics and advanced materials.
References
-
McNeil, A. J., Toombes, G. E. S., Chandramouli, S. V., Vanasse, B. J., Ayers, T. A., O'Brien, M. K., Lobkovsky, E., Gruner, S. M., Marohn, J. A., & Collum, D. B. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society, 126(19), 5938–5939. [Link]
-
Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P.-J., Doubleday, W. W., Duran, J. E., & Farid, P. N. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry, 70(12), 4763–4769. [Link]
- McNeil, A. J., Toombes, G. E. S., Chandramouli, S. V., Vanasse, B. J., Ayers, T. A., O'Brien, M. K., Lobkovsky, E., Gruner, S. M., Marohn, J. A., & Collum, D. B. (2004).
Methodological & Application
Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride: An Application Note and Detailed Protocol
Introduction
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex pharmaceutical agents. Its structure, featuring a β-amino ester scaffold with a substituted phenyl ring, makes it a key intermediate for compounds targeting a range of biological pathways. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust and efficient two-step protocol. The presented methodology is designed for researchers and scientists in drug development, offering not only a step-by-step procedure but also insights into the underlying chemical principles and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is efficiently achieved through a two-step process:
-
Rodionov Reaction: The initial step involves the synthesis of the precursor, 3-amino-3-(3-chlorophenyl)propanoic acid. This is accomplished via a one-pot, three-component Rodionov reaction, a variation of the Mannich reaction. This reaction condenses 3-chlorobenzaldehyde, malonic acid, and a source of ammonia (ammonium acetate) to form the desired β-amino acid. The choice of this reaction is predicated on its high efficiency and the ready availability of the starting materials.
-
Esterification and Salt Formation: The second step involves the esterification of the carboxylic acid group of the synthesized β-amino acid to the corresponding ethyl ester. This is followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility in certain solvents. A classic and effective method utilizing thionyl chloride in ethanol is employed for this transformation, which conveniently allows for both esterification and hydrochloride salt formation in a single pot.
Reaction Mechanism
The core of this synthesis lies in the Rodionov reaction. The reaction proceeds through the initial formation of an imine from 3-chlorobenzaldehyde and ammonia (from ammonium acetate). Concurrently, malonic acid acts as the nucleophile. The reaction is thought to proceed via a Knoevenagel condensation of the aldehyde and malonic acid to form an α,β-unsaturated dicarboxylic acid, which then undergoes a Michael addition with ammonia, followed by decarboxylation. Alternatively, the imine can react directly with the enolate of malonic acid.
The subsequent esterification is a standard Fischer esterification, acid-catalyzed by the protons generated from the reaction of thionyl chloride with ethanol. The presence of excess hydrochloric acid in the reaction medium ensures the protonation of the amino group, leading to the formation of the stable hydrochloride salt.
Experimental Protocols
Part 1: Synthesis of 3-amino-3-(3-chlorophenyl)propanoic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.10 |
| Malonic Acid | 104.06 | 10.41 g | 0.10 |
| Ammonium Acetate | 77.08 | 7.71 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (14.06 g, 0.10 mol), malonic acid (10.41 g, 0.10 mol), and ammonium acetate (7.71 g, 0.10 mol).
-
Add 100 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of 3-amino-3-(3-chlorophenyl)propanoic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain 3-amino-3-(3-chlorophenyl)propanoic acid as a white to off-white solid. The expected yield is typically in the range of 70-80%.
Diagram of the Synthetic Workflow (Part 1)
Caption: Workflow for the synthesis of the β-amino acid intermediate.
Part 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-amino-3-(3-chlorophenyl)propanoic acid | 199.63 | 10.0 g | 0.05 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (7.14 g) | 0.06 |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water to release toxic gases.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous ethanol (100 mL).
-
Cool the ethanol in an ice bath to 0 °C.
-
Slowly add thionyl chloride (5.4 mL, 0.06 mol) dropwise to the cold ethanol with stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, add 3-amino-3-(3-chlorophenyl)propanoic acid (10.0 g, 0.05 mol) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then concentrate under reduced pressure to remove excess ethanol and thionyl chloride.
-
To the resulting oily residue, add anhydrous diethyl ether (100 mL) and stir vigorously. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under vacuum. The expected yield is typically in the range of 85-95%.
Diagram of the Synthetic Workflow (Part 2)
Caption: Workflow for the esterification and hydrochloride salt formation.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester C=O, N-H bonds).
-
Melting Point: To assess purity.
Safety and Handling
-
3-Chlorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Malonic Acid: Harmful if swallowed. Causes skin and eye irritation.
-
Ammonium Acetate: Generally considered low hazard.
-
Ethanol: Flammable liquid and vapor.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diethyl Ether: Extremely flammable liquid and vapor.
-
This compound: May cause eye irritation.[1] Handle in accordance with good laboratory practices.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step approach, beginning with a Rodionov reaction followed by esterification and salt formation, is a practical and efficient method for obtaining this valuable synthetic intermediate. By following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this compound for their drug discovery and development programs.
References
-
F. F. Blicke. The Mannich Reaction. Organic Reactions. 1:303-341 (1942). [Link]
- A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell. Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical (1989).
-
Joshi, R.; Chandanshive, Z.; Lokhande, P. D. Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry. 34 (12): 3353-3360 (2022). [Link]
-
Shaabani, A.; Maleki, A.; Mofakham, H. A novel and an efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones catalyzed by ammonium chloride in solution and solvent-free conditions. Bioorganic & Medicinal Chemistry Letters. 16 (6): 1541-1543 (2006). [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride in Advanced Peptide Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a non-proteinogenic β-amino acid, in peptide synthesis. This document outlines the strategic rationale for its use, its physicochemical properties, and detailed protocols for its incorporation into peptide scaffolds using both solid-phase and solution-phase methodologies.
Introduction: The Strategic Value of β-Amino Acids in Peptide Drug Design
Peptides represent a privileged class of therapeutics, situated between small molecules and large biologics.[1] However, native peptides composed of α-amino acids often suffer from poor metabolic stability due to proteolytic degradation and limited conformational diversity.[2][3] The incorporation of unnatural amino acids (UAAs), particularly β-amino acids, is a powerful strategy to overcome these limitations.[1][2][4]
Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a β-amino acid building block. Its backbone is extended by one carbon atom compared to its α-amino acid counterparts, which fundamentally alters the resulting peptide's secondary structure and stability.[3] Peptides containing β-amino acids, known as β-peptides, can adopt unique and stable helical and sheet-like secondary structures not accessible to α-peptides.[3][5] This structural alteration provides a crucial advantage: significant resistance to degradation by proteases, a key hurdle in peptide drug development.[3]
The 3-chlorophenyl moiety of this specific building block offers medicinal chemists a tool to introduce specific steric and electronic properties. The chlorine atom can engage in halogen bonding or other non-covalent interactions within a target protein's binding pocket, potentially enhancing affinity and selectivity.[5] Therefore, incorporating this residue is a deliberate design choice to modulate a peptide's conformation, stability, and target interaction profile.
Comparative Structure: α-Amino Acid vs. β-Amino Acid
The fundamental difference in backbone structure is visualized below. This extension is the primary driver of the unique properties β-peptides exhibit.
Caption: Structural comparison of α- and β-amino acid backbones.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for proper handling, storage, and reaction setup.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonym(s) | Ethyl 3-amino-3-(3-chlorophenyl)propionate HCl | Internal |
| CAS Number | 188815-45-4 | |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | |
| Molecular Weight | 264.15 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically ≥97% |
Prerequisite: Preparation of Fmoc-Protected Building Block for SPPS
The commercially available title compound is an ethyl ester hydrochloride salt. It is not directly compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The required building block is the N-α-Fmoc protected carboxylic acid. The following two-step protocol is a prerequisite for SPPS.
Protocol: Saponification of Ethyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (1.1 eq) solution and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully acidify the reaction mixture to pH ~6-7 with 1N HCl.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Isolation: Further acidify the aqueous layer to pH ~3-4 and extract the product, 3-amino-3-(3-chlorophenyl)propanoic acid, with ethyl acetate.
-
Drying & Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free amino acid.
Protocol: N-α-Fmoc Protection
-
Dissolution: Dissolve the dried 3-amino-3-(3-chlorophenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) or a similar inorganic base (2.0-3.0 eq) to the solution.
-
Fmocylation: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature overnight. Monitor for completion via TLC or LC-MS.
-
Work-up: Once complete, acidify the reaction mixture with cold 1N HCl to pH ~2.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final, SPPS-ready building block: (R/S)-Fmoc-3-amino-3-(3-chlorophenyl)propanoic acid .
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for research-scale peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on a solid support.[6][7][8] The following is a generalized Fmoc-based protocol for incorporating the prepared β-amino acid building block.
Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Fmoc-3-amino-3-(3-chlorophenyl)propanoic acid
-
Standard Fmoc-α-amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Preparation: Place the chosen resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling the β-Amino Acid:
-
Pre-activation: In a separate vial, dissolve Fmoc-3-amino-3-(3-chlorophenyl)propanoic acid (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF. Add DIEA (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Causality Note: β-amino acids are often sterically hindered and less reactive than α-amino acids. Using a higher equivalency of reagents and a pre-activation step helps drive the coupling reaction to completion.[9][10]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Self-Validation: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step ("double coupling") with a fresh solution of activated amino acid for another 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Causality Note: The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to quench reactive cations generated during this process.[6]
-
-
Peptide Isolation and Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Application Protocol: Solution-Phase Synthesis
For shorter peptides or fragment condensation, solution-phase synthesis remains a valuable technique.[7][11] It avoids the use of solid supports but requires purification of intermediates after each step.[12][13]
General Protocol for Dipeptide Formation
-
Protection: Protect the amine of one amino acid (e.g., with a Boc group) and the carboxylic acid of the other (e.g., as a methyl or ethyl ester).[11][14] In this case, you can use the title compound, this compound, directly as the C-terminal protected residue after neutralizing the HCl salt.
-
Coupling: Dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid ester (1.0 eq) in a suitable solvent like DCM or DMF.
-
Activation: Add a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq) and an additive like HOBt (1.1 eq) to suppress racemization.[7] Add a non-nucleophilic base like DIEA to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove the urea byproduct and excess reagents, and purify the resulting protected dipeptide by column chromatography.
-
Deprotection: Selectively remove one of the protecting groups to allow for further chain elongation.[14]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of β-Amino Acid (Positive Kaiser Test) | 1. Steric hindrance of the β-amino acid. 2. Insufficient coupling time or reagent concentration. 3. Peptide aggregation on-resin. | 1. Double couple: Repeat the coupling step with fresh reagents. 2. Increase time/equivalents: Extend coupling time to 4-6 hours or use 4-5 eq. of amino acid and reagents. 3. Change coupling agent: Use a stronger coupling reagent like HATU or COMU. 4. Incorporate a "difficult sequence" protocol: Use lower resin loading or add chaotropic salts. |
| Low Yield After Cleavage | 1. Incomplete coupling at one or more steps, leading to truncated sequences. 2. Aggregation preventing efficient cleavage. | 1. Ensure a negative Kaiser test after each coupling. 2. Swell the resin in the cleavage cocktail for 30 minutes before agitating to improve reagent penetration. |
| Racemization | Over-activation of the carboxylic acid, especially with carbodiimide reagents without additives. | Always use a racemization-suppressing additive like HOBt or HOAt with coupling reagents.[7] Avoid prolonged activation times before adding the amine component. |
References
- Sharma, K., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed.
- (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- (n.d.).
- (2024).
- (n.d.). Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids.
- (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- (n.d.). Beta-peptide. bionity.com.
- (n.d.). Biosynthesis of natural products containing β-amino acids. PubMed.
- (n.d.).
- (n.d.). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- (n.d.). Peptide synthesis. Wikipedia.
- (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed.
- (n.d.). (S)
- (n.d.). Ethyl 3-amino-3-(4-chlorophenyl)
- (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)
- (n.d.).
- (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- (2026). Ethyl 3-(2-amino-3-chlorophenyl)
- (n.d.). MSDS of Ethyl 3-amino-3-(4-chlorophenyl)
- (n.d.). Ethyl 3-amino-3-(2-chlorophenyl)
- (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)
- (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)
- (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)
- (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Beta-peptide [bionity.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Ethyl 3-amino-3-(3-chlorophenyl)propanoate as a Versatile β-Amino Acid Precursor
Abstract
β-Amino acids are critical structural motifs in numerous biologically active molecules, including pharmaceuticals, natural products, and peptidomimetics.[1] Their incorporation into peptide backbones can induce unique secondary structures, enhance metabolic stability, and modulate biological activity.[2] Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a valuable synthetic precursor that provides access to the corresponding β-amino acid, 3-amino-3-(3-chlorophenyl)propanoic acid.[3] The presence of the chlorine atom on the phenyl ring offers a site for further functionalization and influences the compound's electronic and steric properties. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this precursor for researchers in medicinal chemistry and drug development.
Introduction: The Significance of β-Aryl-β-Amino Acids
While α-amino acids form the fundamental basis of proteins, β-amino acids offer a critical expansion of chemical space for drug design. The additional carbon in the backbone of β-amino acids confers unique conformational properties and, notably, provides resistance to enzymatic degradation by proteases. This increased stability is a highly desirable trait for peptide-based therapeutics, leading to improved pharmacokinetic profiles.[2]
The 3-aryl-β-amino acid scaffold, in particular, is a privileged structure in medicinal chemistry. The aryl group provides a handle for modulating receptor affinity and selectivity through various electronic and steric interactions. Ethyl 3-amino-3-(3-chlorophenyl)propanoate serves as a readily accessible precursor to one such building block, enabling its incorporation into more complex molecular architectures.
Synthesis of the Precursor
The most common and efficient method for synthesizing β-amino esters like Ethyl 3-amino-3-(3-chlorophenyl)propanoate is the Rodionov reaction, a one-pot condensation of an aromatic aldehyde, malonic acid, and an amine in an alcoholic solvent. While a specific protocol for the 3-chloro derivative is not widely published, a general and robust procedure can be adapted from established methods for similar aromatic aldehydes.[4]
An analogous, well-documented approach involves the condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by reduction and esterification, which can be achieved simultaneously using stannous chloride in ethanol.[5][6] This highlights a viable alternative pathway. For the purpose of this guide, we will focus on a generalized Rodionov-type synthesis.
Protocol 1: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
This protocol describes a one-pot synthesis adapted from the principles of the Mannich and Rodionov reactions.[7][8][9]
Materials:
-
3-Chlorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (Absolute)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark Apparatus
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and toluene. The ethanol serves as the reactant to form the ethyl ester, while toluene aids in the azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 3-amino-3-(3-chlorophenyl)propanoate.
| Reagent | Molar Eq. | Purpose |
| 3-Chlorobenzaldehyde | 1.0 | Aryl source |
| Malonic Acid | 1.1 | Carboxylate source |
| Ammonium Acetate | 1.5 | Amine source |
| Ethanol | Solvent/Reagent | Forms ethyl ester |
| Toluene | Solvent | Azeotropic water removal |
Hydrolysis to the Free β-Amino Acid
To be used in standard peptide synthesis, the ethyl ester must first be hydrolyzed to the free carboxylic acid. This is typically achieved through saponification using a base like sodium hydroxide, followed by careful neutralization.
Protocol 2: Hydrolysis of Ethyl Ester to 3-Amino-3-(3-chlorophenyl)propanoic acid
Materials:
-
Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
Experimental Procedure:
-
Dissolution: Dissolve the ethyl ester (1.0 eq) in ethanol in a round-bottom flask.
-
Saponification: Add the NaOH solution (1.5 - 2.0 eq) dropwise while stirring at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the process. Monitor the disappearance of the starting material by TLC.
-
Neutralization: After completion, cool the reaction in an ice bath. Carefully add the HCl solution dropwise until the pH is neutral (pH ~7). The free amino acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the basic hydrolysis of the ethyl ester.
Application in Peptide Synthesis
The resulting β-amino acid, 3-amino-3-(3-chlorophenyl)propanoic acid, is now ready for incorporation into a peptide sequence. Due to the bifunctional nature of amino acids, protecting groups are mandatory for the non-participating amino and carboxyl groups to prevent unwanted side reactions and oligomerization during peptide synthesis.[10]
N-Terminal Protection (Fmoc)
For use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be protected, typically with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is stable to the coupling conditions but can be readily removed with a mild base like piperidine.[11][12]
Protocol 3: N-Fmoc Protection
Materials:
-
3-Amino-3-(3-chlorophenyl)propanoic acid
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Citric Acid solution
Experimental Procedure:
-
Dissolution: Dissolve the β-amino acid in a 10% aqueous sodium bicarbonate solution.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with a citric acid solution while cooling in an ice bath.
-
Extraction & Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the N-Fmoc protected β-amino acid.
Caption: Overall synthetic pathway from starting materials to peptide.
Analytical Characterization
Proper characterization at each step is crucial for ensuring the purity and identity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester, the free amino acid, and the Fmoc-protected derivative. Key signals to observe include the aromatic protons, the methine proton at the β-position, and the methylene protons of the propanoate backbone.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the products.[13][14] Derivatization may be necessary to make the compounds sufficiently volatile for GC-MS analysis.[14][15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl, the carboxylic acid, and the amine N-H bonds.
| Compound | Expected Molecular Weight | Key Analytical Features |
| Ethyl 3-amino-3-(3-chlorophenyl)propanoate | 227.68 g/mol | Ester C=O stretch (~1730 cm⁻¹ in IR), triplet/quartet for ethyl group in ¹H NMR. |
| 3-Amino-3-(3-chlorophenyl)propanoic acid | 199.63 g/mol | Broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1710 cm⁻¹) in IR. Disappearance of ethyl signals in ¹H NMR.[3] |
| N-Fmoc-3-amino-3-(3-chlorophenyl)propanoic acid | 421.87 g/mol | Characteristic aromatic signals of the Fmoc group in ¹H NMR. |
Safety and Handling
As with all laboratory procedures, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18][19]
-
Handling: Avoid inhalation of dusts and vapors. Avoid contact with skin and eyes.[20] In case of contact, wash the affected area immediately with plenty of water.[17]
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[17][21]
Conclusion
Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a highly useful and accessible precursor for the synthesis of a valuable β-amino acid building block. The protocols outlined in this guide provide a clear pathway for its synthesis, hydrolysis, and subsequent protection for use in peptide synthesis. The incorporation of this and similar β-amino acids opens up new avenues for the design of novel peptidomimetics with enhanced stability and potentially unique biological activities, making it a key tool for researchers in the field of drug discovery.
References
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
- United States Patent 6,313,333. Google Patents.
-
Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. ScienceDirect. Available at: [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
3-Amino-3-(3-chlorophenyl)propanoic acid. Pharmaffiliates. Available at: [Link]
-
Practical considerations for amino acid isotope analysis. ScienceDirect. Available at: [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]
-
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available at: [Link]
- Amino deprotection using 3-(diethylamino)propylamine. Google Patents.
-
Recent progress in the chemistry of β-aminoketones. National Institutes of Health. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. National Institutes of Health. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Godavari Biorefineries Ltd. Available at: [Link]
-
Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. National Institutes of Health. Available at: [Link]
-
GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. ResearchGate. Available at: [Link]
-
Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. PubMed. Available at: [Link]
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3-((3-Chlorophenyl)amino)propanoic acid. PubChem. Available at: [Link]
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The Versatile Role of Ethyl 3-amino-3-(3-chlorophenyl)propanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, β-amino acid derivatives have emerged as particularly valuable assets due to their inherent stability against enzymatic degradation and their ability to impart unique conformational constraints on bioactive molecules.[1][2] This guide provides an in-depth exploration of a specific and highly versatile building block: Ethyl 3-amino-3-(3-chlorophenyl)propanoate. We will delve into its synthesis, key applications, and provide detailed protocols for its utilization in the synthesis of promising therapeutic agents.
Introduction: The Significance of a Chlorinated β-Amino Ester
Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a synthetic β-amino acid ester characterized by a chlorine atom positioned on the meta-position of the phenyl ring. This seemingly simple substitution has profound implications for its utility in medicinal chemistry. The presence of the chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the chiral center at the C-3 position introduces the potential for stereoselective interactions, a critical consideration in the design of modern pharmaceuticals where the biological activity often resides in a single enantiomer.[3]
This guide will illuminate the practical applications of this compound, moving beyond theoretical concepts to provide actionable insights and protocols for researchers at the forefront of pharmaceutical innovation.
I. Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate: A Practical Protocol
While various synthetic routes to β-amino esters exist, a robust and adaptable method is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and a subsequent decarboxylation in the presence of an amine catalyst. An alternative and often high-yielding approach is a tandem Knoevenagel condensation/alkylidene reduction, followed by the reduction of a nitro group and simultaneous esterification. Below is a detailed protocol adapted from a reliable synthesis of a closely related analogue, ethyl 3-(3-aminophenyl)propanoate.[4]
Protocol 1: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
Objective: To synthesize Ethyl 3-amino-3-(3-chlorophenyl)propanoate from 3-chlorobenzaldehyde.
Reaction Scheme:
Sources
Application Notes & Protocols: Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride as a Precursor for Novel GABA-B Receptor Modulators
Abstract: This document provides a comprehensive guide for researchers, chemists, and pharmacologists on the utilization of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride as a chemical precursor for the synthesis and evaluation of a novel GABA receptor modulator. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are critical targets for therapeutic agents treating conditions like spasticity, anxiety, and epilepsy.[1] This guide details the conversion of the precursor ester to its active carboxylic acid form, an analog of the well-known GABA-B agonist Baclofen, and presents a suite of validated in vitro protocols to characterize its pharmacological activity at the GABA-B receptor.
Introduction: The Rationale for Developing Novel GABA-B Agonists
The GABAergic system plays a pivotal role in regulating neuronal excitability.[2] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[2] The prototypical GABA-B agonist, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), is a clinically effective muscle relaxant and antispasmodic agent.[4][5] It functions by mimicking the action of GABA at GABA-B receptor sites, leading to a cascade of intracellular events that reduce neuronal excitability.[6]
Medicinal chemistry campaigns often explore structural analogs of established drugs to improve efficacy, selectivity, or pharmacokinetic profiles. This compound is a strategic precursor for the synthesis of a meta-chloro analog of Baclofen. The substitution pattern on the phenyl ring is a critical determinant of activity. By shifting the chlorine atom from the para (4-position) to the meta (3-position), researchers can probe the structure-activity relationship (SAR) at the GABA-B receptor's orthosteric binding site.
This guide provides the foundational protocols to:
-
Synthesize the active modulator, 3-amino-3-(3-chlorophenyl)propanoic acid, from its ethyl ester precursor.
-
Characterize the pharmacological profile of the synthesized compound using established in vitro assays for GABA-B receptor binding and functional activity.
Precursor Material Profile
A clear understanding of the starting material is crucial for successful synthesis and safe handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N/A |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 264.15 g/mol |
| CAS Number | 498581-88-7 (for free base) |
| Physical Form | Solid[7] |
| Storage | Inert atmosphere, 2-8°C[7] |
Safety & Handling
Based on available Material Safety Data Sheet (MSDS) information for the compound and its analogs, standard laboratory precautions are required.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid dust formation.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.[8]
Synthesis of the Active Modulator: 3-Amino-3-(3-chlorophenyl)propanoic Acid
The primary synthetic step is the hydrolysis of the ethyl ester functionality of the precursor to yield the corresponding carboxylic acid. This transformation is critical, as the carboxylate group is essential for interaction with the GABA-B receptor. Two standard protocols, acid- and base-catalyzed hydrolysis, are presented below.
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- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 325803-29-0 [sigmaaldrich.com]
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Application Note & Protocol: Enantioselective Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral β-Amino Esters
Optically active β-amino acids and their ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their defined stereochemistry is often crucial for biological activity and therapeutic efficacy. Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a chiral β-amino ester, represents a valuable building block in medicinal chemistry, with the 3-chlorophenyl moiety offering a site for further molecular elaboration. The development of robust and efficient enantioselective synthetic routes to such compounds is therefore of paramount importance. This application note details a state-of-the-art organocatalytic approach for the asymmetric synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, focusing on the powerful aza-Michael addition reaction.
Synthetic Strategy: Organocatalytic Asymmetric Aza-Michael Addition
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, stands as one of the most effective methods for constructing the C-N bond in β-amino carbonyl compounds.[1][2] To achieve high enantioselectivity, we will employ a chiral bifunctional organocatalyst. In this protocol, we will utilize a squaramide-based catalyst derived from quinine. These catalysts operate through a dual activation mechanism, simultaneously activating the nucleophile and the electrophile via hydrogen bonding, thereby creating a highly organized chiral transition state that dictates the stereochemical outcome of the reaction.[3]
The overall synthetic transformation is depicted below:
Scheme 1: Enantioselective Aza-Michael Addition for the Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
Experimental Workflow Diagram
Caption: Figure 1. Step-by-step workflow for the enantioselective synthesis.
Detailed Experimental Protocol
Part 1: Asymmetric Aza-Michael Addition
Materials:
-
(E)-ethyl 3-(3-chlorophenyl)acrylate (1.0 equiv)
-
Benzyl carbamate (1.2 equiv)
-
Quinine-derived squaramide catalyst (0.05 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the quinine-derived squaramide catalyst (5 mol%).
-
Add anhydrous toluene via syringe.
-
Add (E)-ethyl 3-(3-chlorophenyl)acrylate (1.0 equiv) and benzyl carbamate (1.2 equiv) to the flask.
-
Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.
-
Stir the reaction mixture vigorously at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected product, ethyl 3-(benzylamino)-3-(3-chlorophenyl)propanoate.
Part 2: Deprotection via Hydrogenolysis
Materials:
-
Protected ethyl 3-(benzylamino)-3-(3-chlorophenyl)propanoate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the purified protected product in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-amino-3-(3-chlorophenyl)propanoate. Further purification is typically not necessary if the previous step was clean.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product. A chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) is used with a suitable mobile phase (e.g., hexane/isopropanol mixture).
Table 1: Expected Performance Data
| Parameter | Expected Value |
| Yield (Aza-Michael) | 85-95% |
| Enantiomeric Excess | >95% ee |
| Yield (Deprotection) | >95% (quantitative) |
Causality and Experimental Insights
-
Choice of Catalyst: The bifunctional nature of the squaramide catalyst is key. The thiourea or squaramide moiety activates the electrophile (the acrylate) through hydrogen bonding, while the tertiary amine of the quinine backbone deprotonates the nucleophile (the carbamate), bringing both reactants into close proximity in a chiral environment.[3]
-
Solvent and Temperature: The use of a non-polar solvent like toluene is often beneficial for reactions involving hydrogen bonding catalysts. Lowering the temperature to -20 °C generally enhances the enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.
-
Protecting Group: Benzyl carbamate is an excellent nitrogen nucleophile for this reaction. The resulting N-Cbz group is stable under the reaction and purification conditions and can be readily removed under mild hydrogenolysis conditions, which do not affect the ester or the chloro-substituent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of reactants/product. | Ensure anhydrous conditions; check the quality of the catalyst and reactants; extend the reaction time. |
| Low Enantioselectivity | Non-optimal temperature; catalyst degradation. | Lower the reaction temperature further; use freshly opened or purified catalyst; screen other solvents (e.g., CH₂Cl₂, THF). |
| Difficult Purification | Close-running impurities. | Optimize the eluent system for column chromatography; consider recrystallization if the product is a solid. |
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate. By leveraging the power of organocatalytic asymmetric aza-Michael addition with a chiral squaramide catalyst, this method delivers the target compound in high yield and with excellent enantiomeric excess. The protocol is designed to be a valuable resource for researchers in synthetic and medicinal chemistry.
References
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]
-
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]
-
Wang, J., Li, H., & Zu, L. (2018). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 9(1), 4237. [Link]
-
Li, X., Luo, J., & Deng, L. (2015). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry, 80(15), 7851–7858. [Link]
-
Terada, M., Ube, H., & Yagura, Y. (2006). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 45(13), 2260-2263. [Link]
-
Wang, C., et al. (2019). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 24(19), 3531. [Link]
-
Kumar, A., & Kumar, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1645–1693. [Link]
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large-scale synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
An Application Guide for the Scalable Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride
Abstract
This document provides a comprehensive guide for the , a key intermediate in pharmaceutical and chemical research. The protocol herein is constructed from established chemical principles and analogous transformations, offering a robust and scalable pathway. This guide is intended for researchers, chemists, and drug development professionals, detailing the synthetic strategy, step-by-step experimental procedures, in-process controls, analytical validation, and critical safety protocols.
Introduction and Synthetic Strategy
This compound is a valuable building block, particularly in the synthesis of bioactive molecules and novel therapeutic agents. Its structure, featuring a β-amino ester scaffold with a chlorinated phenyl ring, makes it a versatile precursor. This guide outlines a logical and efficient two-step synthetic approach, beginning with readily available starting materials and designed for high yield and purity on a large scale.
The chosen synthetic pathway involves an initial Knoevenagel-type condensation followed by a reductive amination. This strategy is advantageous due to its operational simplicity, the use of cost-effective reagents, and its amenability to process scale-up.
The core synthetic strategy is as follows:
-
Step 1: Knoevenagel Condensation: Reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to yield an unsaturated intermediate.
-
Step 2: Reductive Amination: The intermediate undergoes reaction with an ammonia source, followed by reduction to form the target amino ester.
-
Step 3: Hydrochloride Salt Formation: The purified free-base is converted to its stable hydrochloride salt for improved handling and stability.
This approach is based on well-documented organic transformations, ensuring a high degree of predictability and control over the reaction process.
Caption: Overall Synthetic Workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Notes |
| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | ≥98% | Starting Material |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | ≥99% | Reagent |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | ≥98% | Ammonia Source |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | ≥98% | Reducing Agent |
| Piperidine | 110-89-4 | C₅H₁₁N | ≥99% | Catalyst |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ≥99.7% | Catalyst |
| Ethanol | 64-17-5 | C₂H₅OH | Anhydrous | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction Solvent |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous | Precipitation |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (aq.) or gas | For salt formation |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous | Drying Agent |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Chromatography |
Equipment
-
Jacketed glass reactor (10 L to 100 L capacity) with overhead stirrer, temperature probe, and condenser.
-
Addition funnels.
-
Heating/cooling circulator.
-
Rotary evaporator.
-
Vacuum filtration apparatus (Buchner funnel).
-
Vacuum oven.
-
Standard laboratory glassware.
-
Analytical instruments: HPLC, NMR, MS, FTIR.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate (Intermediate)
-
Reactor Setup: Equip a clean, dry 50 L jacketed reactor with an overhead stirrer, condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with 3-chlorobenzaldehyde (5.00 kg, 35.5 mol), ethyl acetoacetate (4.62 kg, 35.5 mol), and toluene (20 L).
-
Catalyst Addition: To the stirred mixture, add a catalytic solution of piperidine (151 g, 1.77 mol) and glacial acetic acid (106 g, 1.77 mol).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) using a Dean-Stark apparatus to remove water. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Quench by washing with 1M HCl (2 x 5 L) and then with saturated sodium bicarbonate solution (2 x 5 L).
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate as an oil, which can be used directly in the next step.
Step 2: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base)
-
Reactor Setup: In a 100 L reactor, dissolve ammonium acetate (8.2 kg, 106.5 mol) in methanol (40 L).
-
Addition of Intermediate: Add the crude Ethyl 2-acetyl-3-(3-chlorophenyl)acrylate from Step 1 to the reactor.
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.61 kg, 42.6 mol) in portions, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC.
-
Work-up: Quench the reaction by the slow addition of water (20 L). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase to obtain the crude free base. Purify via flash column chromatography on silica gel if necessary, though for many applications the material may be carried forward.
Step 3: Formation of this compound
-
Dissolution: Dissolve the purified free base from Step 2 in anhydrous ethanol (10 L) or diethyl ether. Based on general procedures for similar esterifications, ethanol is a suitable solvent.[1]
-
Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in ethanol until the pH is ~1-2.
-
Precipitation: The hydrochloride salt will precipitate as a white solid. Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 5 L) to remove residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Analysis | Specification | Purpose |
| Appearance | White to off-white solid | Physical Confirmation |
| Purity (RP-HPLC) | ≥98.0% | Quantify purity and impurities[2] |
| ¹H NMR | Conforms to structure | Structural Confirmation |
| Mass Spec (ESI+) | m/z = 228.07 [M+H]⁺ (free base) | Confirm Molecular Weight |
| FTIR (KBr) | Key peaks for N-H, C=O (ester), C-Cl | Functional Group ID |
| Melting Point | Report range | Physical Constant |
Proposed RP-HPLC Method: [2]
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temp: 30 °C
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount during large-scale synthesis.[3][4]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat. For large-scale operations, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved particulate respirator.[4]
Handling and Storage
-
Handling: Handle in a well-ventilated place, such as a fume hood.[5] Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.
Caption: Laboratory Safety Workflow.
First Aid Measures
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
References
- Echemi. ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride Safety Information.
-
Analytical Methods Overview. Available at: [Link]
-
Archiv der Pharmazie. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available at: [Link]
-
ResearchGate. Request PDF for Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate. Available at: [Link]
-
SciELO. Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Available at: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. 2022. Available at: [Link]
-
CAMAG. Planar chromatography – an essential component of modern analysis. Available at: [Link]
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Protecting Group Strategies for 3-Amino-3-Arylpropanoates: Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecules such as 3-amino-3-arylpropanoates is a foundational task. These β-amino acid derivatives are crucial building blocks for a wide array of pharmacologically active compounds. Their successful synthesis, however, hinges on the judicious use of protecting groups to temporarily mask the reactive amino and carboxyl functionalities. This guide provides an in-depth exploration of protecting group strategies tailored for 3-amino-3-arylpropanoates, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that inform these choices.
The Strategic Imperative for Protecting Groups in 3-Amino-3-Arylpropanoate Synthesis
The bifunctional nature of 3-amino-3-arylpropanoates, possessing both a nucleophilic amino group and an acidic carboxyl group, presents a significant challenge in chemical synthesis. Without protection, these groups can engage in unwanted side reactions, leading to low yields, complex product mixtures, and purification difficulties. Protecting groups are therefore essential tools to ensure chemoselectivity and achieve the desired transformations.
The selection of an appropriate protecting group strategy is governed by the principle of orthogonality .[1][2] Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] This is particularly crucial in multi-step syntheses where sequential manipulation of the amino and carboxyl groups is required.
Navigating the Landscape of Amino Protecting Groups
The primary role of an amino protecting group is to decrease the nucleophilicity of the nitrogen atom. The most widely employed amino protecting groups in the synthesis of 3-amino-3-arylpropanoates are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The Acid-Labile Boc Group
The Boc group is favored for its ease of introduction and its mild, acidic removal conditions.[3] It is generally stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[4]
Mechanism of Boc Protection: The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.
dot
Caption: Boc Protection Workflow.
Materials:
-
Ethyl 3-amino-3-phenylpropanoate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the ethyl 3-amino-3-phenylpropanoate in DCM.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][5]
Materials:
-
N-Boc protected 3-amino-3-arylpropanoate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM) or Chloroform
-
Diethyl ether
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve the N-Boc protected compound in DCM or chloroform.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Dissolve the resulting oil in a minimal amount of DCM or chloroform and add it dropwise to a stirred solution of diethyl ether to precipitate the deprotected amine salt.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
The Hydrogenolysis-Labile Cbz Group
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, introduced by Bergmann and Zervas in the 1930s.[6] It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[7][8]
Mechanism of Cbz Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[7][9]
dot
Caption: Cbz Protection Workflow.
Materials:
-
Methyl 3-amino-3-arylpropanoate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the methyl 3-amino-3-arylpropanoate and NaHCO₃ in a 2:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Deprotection of the Cbz Group: The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) or a hydrogen donor like cyclohexadiene.[7][10] This method is mild and affords the free amine, toluene, and carbon dioxide as byproducts.[6]
Materials:
-
N-Cbz protected 3-amino-3-arylpropanoate (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
Rotary evaporator
-
Standard hydrogenation glassware
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a H₂ atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Strategies for Carboxyl Group Protection
The carboxyl group of 3-amino-3-arylpropanoates is typically protected as an ester. The choice of ester depends on the desired deprotection conditions.
Methyl and Ethyl Esters
Methyl and ethyl esters are simple to prepare via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) but require harsh conditions for removal (saponification with a strong base or acid hydrolysis), which may not be compatible with other sensitive functional groups.
Benzyl Esters
Benzyl esters are particularly useful as they are stable to a wide range of conditions but can be cleaved by hydrogenolysis, the same conditions used to remove a Cbz group.[11][12] This allows for the simultaneous deprotection of both the amino and carboxyl groups if a Cbz/Benzyl ester protection strategy is employed.
Materials:
-
N-protected 3-amino-3-arylpropanoic acid (1.0 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the N-protected 3-amino-3-arylpropanoic acid in DMF.
-
Add Cs₂CO₃ to the solution and stir for 30 minutes at room temperature.
-
Add benzyl bromide and stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
tert-Butyl Esters
tert-Butyl (tBu) esters are cleaved under acidic conditions, similar to the Boc group.[13] This makes the Boc/t-butyl ester combination a non-orthogonal pairing. However, the t-butyl ester can be used in conjunction with an acid-stable amino protecting group like Cbz or Fmoc for an effective orthogonal strategy.
Materials:
-
N-Boc protected 3-amino-3-arylpropanoic acid (1.0 equiv)
-
tert-Butyl trichloroacetimidate (1.5 equiv)
-
Dichloromethane (DCM)
-
2N Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the N-Boc protected 3-amino-3-arylpropanoic acid in DCM.
-
Add tert-butyl trichloroacetimidate and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 2N NaOH solution to remove the trichloroacetamide byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Orthogonal Protecting Group Strategies in Action
The true power of protecting group chemistry lies in the implementation of orthogonal strategies. For the synthesis of 3-amino-3-arylpropanoates, a common and effective orthogonal approach is the use of a Boc-protected amine and a benzyl-protected carboxyl group.
dot
Caption: Orthogonal Protection Strategy Example.
This strategy allows for the selective deprotection of either the amino or the carboxyl group, enabling further transformations at either end of the molecule. For instance, the Boc group can be removed with acid to allow for N-acylation or N-alkylation, while the benzyl ester remains intact. Conversely, the benzyl ester can be removed by hydrogenolysis to liberate the carboxylic acid for amide bond formation, leaving the Boc group in place.
Summary of Protecting Group Stability and Deprotection Conditions
| Protecting Group | Functional Group | Stable To | Labile To |
| Boc | Amino | Base, Nucleophiles, H₂/Pd-C | Strong Acid (TFA, HCl) |
| Cbz | Amino | Acid, Base | H₂/Pd-C |
| Methyl/Ethyl Ester | Carboxyl | Mild Acid, Mild Base | Strong Acid, Strong Base |
| Benzyl Ester | Carboxyl | Acid, Base | H₂/Pd-C |
| tert-Butyl Ester | Carboxyl | Base, H₂/Pd-C | Strong Acid (TFA, HCl) |
Conclusion
The successful synthesis of 3-amino-3-arylpropanoates is a testament to the power and versatility of protecting group chemistry. A thorough understanding of the principles of orthogonality and the specific characteristics of different protecting groups is paramount. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently navigate the synthetic challenges associated with this important class of molecules. By carefully selecting and implementing the appropriate protecting group strategy, chemists can unlock the full potential of 3-amino-3-arylpropanoates as valuable building blocks in the development of novel therapeutics and other advanced materials.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
- Google Patents. (2009). Deprotection of N-BOC compounds.
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed. (n.d.). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'. Retrieved from [Link]
-
Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for producing N-protected amino acid.
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
National Center for Biotechnology Information. (n.d.). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
-
PubMed. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]
-
Amanote Research. (n.d.). Influence of the Aryl Substituent Identity in. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2019). Retrieved from [Link]
-
ResearchGate. (2025). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Retrieved from [Link]
-
PubMed. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
use of Ethyl 3-amino-3-(3-chlorophenyl)propanoate in novel heterocycle synthesis
Application Note & Protocols
Topic: Ethyl 3-amino-3-(3-chlorophenyl)propanoate: A Strategic Precursor for the Synthesis of Novel Dihydropyrimidinone Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide details the application of Ethyl 3-amino-3-(3-chlorophenyl)propanoate as a versatile and strategic building block in the synthesis of novel heterocycles, with a specific focus on the construction of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, antibacterial, and calcium channel blocking properties.[1][2][3] Traditional synthesis via the Biginelli reaction often involves the in situ formation of a key intermediate from an aldehyde and a urea source.[4] By utilizing Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a stable β-amino ester, this key structural motif is pre-installed, offering a more direct and potentially higher-yielding pathway to DHPMs bearing a 4-(3-chlorophenyl) substituent. This document provides a comprehensive theoretical framework, detailed experimental protocols, and mechanistic insights for leveraging this precursor in modern drug discovery and organic synthesis.
Introduction: The Strategic Advantage of a Pre-formed β-Amino Ester
In multicomponent reactions like the venerable Biginelli condensation, the rate-limiting step is often the formation of an acyl-imine intermediate from the condensation of an aldehyde and urea.[3] The subsequent addition of a β-dicarbonyl compound and cyclization leads to the final dihydropyrimidinone product.
The use of Ethyl 3-amino-3-(3-chlorophenyl)propanoate circumvents this initial condensation step. This molecule provides a stable, isolable precursor that already contains the crucial C4-substituent (the 3-chlorophenyl group) and the adjacent nitrogen atom. This approach offers several distinct advantages:
-
Increased Atom Economy: By providing a pre-formed C-N bond, the reaction can proceed more directly, potentially reducing side reactions.
-
Predictable Regiochemistry: The substitution pattern at the C4 position of the resulting heterocycle is unequivocally defined by the starting material.
-
Milder Reaction Conditions: As the often-sluggish imine formation is bypassed, the subsequent cyclocondensation can frequently be achieved under milder catalytic conditions.[3][5]
This application note will focus on a robust protocol for the reaction of Ethyl 3-amino-3-(3-chlorophenyl)propanoate with a β-dicarbonyl compound and urea (or thiourea) to afford highly functionalized dihydropyrimidinones.
Synthetic Workflow and Mechanistic Rationale
The core transformation involves a three-component, one-pot cyclocondensation. The β-amino functionality of Ethyl 3-amino-3-(3-chlorophenyl)propanoate reacts with a β-dicarbonyl compound (like ethyl acetoacetate) and a urea source under acidic catalysis to form the target DHPM.
Proposed Reaction Mechanism
The reaction is believed to proceed through a mechanism analogous to the established Biginelli reaction pathways.[6] The key difference lies in the nature of the initial electrophile.
Caption: Proposed workflow for DHPM synthesis.
Mechanistic Steps:
-
Enamine Formation: The reaction is initiated by the acid-catalyzed condensation between the β-amino ester and the β-dicarbonyl compound (ethyl acetoacetate) to form an enamine intermediate (Intermediate A).
-
Ureide Addition: Urea then acts as a nucleophile, attacking the ester carbonyl or a related activated species, leading to the formation of an open-chain ureide (Intermediate B).
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via attack of the terminal nitrogen onto the remaining carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
Application Protocol: Synthesis of Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a reliable method for the synthesis of a model DHPM using Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Materials and Reagents
-
Ethyl 3-amino-3-(3-chlorophenyl)propanoate (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Urea (1.5 eq)
-
Silica Chloride (SiO₂-Cl) (5 mol%) or Concentrated HCl (catalytic amount)
-
Ethanol or Acetonitrile (solvent)
-
Ethyl acetate (for extraction/recrystallization)
-
Hexane (for recrystallization)
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-amino-3-(3-chlorophenyl)propanoate (e.g., 2.27 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and urea (0.90 g, 15 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask. While stirring, add the acid catalyst. If using silica chloride, add 2.5 mol%[3]. If using concentrated HCl, add 3-4 drops.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of cold water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess urea.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the final product as a white or off-white solid.
Versatility and Scope
The described protocol is highly adaptable. By varying the β-dicarbonyl component and the urea source, a diverse library of DHPM analogues can be synthesized. The 3-chlorophenyl moiety at the C4 position provides a valuable handle for further functionalization in drug development programs.
| Entry | β-Dicarbonyl Compound | Urea Source | Product Structure | Typical Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-DHPM | 85-95 |
| 2 | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-DHPM-2-thione | 80-90 |
| 3 | Acetylacetone | Urea | 5-Acetyl-6-methyl-DHPM | 82-92 |
| 4 | Ethyl Benzoylacetate | Urea | 5-Ethoxycarbonyl-6-phenyl-DHPM | 75-85 |
Yields are estimated based on similar transformations reported in the literature.[3][4]
Conclusion
Ethyl 3-amino-3-(3-chlorophenyl)propanoate serves as an exceptionally useful and strategic precursor for the efficient one-pot synthesis of 4-(3-chlorophenyl)-substituted dihydropyrimidinones. This approach offers significant advantages in terms of reaction efficiency and predictability over classical Biginelli protocols. The methodologies presented herein are robust, scalable, and provide a clear pathway for generating libraries of medicinally relevant heterocyclic compounds for screening and development in the pharmaceutical industry.
References
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Center for Biotechnology Information. [Link]
-
Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applicable Chemistry. [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]
Sources
- 1. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles and make informed decisions during your experimental work.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am experiencing very low or no yield of the desired product after performing the Reformatsky reaction. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Reformatsky reaction is a common issue that can often be traced back to a few critical factors. Let's break down the potential causes and their solutions:
-
Poor Quality or Inactive Zinc: The activation of zinc is paramount for the successful formation of the organozinc reagent (Reformatsky enolate).[1] If the zinc surface is oxidized, the reaction will not initiate.
-
Solution: Activate the zinc metal just before use. Common activation methods include washing with dilute HCl, followed by water, methanol, and then ether, and finally drying under vacuum. Alternatively, using a zinc-copper couple or treating with iodine or 1,2-dibromoethane can be effective.
-
-
Presence of Water: The organozinc intermediate is highly sensitive to moisture. Any water in the reaction system will quench the enolate, leading to the formation of ethyl acetate and preventing the desired reaction with the imine.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting materials (imine and ethyl bromoacetate) are dry.
-
-
Inefficient Imine Formation: The Reformatsky reaction in this context proceeds via an imine intermediate formed from 3-chlorobenzaldehyde and a nitrogen source (e.g., ammonia or an ammonium salt). If the imine is not formed efficiently, the subsequent addition of the Reformatsky reagent will not occur.
-
Solution: Monitor the imine formation step by TLC or ¹H NMR before proceeding with the addition of the Reformatsky reagent. Ensure the appropriate stoichiometry and reaction conditions for imine formation are met. The use of a Dean-Stark trap can be beneficial for removing water generated during imine formation.
-
-
Side Reactions: The Reformatsky reagent can undergo self-condensation (dimerization) if the electrophile (the imine) is not reactive enough or is added too slowly.
-
Solution: Add the freshly prepared Reformatsky reagent to the imine solution at a steady rate. Maintaining the optimal reaction temperature is also crucial to balance the rate of enolate formation and its consumption.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have a complex mixture of products. What are the potential side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Here are some of the most likely culprits and strategies to mitigate them:
-
β-Hydroxy Ester Formation: If the imine formation is incomplete, the Reformatsky reagent can react with the unreacted 3-chlorobenzaldehyde to form ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate.[1]
-
Solution: As mentioned previously, ensure complete imine formation before the addition of the Reformatsky reagent.
-
-
Dimerization of the Reformatsky Reagent: The self-condensation of the organozinc enolate can lead to the formation of ethyl 3-hydroxy-2-(ethoxycarbonylmethyl)butanoate.
-
Solution: Maintain a suitable concentration of the imine in the reaction mixture to ensure it is the primary electrophile. Slow addition of the ethyl bromoacetate to the activated zinc can also help to keep the concentration of the free enolate low.
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 3-chlorobenzaldehyde and ethyl bromoacetate in your final mixture.
-
Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider adding a fresh batch of activated zinc. Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to purify the final product. Column chromatography is proving to be difficult, and I am not getting a clean hydrochloride salt. What are some effective purification strategies?
Answer: Purifying β-amino esters and their salts can be challenging due to their polarity and potential for decomposition. Here are some recommendations:
-
Initial Work-up: After quenching the reaction, a careful aqueous work-up is crucial. Washing with a saturated solution of ammonium chloride can help to remove zinc salts. Subsequent washes with brine will help to remove water from the organic layer.
-
Column Chromatography: If column chromatography is necessary to remove organic impurities, consider using a silica gel column with a gradient elution system. A typical solvent system could be a mixture of hexane and ethyl acetate, gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the column by keeping it in its free base form.
-
Hydrochloride Salt Formation and Recrystallization: The formation of the hydrochloride salt is an excellent purification step.
-
Procedure: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt should precipitate out.
-
Troubleshooting Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the solution may also help. If it remains an oil, you can try redissolving it in a minimal amount of a polar solvent like ethanol or methanol and then adding a less polar solvent like diethyl ether or hexane until turbidity is observed, followed by cooling.
-
Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is a modified Reformatsky reaction. This typically involves the in-situ formation of an imine from 3-chlorobenzaldehyde and a source of ammonia, followed by the addition of the Reformatsky reagent generated from ethyl bromoacetate and activated zinc.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light and/or by staining with a suitable reagent like ninhydrin (for the amine) or potassium permanganate. You can track the disappearance of the starting materials (3-chlorobenzaldehyde and ethyl bromoacetate) and the appearance of the product spot.
Q3: What are the key safety precautions I should take during this synthesis?
A3: It is crucial to work in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and should be handled with care. Zinc dust can be flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The use of anhydrous solvents and reagents requires careful handling to avoid contact with moisture.
Q4: Can I use a different haloester, for example, methyl bromoacetate?
A4: Yes, it is possible to use other α-haloesters. Using methyl bromoacetate would yield the corresponding methyl ester. The choice of ester can influence the reaction rate and the physical properties of the final product.
Q5: My final product is a salt. How do I obtain the free base?
A5: To obtain the free base from the hydrochloride salt, you can dissolve the salt in water and then add a mild base, such as a saturated solution of sodium bicarbonate, until the solution is basic (pH ~8-9). Then, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure to yield the free base.
III. Detailed Experimental Protocol
This protocol outlines a plausible synthesis of this compound via a modified Reformatsky reaction.
Step 1: Synthesis of the Imine Intermediate (in-situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Add 3-chlorobenzaldehyde (14.0 g, 0.1 mol) and ammonium acetate (15.4 g, 0.2 mol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The resulting solution contains the in-situ formed imine and will be used directly in the next step.
Step 2: Reformatsky Reaction
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc dust (9.8 g, 0.15 mol) and anhydrous tetrahydrofuran (THF) (50 mL).
-
Gently heat the zinc suspension and add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of ethyl bromoacetate (25.0 g, 0.15 mol) in anhydrous THF (50 mL).
-
Add a small portion of the ethyl bromoacetate solution to the zinc suspension. The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Reformatsky reagent.
-
Cool the reagent to room temperature.
Step 3: Coupling and Work-up
-
Cool the imine solution from Step 1 to 0 °C in an ice bath.
-
Slowly add the freshly prepared Reformatsky reagent from Step 2 to the imine solution via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude ethyl 3-amino-3-(3-chlorophenyl)propanoate as an oil.
Step 4: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude oil in anhydrous diethyl ether (150 mL).
-
Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with gentle stirring. Alternatively, add a solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt should form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
For further purification, recrystallize the crude salt from a mixture of ethanol and diethyl ether.
IV. Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 264.15 g/mol |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, free base) | δ 7.2-7.4 (m, 4H, Ar-H), 4.4 (dd, 1H, CH-N), 4.1 (q, 2H, O-CH₂-CH₃), 2.7 (d, 2H, CH₂-CO), 1.2 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, free base) | δ 172 (C=O), 143 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 125 (Ar-CH), 61 (O-CH₂), 52 (CH-N), 44 (CH₂-CO), 14 (CH₃) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
V. Visualizations
Reaction Workflow Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
VI. References
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Arch Pharm (Weinheim). 2011 Dec;344(12):840-2. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Request PDF on ResearchGate. [Link]
-
Reformatsky Reaction. Name Reactions in Organic Synthesis. [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. National Genomics Data Center. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Supplementary Information for "Aqueous biphasic systems for the catalytic synthesis of advanced amino esters". The Royal Society of Chemistry. [Link]
-
Interpretaion of HNMR of ethyl propanoate (Figure A). Filo. [Link]
-
Ethyl 3-(3-chlorophenyl)propanoate. PubChem. [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Semantic Scholar. [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
-
A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
-
Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
-
The reaction of ethyl diazoacetate with 4‐chlorobenzaldehyde under different conditions. ResearchGate. [Link]
-
Dipeptide compounds having a fungicidal activity. Google Patents.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of β-Amino Esters
Welcome to the Technical Support Center for the synthesis of β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during these crucial synthetic transformations. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your desired β-amino ester products.
Aza-Michael Addition (Conjugate Addition) Route
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated ester, is a widely used and atom-economical method for synthesizing β-amino esters.[1] However, several competing reactions can diminish its efficiency.
Frequently Asked Questions & Troubleshooting Guide
Q1: My aza-Michael reaction is sluggish, and I'm observing low conversion to the β-amino ester. What could be the issue?
A1: Low conversion can stem from several factors related to the reactivity of your substrates and the reaction conditions.
-
Insufficient Nucleophilicity of the Amine: The amine might not be nucleophilic enough to readily attack the β-carbon of the unsaturated ester. Aromatic amines, for instance, are generally less reactive than aliphatic amines.
-
Steric Hindrance: Bulky substituents on either the amine or the α,β-unsaturated ester can impede the approach of the nucleophile.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the amine, reducing its nucleophilicity.
Troubleshooting Protocol: Low Conversion
-
Catalyst Screening: While many aza-Michael additions proceed without a catalyst, consider adding a mild Lewis acid or a Brønsted acid to activate the α,β-unsaturated ester.[2]
-
Solvent Optimization: Switch to a polar aprotic solvent like DMF or DMSO, which can help to solubilize the reactants without hindering the amine's nucleophilicity.[3]
-
Temperature Adjustment: Gently heating the reaction can often overcome activation energy barriers. However, be cautious as excessive heat can promote side reactions.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.
Q2: I'm observing the formation of a significant amount of a dialkylated product. How can I prevent this?
A2: Dialkylation occurs when the initially formed β-amino ester, which is a secondary or primary amine, acts as a nucleophile and reacts with a second molecule of the α,β-unsaturated ester. This is particularly problematic with primary amines.
Mechanism of Dialkylation
Preventative Measures for Dialkylation
| Strategy | Rationale | Typical Conditions |
| Use an Excess of Amine | Le Châtelier's principle: drives the reaction towards the mono-adduct and reduces the relative concentration of the α,β-unsaturated ester available for the second addition. | 2-5 equivalents of the primary amine. |
| Slow Addition of the Ester | Maintains a low concentration of the α,β-unsaturated ester throughout the reaction, favoring the initial reaction with the more nucleophilic primary amine. | Add the ester dropwise over several hours. |
| Lower Reaction Temperature | The second Michael addition often has a higher activation energy than the first. Lowering the temperature can selectively slow down the undesired reaction. | Run the reaction at 0 °C or room temperature. |
Q3: My reaction mixture is turning into a polymer-like substance. What is happening?
A3: Polymerization is a common side reaction, especially with highly reactive Michael acceptors like acrylates.[4] The enolate intermediate formed after the initial conjugate addition can act as a nucleophile and initiate a chain reaction with other molecules of the α,β-unsaturated ester.
Troubleshooting Polymerization
-
Quench the Enolate: The use of a protic solvent or the addition of a mild proton source can help to quench the enolate intermediate as it forms, preventing it from initiating polymerization.[4]
-
Lower Reactant Concentration: Running the reaction under more dilute conditions can reduce the rate of intermolecular polymerization.[4]
-
Use a Less Reactive Michael Acceptor: If possible, consider using a less reactive α,β-unsaturated ester, such as a crotonate instead of an acrylate.
Q4: The reaction seems to be reversible, and my product yield is decreasing over time. Why is this occurring?
A4: The aza-Michael addition can be reversible, leading to a retro-Michael reaction.[5][6][7] This is particularly prevalent at higher temperatures or under basic conditions, where the β-amino ester can eliminate the amine to reform the starting materials.
Minimizing the Retro-Michael Reaction
-
Temperature Control: Avoid prolonged heating at high temperatures.
-
pH Control: The retro-Michael reaction can be base-catalyzed. Neutralizing the reaction mixture upon completion can help to stabilize the product.
-
Product Removal: If feasible, removing the product from the reaction mixture as it forms (e.g., through precipitation) can drive the equilibrium towards the product side.[8]
Mannich Reaction Route
The Mannich reaction is a three-component condensation of an aldehyde, an amine, and an enolizable ester to form a β-amino ester.[9][10] While powerful, controlling the selectivity and preventing side reactions can be challenging.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a complex mixture of products in my Mannich reaction instead of the desired β-amino ester. What are the likely side reactions?
A1: The Mannich reaction is prone to several side reactions, often leading to complex product mixtures.
-
Self-Condensation of the Aldehyde: Aldehydes with α-protons can undergo self-aldol condensation.
-
Formation of β-Hydroxy Esters: The enolate of the ester can react directly with the aldehyde in an aldol-type reaction, especially if the formation of the iminium ion is slow.[11]
-
Bis-alkylation: The initially formed Mannich base can sometimes react with another equivalent of the iminium ion.
Mechanism of Competing Pathways in the Mannich Reaction
Troubleshooting Protocol: Improving Selectivity
-
Pre-form the Iminium Ion: React the aldehyde and amine separately to form the iminium ion before adding the enolizable ester. This minimizes the concentration of free aldehyde available for side reactions.
-
Choice of Aldehyde: Use a non-enolizable aldehyde (e.g., formaldehyde or benzaldehyde) to prevent self-condensation.[10]
-
Use of Pre-formed Enolates: Instead of generating the enolate in situ, consider using a pre-formed silyl ketene acetal in a Mukaiyama-Mannich reaction. This can improve selectivity for the desired β-amino ester.[11]
-
Catalyst Choice: The choice of acid or base catalyst is crucial. For instance, proline and its derivatives have been shown to catalyze asymmetric Mannich reactions with high selectivity.[9]
Q2: My asymmetric Mannich reaction is resulting in low diastereoselectivity or enantioselectivity. How can I improve this?
A2: Achieving high stereoselectivity requires careful control over the reaction geometry.
-
Catalyst Performance: The chiral catalyst may not be effectively controlling the facial selectivity of the nucleophilic attack.
-
Reaction Temperature: Higher temperatures can lead to a loss of stereocontrol as the energy differences between the diastereomeric transition states become less significant.
-
Substrate Control: The inherent stereochemical biases of the substrates may not favor the desired diastereomer.
Strategies for Enhancing Stereoselectivity
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screen a variety of chiral catalysts (e.g., different proline derivatives, chiral Brønsted acids). | Different catalysts create distinct chiral environments around the reacting species. |
| Temperature | Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). | Enhances the energy difference between competing diastereomeric transition states. |
| Additives | The addition of certain salts or co-catalysts can influence the organization of the transition state. | Can lead to a more ordered and selective transition state assembly. |
| Protecting Groups | Varying the protecting group on the amine can influence the steric environment and stereochemical outcome. | Bulky protecting groups can effectively block one face of the iminium ion. |
Reduction of β-Enamino Esters
The reduction of β-enamino esters is a common method for accessing saturated β-amino esters. The choice of reducing agent and reaction conditions is critical to avoid side reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: The reduction of my β-enamino ester is incomplete, or I am observing over-reduction. What are the best practices?
A1: The key is to select a reducing agent that is chemoselective for the enamine double bond without affecting the ester functionality.
-
Under-reduction: The reducing agent may not be powerful enough, or the reaction conditions may be too mild.
-
Over-reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the enamine and the ester, leading to an amino alcohol.
Recommended Reducing Agents for β-Enamino Esters
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Mild, inexpensive, and generally selective for the enamine over the ester. | Can sometimes be slow. |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic methanol, pH 3-4 | More selective than NaBH₄, effective for reducing iminium ions formed in situ. | Toxic cyanide byproduct. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethyl Acetate, RT, 1-5 atm H₂ | Clean reaction, high yields, can be stereoselective. | Requires specialized equipment, potential for debenzylation if N-benzyl groups are present. |
| Hantzsch Ester | With a chiral Brønsted acid for asymmetric reductions. | Mild, metal-free, enables enantioselective reductions.[12] | Stoichiometric amounts of the Hantzsch ester are required. |
Q2: My reduction is leading to a mixture of diastereomers. How can I control the stereochemistry?
A2: Diastereoselectivity in the reduction of chiral β-enamino esters is influenced by the steric environment around the double bond.
Strategies for Diastereoselective Reduction
-
Substrate-Controlled Reduction: The existing stereocenters in the molecule can direct the approach of the hydride from the less hindered face.
-
Directed Reduction: Certain functional groups on the substrate can coordinate with the reducing agent, directing the hydride delivery to a specific face.
-
Catalyst-Controlled Asymmetric Reduction: The use of a chiral catalyst, such as a chiral Brønsted acid with a Hantzsch ester or a chiral transition metal catalyst with H₂, can create a chiral environment that favors the formation of one enantiomer.[12]
Intramolecular Cyclization (Lactamization)
Under certain conditions, β-amino esters can undergo intramolecular cyclization to form piperidones or other lactams.[13] This is often an undesired side reaction but can also be a useful synthetic transformation if intended.
Q1: I am observing the formation of a piperidone from my β-amino ester. How can I prevent this?
A1: Intramolecular cyclization is typically promoted by heat or the presence of a strong base or acid.[13]
Preventing Piperidone Formation
-
Temperature Control: Avoid high temperatures during the reaction and work-up.
-
pH Management: Maintain a neutral pH. Strong bases can deprotonate the amine, initiating the cyclization, while strong acids can catalyze the reaction.[13]
-
Protecting Groups: If the amine is protected with a suitable protecting group (e.g., Boc, Cbz), its nucleophilicity is reduced, preventing the intramolecular attack on the ester carbonyl.
Racemization
In asymmetric syntheses of β-amino esters, maintaining the stereochemical integrity of the product is paramount.
Q1: I am observing a loss of enantiomeric excess (ee) in my final product. What could be causing this racemization?
A1: Racemization can occur if the α-proton of the ester is abstracted, leading to the formation of a planar enolate intermediate. This is more likely under basic conditions or at elevated temperatures.[14]
Strategies to Prevent Racemization
-
Avoid Strong Bases: Use non-basic or mildly basic conditions whenever possible, especially during work-up and purification.
-
Low-Temperature Operations: Perform the reaction and subsequent purification steps at low temperatures to minimize the rate of enolization.
-
Judicious Choice of Protecting Groups: The electronic nature of the amine protecting group can influence the acidity of the α-proton.
-
Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause epimerization. Consider using neutral alumina or a buffered mobile phase.
References
-
Adriaenssens, L. V., & Hartley, R. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. The Journal of Organic Chemistry, 72(26), 10287–10290. [Link]
-
ResearchGate. (n.d.). Schematic overview of: (A) exchange mechanism of β-amino ester... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition and (B) transamidation via two possible pathways. [Image]. Retrieved from [Link]
-
ideXlab. (n.d.). Retro-Michael Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various piperidine β‐amino esters from compound (±)‐7. [Image]. Retrieved from [Link]
-
National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]
-
MDPI. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
ACS Publications. (2024). Michael Addition–Elimination Ring-Opening Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of β-enamino esters 110 (for other examples of reduction of enamines, see... [Image]. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Michael Addition–Elimination Ring-Opening Polymerization. Retrieved from [Link]
-
RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction of β-ketoesters, aldehydes, and primary amines. [Image]. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Piperidones by MCR. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
MDPI. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. Retrieved from [Link]
-
YouTube. (2019). 14.04 The Michael Reaction. Retrieved from [Link]
-
YouTube. (2021). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
YouTube. (2018). Dialkylation of alpha,beta unsaturated carbonyl compounds. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
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- 13. Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Welcome to the technical support center for the purification of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following information is curated from established methodologies and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Process-related impurities are a primary concern in the synthesis of active pharmaceutical ingredients.[1] For this compound, impurities can arise from starting materials, by-products of the reaction, or degradation products. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-chlorobenzaldehyde and ethyl 2-aminoacetate.
-
Over-reaction Products: Formation of diamides or other secondary reaction products.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid. Poly(β-amino ester)s (PBAEs), a class of compounds to which this molecule belongs, are known for their hydrolytic degradation.[2][3]
-
Enantiomeric Impurities: If the synthesis is not stereospecific, the final product will be a racemic mixture. The presence of the undesired enantiomer is a critical impurity, as different enantiomers can have varied pharmacological effects.[4]
A thorough analysis of the synthetic route and reaction conditions is crucial for identifying potential impurities.[1]
Q2: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
A2: A persistent yellow color in the final product often indicates the presence of colored impurities, which could be degradation products or residual reactants. One common approach to remove such impurities is through recrystallization with an appropriate solvent system, sometimes in the presence of activated carbon.[5]
Troubleshooting Protocol for Color Removal:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing similar amino ester hydrochlorides include ethanol, isopropanol, or mixtures with ethyl acetate or petroleum ether.[6][7]
-
Activated Carbon Treatment:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: I am struggling to achieve the desired level of purity (>99%) by recrystallization alone. What other purification techniques should I consider?
A3: When recrystallization is insufficient, chromatographic techniques are typically employed. For this compound, both silica gel chromatography and preparative HPLC can be effective.
Method 1: Silica Gel Chromatography [5]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent tailing of the amine on the acidic silica gel.
-
Detection: Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is typically used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
A newly developed HPLC method can be crucial for detecting impurities at low levels (0.03-1.08%).[1]
Q4: My product is a racemic mixture. How can I separate the enantiomers?
A4: The separation of enantiomers, known as chiral resolution, is a critical step in the development of many pharmaceuticals.[4] There are several methods to achieve this:
1. Diastereomeric Salt Formation: [8][9] This is a classical and widely used method. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Workflow for Diastereomeric Salt Resolution:
Caption: Diastereomeric Salt Resolution Workflow.
2. Chiral Chromatography: [10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and amino acid esters.[11]
Table 1: Comparison of Chiral Resolution Methods
| Method | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities. | Can be time-consuming, requires screening of chiral acids and solvents, may not be applicable to all compounds. |
| Chiral Chromatography | High resolution, applicable to a wide range of compounds, analytical and preparative scales. | Higher cost of chiral columns and solvents, can be less scalable than crystallization. |
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A single major peak corresponding to the desired product with purity ≥ 99%. |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee%). | A single peak for the desired enantiomer, or two resolved peaks for a racemic mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The observed chemical shifts and coupling constants should be consistent with the structure of the molecule.[12] |
| Mass Spectrometry (MS) | Determination of molecular weight. | The observed molecular ion peak should correspond to the calculated molecular weight of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amine, ester, and aromatic ring should be present. |
It is important to note that some commercial suppliers may not provide detailed analytical data for this compound, placing the responsibility on the researcher to confirm its identity and purity.
Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is too soluble in the chosen solvent. | Use a less polar solvent or a mixture of solvents. For example, add a non-polar solvent like hexane or heptane to an ethyl acetate solution until turbidity is observed, then heat to redissolve and cool slowly. | This reduces the solubility of the product at lower temperatures, leading to better crystal formation and higher recovery. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product completely. | Supersaturation is necessary for crystallization to occur. Using an excessive amount of solvent will keep the product in solution even upon cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask). Use a fluted filter paper for faster filtration. | This prevents the solution from cooling and the product from crystallizing on the filter paper, which would lead to product loss. |
Problem 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of impurities. | Purify the crude product by column chromatography before recrystallization. | Impurities can interfere with the crystal lattice formation, causing the product to "oil out." |
| Solution cooled too quickly. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of well-defined crystals. Rapid cooling can lead to the formation of an amorphous solid or an oil. |
| Inappropriate solvent. | Screen for a different recrystallization solvent or solvent system. | The solvent should have a significant difference in solubility for the compound at high and low temperatures. |
Problem 3: Tailing Peaks in HPLC Analysis
Caption: Troubleshooting Tailing HPLC Peaks.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Interaction of the basic amine with residual silanol groups on the silica-based column. | Add a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. | The triethylamine will preferentially interact with the acidic silanol groups, preventing the analyte from doing so and resulting in a more symmetrical peak shape. |
| Inappropriate mobile phase pH. | For reversed-phase HPLC, adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units below the pKa of the amine. | This ensures that the amine is fully protonated and behaves as a single species, leading to better peak shape. |
| Column degradation. | Use a column with end-capping or a polymer-based column. | End-capping masks the residual silanol groups. Polymer-based columns do not have silanol groups and are more resistant to extreme pH values. |
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - RSC Publishing. Available at: [Link]
-
Planar chromatography – an essential component of modern analysis - CAMAG. Available at: [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. Available at: [Link]
-
Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. Available at: [Link]
-
Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. Available at: [Link]
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - NIH. Available at: [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. Available at: [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. Available at: [Link]
-
Hyperbranched Poly(β-amino ester)s (HPAEs) Structure Optimisation for Enhanced Gene Delivery: Non-Ideal Termination Elimination - MDPI. Available at: [Link]
Sources
- 1. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nbinno.com [nbinno.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
I. Synthesis Overview: The Rodionov Reaction
The synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a valuable β-amino ester, is commonly achieved through a variation of the Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde (3-chlorobenzaldehyde), a compound with an active methylene group (ethyl acetoacetate or malonic ester derivatives), and an ammonia source (ammonium acetate) in a suitable solvent, typically a lower alcohol like ethanol.
The generally accepted mechanism proceeds through an initial Knoevenagel condensation of 3-chlorobenzaldehyde with the active methylene compound, followed by a Michael addition of ammonia, and subsequent decarboxylation (if using an acetoacetate or malonate) to yield the final β-amino ester.
Reaction Scheme:
Caption: General schematic of the Rodionov reaction for β-amino ester synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. For this specific synthesis, refluxing for 16-20 hours is often recommended.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C). In some cases, higher temperatures (120-160°C) in a sealed vessel or using a higher boiling point solvent can improve yields, though this may also increase side product formation.[1]
-
-
Reagent Quality: The purity of your starting materials can significantly impact the yield.
-
Solution: Use freshly distilled 3-chlorobenzaldehyde to remove any oxidized impurities (3-chlorobenzoic acid). Ensure your ethyl acetoacetate and ammonium acetate are of high purity and dry.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Question 2: I am observing a significant amount of an unexpected side product. What could it be and how can I minimize it?
Potential Causes & Solutions:
-
Knoevenagel Condensation Product: The intermediate from the condensation of 3-chlorobenzaldehyde and ethyl acetoacetate may be present in the final product mixture if the subsequent steps are slow.
-
Solution: Ensure an adequate amount of the ammonia source is present and that the reaction conditions (temperature and time) are sufficient to drive the reaction to completion.
-
-
Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation.
-
Solution: While ammonium acetate provides a buffered system, ensure the pH does not become excessively basic.
-
-
Double Michael Addition: In some cases, the product can react with another molecule of the Knoevenagel intermediate.
-
Solution: Controlling the stoichiometry and reaction concentration can help minimize this. Running the reaction at a slightly lower concentration may be beneficial.
-
Question 3: The reaction seems to have stalled. What should I do?
Potential Causes & Solutions:
-
Catalyst Deactivation: While ammonium acetate is more of a reagent, its buffering capacity can be compromised.
-
Solution: In some syntheses of related compounds, a catalytic amount of a stronger acid like trifluoromethanesulfonic acid has been used to promote the reaction, though this changes the nature of the reaction significantly.[1] For the standard Rodionov conditions, ensuring the quality of the ammonium acetate is key.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and slow down the reaction.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Question 4: How can I effectively purify my product?
Potential Causes & Solutions:
-
Crude Product is an Oil: The crude product is often an oil, which can be challenging to handle.
-
Solution: After the reaction, the solvent is typically removed under reduced pressure. The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and water-soluble impurities.
-
-
Column Chromatography: For high purity, column chromatography is often necessary.
-
Solution: A silica gel column using a gradient of ethyl acetate in hexane or petroleum ether is a common method for purifying β-amino esters.[4]
-
-
Recrystallization: If the product can be solidified, recrystallization is an excellent purification technique.
-
Solution: The purified oil from column chromatography can sometimes be induced to crystallize from a solvent system like petroleum ether/ethyl acetate.[1] Cooling the solution can aid in crystallization.
-
III. Optimized Experimental Protocol
This protocol is a synthesis of best practices and aims to provide a reliable method for achieving a good yield of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Materials:
-
3-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane or Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorobenzaldehyde (1 equivalent), ethyl acetoacetate (1.2 equivalents), and ammonium acetate (1.5 equivalents) in anhydrous ethanol.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 16-20 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or petroleum ether.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 3-amino-3-(3-chlorophenyl)propanoate as an oil.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 3-Chlorobenzaldehyde | 1 eq. | Limiting reagent. |
| Ethyl acetoacetate | 1.2 eq. | Slight excess to drive the Knoevenagel condensation. |
| Ammonium acetate | 1.5 eq. | Excess ammonia source to favor Michael addition. |
| Reaction Conditions | ||
| Solvent | Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 16-20 hours | Ensures the reaction goes to completion.[1] |
| Purification | ||
| Method | Silica Gel Chromatography | Effective for separating the product from starting materials and side products.[4] |
| Eluent | Ethyl acetate/Hexane gradient | Allows for good separation of compounds with different polarities. |
V. References
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. [Link][5]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. ResearchGate. [Link][6]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link][7]
-
CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. Google Patents. [4]
-
Chemical process synthesis of beta-amino acids and esters. PubMed. [Link][8]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. Google Patents. [1]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link][9]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link][10]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link][11]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. National Center for Biotechnology Information. [Link][2]
-
β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link][3]
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 5. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 10. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Chiral Resolution of Ethyl 3-Amino-3-(3-chlorophenyl)propanoate Enantiomers
Welcome to our dedicated technical support guide for the chiral resolution of Ethyl 3-amino-3-(3-chlorophenyl)propanoate enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating stereoisomers of this critical β-amino ester. The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern therapeutics, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides in-depth, practical insights into common challenges and their solutions, moving beyond procedural steps to explain the underlying scientific principles.
I. Foundational Strategies for Chiral Resolution
The separation of enantiomers of Ethyl 3-amino-3-(3-chlorophenyl)propanoate can be approached through several well-established methodologies. The choice of method will depend on factors such as the scale of the resolution, required purity, available equipment, and downstream applications. The three primary techniques discussed in this guide are:
-
Diastereomeric Salt Resolution: A classical and scalable method involving the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): A highly selective method that uses an enzyme to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.
-
Chiral Chromatography (HPLC & SFC): An analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
II. Diastereomeric Salt Resolution: Troubleshooting and FAQs
This method leverages the formation of diastereomeric salts with distinct physicochemical properties. The key to success lies in the selection of the resolving agent and the crystallization solvent.
Frequently Asked Questions (FAQs):
-
Q1: How do I select an appropriate chiral resolving agent for Ethyl 3-amino-3-(3-chlorophenyl)propanoate?
-
A1: The selection is both an empirical and a rational process. For a basic compound like your β-amino ester, chiral acids are the resolving agents of choice. Derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid or di-p-toluoyltartaric acid, are excellent starting points due to their rigid structures which can facilitate the formation of well-defined crystalline salts.[1] It is advisable to screen a small panel of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphor-10-sulfonic acid) to identify the one that provides the best discrimination in terms of salt solubility.
-
-
Q2: What are the most critical parameters to control during the crystallization process?
-
A2: The most critical parameters are the choice of solvent, the molar ratio of the resolving agent to the racemate, the concentration, and the cooling profile.[2] The solvent system is paramount; it must provide a significant solubility difference between the two diastereomeric salts. A screening of solvents with varying polarities (e.g., alcohols like isopropanol, ethanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water) is essential.
-
-
Q3: My diastereomeric salt is not precipitating. What should I do?
-
A3: This is a common issue often related to supersaturation or the choice of solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) is the most reliable method.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.
-
Change Solvent System: The salt may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then warm slightly to redissolve and allow to cool slowly.
-
-
-
Q4: The enantiomeric excess (e.e.) of my resolved amine is low after the first crystallization. How can I improve it?
-
A4: Low e.e. suggests that the solubility difference between the diastereomeric salts is not large enough or that the crystallization was too rapid, leading to co-precipitation.
-
Recrystallization: A second or even third crystallization of the diastereomeric salt will almost always improve the diastereomeric purity and, consequently, the enantiomeric purity of the final product.
-
Optimize Cooling: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer. A stepwise cooling profile can be very effective.
-
Kinetic vs. Thermodynamic Control: Rapid filtration of a quickly formed precipitate can sometimes yield higher e.e. under kinetic control. Conversely, allowing the system to equilibrate over a longer period may favor the thermodynamically more stable, less soluble salt.[2]
-
-
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Table 1: Troubleshooting Guide for Diastereomeric Salt Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization | High solubility of both salts; insufficient concentration. | Concentrate the solution; add an anti-solvent; try a different solvent system or resolving agent. |
| Oily Precipitate | Melting point of the salt is below the crystallization temperature; impurities present. | Lower the crystallization temperature; try a different solvent; purify the starting racemate. |
| Low Yield | The desired salt has significant solubility in the mother liquor. | Optimize the solvent and temperature; reduce the amount of solvent used. |
| Low Enantiomeric Excess (e.e.) | Small solubility difference between diastereomers; co-precipitation. | Recrystallize the salt; slow down the cooling rate; screen for a more selective resolving agent. |
III. Enzymatic Kinetic Resolution (EKR): Troubleshooting and FAQs
EKR is a powerful technique that relies on the stereoselectivity of enzymes, often lipases, to differentiate between enantiomers. For an ester like Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a common approach is enantioselective hydrolysis, where the enzyme hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Frequently Asked Questions (FAQs):
-
Q1: Which enzyme should I choose for the kinetic resolution of my β-amino ester?
-
A1: Lipases are a robust and versatile class of enzymes for this purpose. Candida antarctica Lipase B (often immobilized as Novozym 435) and lipases from Pseudomonas cepacia (now Burkholderia cepacia) are highly effective for the resolution of various amino esters and have shown success with related substrates.[3][4] It is recommended to perform an initial screen with a panel of commercially available lipases to find the one with the best activity and enantioselectivity (E-value).
-
-
Q2: The enzymatic reaction is very slow or not proceeding. What are the possible reasons?
-
A2: Slow reaction rates can be due to several factors:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try lowering the substrate concentration. The formation of the carboxylic acid product can also lower the pH, which might denature the enzyme. Using a buffered aqueous system or adding a mild base can help.
-
Poor Enzyme Activity: The enzyme may be old or denatured. Ensure it has been stored correctly. The reaction conditions (temperature, solvent) may be suboptimal. Most lipases work well between 30-50°C.
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate stirring or shaking to facilitate contact between the substrate and the enzyme beads.
-
-
-
Q3: How do I stop the reaction at exactly 50% conversion to maximize the yield and e.e. of both enantiomers?
-
A3: This is the crux of a successful kinetic resolution. You must monitor the reaction progress over time.
-
Time Course Study: Set up the reaction and withdraw small aliquots at regular intervals (e.g., every 1-2 hours).
-
Analytical Monitoring: Quench the reaction in the aliquot and analyze it by chiral HPLC or SFC to determine the conversion percentage and the e.e. of the remaining ester.
-
Plot the Data: Plot conversion vs. time to determine the optimal reaction time to reach ~50% conversion. For subsequent larger-scale reactions, you can then run it for this predetermined time.
-
-
-
Q4: How do I separate the product (carboxylic acid) from the unreacted ester?
-
A4: This is typically straightforward due to the difference in their acidic/basic properties. After the reaction, you can perform a simple acid-base extraction.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid product will move into the aqueous layer as its carboxylate salt. The unreacted ester will remain in the organic layer.
-
Separate the layers. You can then recover the ester from the organic layer and acidify the aqueous layer to precipitate and extract the carboxylic acid product.
-
-
Experimental Workflow: Enzymatic Kinetic Resolution (Hydrolysis)
Caption: Workflow for Enzymatic Kinetic Resolution.
IV. Chiral Chromatography (HPLC & SFC): Troubleshooting and FAQs
Chiral chromatography is a powerful tool for both analytical determination of enantiomeric excess and for preparative-scale separation. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of compounds, including amino esters.[5]
Frequently Asked Questions (FAQs):
-
Q1: Which type of chiral column is best for Ethyl 3-amino-3-(3-chlorophenyl)propanoate?
-
A1: For amino esters, polysaccharide-derived CSPs are the gold standard. Columns like Daicel's CHIRALPAK® IA, IB, IC, etc., which are based on amylose or cellulose derivatives, are excellent first choices.[5] Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) phases often show good selectivity for this class of compounds.
-
-
Q2: I am not getting any separation of the enantiomers. What should I try next?
-
A2: No separation means the CSP is not discriminating between the enantiomers under the current conditions.
-
Change the Mobile Phase: This is the first and most important parameter to adjust. For normal-phase HPLC, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes can have a large impact on selectivity.
-
Additives: For a basic amine, adding a small amount of a basic additive like diethylamine (DEA) or a competing acid like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and sometimes induce separation by altering the interactions with the CSP.
-
Try a Different Column: If mobile phase optimization fails, the chosen CSP may not be suitable. Screen other polysaccharide-based columns with different selectors.
-
-
-
Q3: The resolution of the two enantiomeric peaks is poor (Rs < 1.5). How can I improve it?
-
A3: Poor resolution can be due to low selectivity (α) or low efficiency (N).
-
Optimize Selectivity (α): As mentioned above, systematically vary the mobile phase composition (type and percentage of alcohol modifier). Lowering the temperature can also sometimes increase selectivity.
-
Improve Efficiency (N): Lower the flow rate. This will broaden the peaks but may increase the time between them, improving resolution. Ensure your column is not old or clogged.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides higher efficiency and faster separations than HPLC. Using CO2 with an alcohol co-solvent on the same chiral columns can yield excellent results.[6]
-
-
-
Q4: My peaks are broad and tailing. What is causing this?
-
A4: This is a common issue with amines on silica-based columns due to strong interactions with residual silanol groups.
-
Use an Additive: Add a small amount (0.1%) of a basic modifier like DEA to the mobile phase. This will compete with your analyte for the acidic silanol sites, resulting in sharper, more symmetrical peaks.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
-
Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | CHIRALPAK® IA, IB, IC, ID, IE, IF | CHIRALPAK® IA-3, IB-3, IC-3, ID-3, IE-3, IF-3 |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol | CO2/Methanol or CO2/Ethanol |
| Gradient/Isocratic | Start with isocratic screening (e.g., 90:10, 80:20, 70:30) | Start with a gradient (e.g., 5% to 40% co-solvent over 5-10 min) |
| Additives | 0.1% Diethylamine (DEA) for basic analytes | 0.1-0.2% DEA or Isopropylamine (IPA) in the co-solvent |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV (e.g., 220 nm, 254 nm) | UV (as above) |
V. Concluding Remarks
The successful chiral resolution of Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a methodical process of screening and optimization. There is no single universal solution, and the optimal method will be application-specific. By understanding the principles behind diastereomeric salt formation, enzymatic kinetics, and chiral chromatography, and by systematically troubleshooting common issues, researchers can efficiently develop a robust and scalable process for obtaining the desired enantiomer in high purity. This guide serves as a foundational resource to navigate that process with confidence and scientific rigor.
VI. References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-181. [Link]
-
Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem, 02: 123. [Link]
-
Fülöp, F., et al. (2015). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 20(8), 13865-13879. [Link]
-
ResearchGate. (2024). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ribeiro, C. M. R., et al. (2006). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 17(4), 741-746. [Link]
-
CHROMpedia. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Google Patents. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
ResearchGate. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
Sources
- 1. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on common challenges and inquiries encountered in the field, grounding our advice in established chemical principles and analytical practices.
I. Understanding the Molecule and Its Synthesis
This compound is a valuable building block in medicinal chemistry. A common and efficient method for its synthesis is a variation of the Reformatsky reaction. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, such as zinc.[1]
A plausible synthetic route for this compound begins with the reaction of 3-chlorobenzaldehyde with an organozinc reagent derived from an α-haloacetate, like ethyl bromoacetate. This initially forms a β-hydroxy ester. Subsequent chemical transformations, including amination and hydrochloride salt formation, yield the final product. Understanding this synthetic pathway is crucial for anticipating potential impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and analysis of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the stability and purity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light. For long-term storage, refrigeration (2-8 °C) is advisable.
2. What are the typical appearances and physical properties of this compound?
This compound is typically a white to off-white solid.
3. What are the primary safety precautions to be taken when handling this compound?
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
III. Troubleshooting Guide: Common Impurities and Their Identification
Impurities in your sample can significantly impact the outcome of your experiments. This guide will help you identify and troubleshoot common impurities associated with the synthesis of this compound.
A. Potential Process-Related Impurities
These impurities arise from the synthetic process itself, including unreacted starting materials, intermediates, and by-products.
| Impurity Name | Structure | Potential Source | Typical Analytical Observation |
| 3-Chlorobenzaldehyde | 3-Cl-C₆H₄-CHO | Unreacted starting material | A distinct peak in HPLC with a shorter retention time than the main product. Can be confirmed by GC-MS. |
| Ethyl Bromoacetate | BrCH₂COOCH₂CH₃ | Unreacted starting material | Volatile impurity, best detected by GC-MS. May not be readily observed by HPLC depending on the method. |
| Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate | 3-Cl-C₆H₄-CH(OH)CH₂COOCH₂CH₃ | Intermediate from the Reformatsky reaction | A peak in the HPLC chromatogram, typically eluting before the final product. |
| Dimerized By-products | (e.g., Ethyl 2,4-dibromo-3-oxobutanoate) | Self-condensation of ethyl bromoacetate | Can appear as various peaks in the HPLC and GC-MS analysis. |
B. Potential Degradation Impurities
These impurities can form over time due to improper storage or handling.
| Impurity Name | Structure | Potential Cause | Typical Analytical Observation |
| 3-Amino-3-(3-chlorophenyl)propanoic acid | 3-Cl-C₆H₄-CH(NH₂)CH₂COOH | Hydrolysis of the ethyl ester | A more polar compound, will have a shorter retention time in reverse-phase HPLC. |
| Ethyl 3-(3-chlorophenyl)propenoate | 3-Cl-C₆H₄-CH=CHCOOCH₂CH₃ | Dehydration of the β-hydroxy intermediate or degradation | May be observed as a distinct peak in HPLC and GC-MS. |
C. Troubleshooting Workflow for Impurity Identification
If you suspect the presence of impurities in your sample, follow this logical workflow to identify and address the issue.
Caption: A logical workflow for troubleshooting impurities.
IV. Experimental Protocols
This section provides a detailed, step-by-step methodology for a key analytical experiment to assess the purity of your sample.
A. High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential impurities.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main product by the total area of all peaks.
-
Compare the retention times of any impurity peaks to known standards if available.
Caption: HPLC analysis workflow.
V. References
-
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link][2]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link][3]
-
Process for synthesizing beta-amino acid using ketone as raw material. Google Patents. [4]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link][5]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. [Link][6]
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link][7]
-
Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link][9]
-
Ethyl 2-hydroxy-3-phenylpropanoate. CAS Common Chemistry. [Link][10]
-
A Practical Method for the Reformatsky Reaction of Aldehydes. ResearchGate. [Link][13]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. [14]
-
Reformatsky Reaction Mechanism Explained. Scribd. [Link][15]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link][16]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link][17]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link][18]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link][20]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link][21]
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 3. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1228312C - Process for synthesizing beta-amino acid using ketone as raw material - Google Patents [patents.google.com]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Phenyl propionate | C9H10O2 | CID 12497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. public.pensoft.net [public.pensoft.net]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Propanoic acid, phenyl ester [webbook.nist.gov]
Technical Support Center: Alternative Catalysts for β-Amino Ester Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in the synthesis of β-amino esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to solve challenges in your own research.
β-Amino acids and their ester derivatives are critical building blocks in medicinal chemistry, known for their ability to form stable secondary structures in peptides and resist metabolic degradation.[1] The development of efficient, stereoselective synthetic methods is therefore of paramount importance.[1][2] This guide focuses on modern, alternative catalytic systems—including organocatalysis, biocatalysis, and earth-abundant metal catalysis—that offer greener, more efficient, and often more selective routes than traditional methods.[2][3][4]
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of β-amino esters using alternative catalysts.
Question 1: My reaction shows low yield or fails to proceed. What are the likely causes and how can I fix it?
Low conversion is one of the most common frustrations in synthetic chemistry. The cause often lies in one of three areas: the catalyst, the substrates, or the reaction conditions. Let's break down the diagnostic process.
Causality Analysis:
-
Catalyst Inactivity: The catalyst is the engine of your reaction. Organocatalysts can be sensitive to moisture or residual acid/base from purification. Biocatalysts, like enzymes, have strict pH and temperature operating windows. Metal-based catalysts can be poisoned by impurities (e.g., sulfur compounds) or require activation.
-
Substrate Reactivity: The electronic and steric properties of your starting materials play a huge role. For instance, in a Mannich reaction, the imine electrophile or the enolate nucleophile may not be sufficiently reactive.[5][6] Steric hindrance around the reactive centers can prevent the catalyst and substrates from forming the necessary transition state.
-
Suboptimal Conditions: Solvent choice is critical. It affects substrate solubility, catalyst stability, and can influence the reaction mechanism. Temperature can be a double-edged sword; too low, and the activation energy barrier isn't overcome; too high, and catalyst decomposition or side reactions can occur.[7]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield reactions.
Step-by-Step Solutions:
-
Verify Catalyst Integrity:
-
Organocatalysts: If using a chiral amine or phosphoric acid catalyst, ensure it is pure and dry. Recrystallization or column chromatography may be necessary. For proline-catalyzed reactions, the catalyst's solubility can be an issue; consider derivatives or different solvents.[6]
-
Biocatalysts: For enzymes like lipase, confirm the pH of the reaction medium is within the optimal range. Check the enzyme's activity with a known, reliable substrate. Lipase TL IM from Thermomyces lanuginosus, for example, has shown excellent activity for Michael additions in methanol.[4]
-
Metal Catalysts: Ensure ligands are pure and the metal salt is anhydrous if required. Some reactions, like those using Shvo's catalyst, may not require a base for activation, which can simplify the process.
-
-
Evaluate Substrates:
-
Systematically Optimize Conditions:
-
Solvent Screening: Create a small matrix of reactions in different solvents (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). The optimal solvent can vary dramatically between catalyst types.
-
Temperature Adjustment: Run the reaction at a standard temperature (e.g., room temperature), then try incremental increases (e.g., 40 °C, 60 °C) and decreases (e.g., 0 °C, -20 °C). For enzymatic reactions, increasing temperature beyond the optimum can lead to denaturation and reduced yield.[4]
-
Concentration: Highly dilute conditions may slow the reaction, while highly concentrated conditions can lead to side products or solubility issues. Start at a standard concentration (e.g., 0.1 M) and adjust as needed.
-
Question 2: My reaction works, but the stereoselectivity (enantioselectivity or diastereoselectivity) is poor. How can I improve it?
Achieving high stereocontrol is often the primary reason for choosing an alternative catalytic approach. Poor selectivity indicates that the energy difference between the transition states leading to the different stereoisomers is small.
Causality Analysis:
-
Catalyst/Ligand Mismatch: The chiral environment created by the catalyst is the single most important factor. The catalyst may not be well-suited for the specific substrates, offering poor facial discrimination.
-
Reaction Temperature: Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less-selective transition states, thus eroding stereoselectivity. Running reactions at lower temperatures often enhances selectivity.[7]
-
Solvent Effects: The solvent can interact with the catalyst or the transition state assembly. A coordinating solvent might interfere with the catalyst-substrate interaction required for high stereoselectivity.
-
Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast enough, it will produce a racemic background, lowering the overall enantiomeric excess (ee).
Step-by-Step Solutions:
-
Optimize the Chiral Catalyst:
-
Screen Catalysts: This is the most direct approach. If a quinine-derived thiourea catalyst gives low ee, try a Jacobsen-type catalyst or a chiral phosphoric acid. Each class interacts with substrates differently.[8][9]
-
Modify the Ligand/Catalyst Structure: For metal-based catalysts, systematically vary the chiral ligand. For organocatalysts, subtle steric or electronic changes on the catalyst backbone can have a profound impact on selectivity. For example, modifying the substituent at the 6'-position of a quinine-derived catalyst can influence H-bonding and thus stereoselectivity.[9]
-
-
Control the Temperature:
-
Perform the reaction at 0 °C, -30 °C, and even -78 °C.[7] The improvement in ee or diastereomeric ratio (dr) will indicate if temperature is a critical factor. Be aware that reaction times will increase significantly at lower temperatures.
-
-
Tune the Solvent and Additives:
-
Evaluate a range of solvents with varying polarities. Non-polar solvents often result in a more organized transition state, leading to higher selectivity.
-
The use of additives can be beneficial. For instance, in some Mannich reactions, molecular sieves are used to scavenge water, which could otherwise hydrolyze the imine or interfere with the catalyst.[7] In some cases, a co-catalyst, such as a Brønsted acid with an isothiourea catalyst, is necessary for high enantioselectivity.[10]
-
| Catalyst Type | Common Solvents for High Selectivity | Typical Temperature Range |
| Chiral Phosphoric Acid | Toluene, Dichloromethane | -20 °C to RT |
| Thiourea-based | Toluene, Methyl t-butyl ether (MTBE) | -78 °C to RT |
| Biocatalysts (e.g., Lipase) | Isopropylether, Methanol | 30 °C to 50 °C |
| Chiral Metal Complexes | THF, Dichloromethane | -30 °C to 40 °C |
Caption: General conditions to favor high stereoselectivity for different catalyst classes.
Question 3: I'm observing significant formation of a side product, such as a double Michael adduct. How can I improve the selectivity for my desired product?
Side product formation points to issues with reaction control, where a reactive intermediate or product undergoes a subsequent undesired reaction.
Causality Analysis:
-
Stoichiometry: In reactions like the aza-Michael addition, if the acrylate (Michael acceptor) is in large excess, the desired β-amino ester product can act as a nucleophile itself and react with a second molecule of the acrylate, leading to a double Michael addition product.[4]
-
Reaction Time and Temperature: Over-running the reaction or using excessive heat can promote the formation of thermodynamically stable side products.[4]
-
Catalyst Specificity: The catalyst may be promoting an undesired parallel reaction pathway, such as a competing aldol reaction.
Step-by-Step Solutions:
-
Optimize Substrate Ratio: This is the most critical parameter for suppressing side products like double Michael adducts.
-
Carefully control the stoichiometry. A study on lipase-catalyzed Michael addition found that an aniline-to-methyl acrylate ratio of 1:4 gave the best yield, but increasing it further favored the double Michael product.[4]
-
Try inverse addition: slowly add the more reactive substrate (e.g., the acrylate) to the reaction mixture to keep its instantaneous concentration low.
-
-
Monitor Reaction Progress:
-
Follow the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
-
Adjust Reaction Conditions:
-
Lowering the reaction temperature can often increase selectivity for the desired kinetic product over undesired thermodynamic side products.[4]
-
Detailed Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction
This protocol describes a representative synthesis of a chiral β-amino ester using a bifunctional organocatalyst, adapted from methodologies that provide high yield and enantioselectivity.[7][10]
Objective: To synthesize an enantiomerically enriched N-protected β-amino ester from an aldehyde, an amine, and a pentafluorophenyl ester pronucleophile.
Reaction Scheme: (Aryl)CHO + H₂N(Aryl') + (Aryl'')CH₂CO₂PFP --(chiral catalyst)--> (Aryl'')(Ar-CH-NH(Aryl'))CHCO₂R
Materials:
-
Benzaldehyde (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Pentafluorophenyl 2-phenylacetate (pronucleophile, 1.1 eq)
-
Benzotetramisole⋅HCl (BTM⋅HCl, chiral catalyst, 5 mol%)[10]
-
4 Å Molecular Sieves (activated, ~200 mg per mmol of aldehyde)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (for transesterification)
Procedure:
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the BTM⋅HCl catalyst (0.05 eq) and activated 4 Å molecular sieves.
-
Addition of Reagents: Add anhydrous THF. To this suspension, add the aldehyde (1.0 eq), the amine (1.0 eq), and the pentafluorophenyl ester pronucleophile (1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Workup: Upon completion, add methanol directly to the reaction mixture to perform an in situ transesterification of the highly activated pentafluorophenyl ester to the more stable methyl ester. Stir for an additional 1-2 hours.
-
Purification: Filter the mixture to remove the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired β-amino methyl ester.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: How do I choose between an organocatalyst, a biocatalyst, or a metal-based catalyst for my synthesis?
The choice depends on several factors:
-
Substrate Scope & Desired Reaction: Biocatalysts like lipases and transaminases can be highly selective but may have a narrower substrate scope compared to organo- or metal catalysts.[11] For Mannich reactions, organocatalysts are often preferred, while hydrogenation reactions are the domain of metal catalysts.[2]
-
Green Chemistry Goals: Biocatalysts operate under very mild, often aqueous conditions, making them an excellent green option.[4][11] Organocatalysts avoid toxic heavy metals.
-
Cost and Availability: Proline and its derivatives are inexpensive and readily available organocatalysts. Chiral metal complexes can be expensive due to precious metals and complex ligand synthesis. Enzymes are becoming more commercially available and cost-effective.[4]
-
Scalability: Reactions with low catalyst loadings (common in metal catalysis) are often easier to scale. However, removing trace metal impurities from the final product can be a major challenge in pharmaceutical applications.
Q2: What are the main advantages of using enzymes (biocatalysts) for β-amino ester synthesis?
Enzymes offer several distinct advantages:
-
Exceptional Selectivity: They often provide extremely high enantio- and regioselectivity, which can be difficult to achieve with other catalyst types.[11][12]
-
Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous or benign organic solvents at or near room temperature and atmospheric pressure, reducing energy consumption and decomposition of sensitive molecules.[4]
-
Environmental Friendliness: Enzymes are biodegradable and non-toxic, aligning well with the principles of green chemistry.[4]
Q3: How can I minimize catalyst loading without sacrificing performance?
Reducing catalyst loading is crucial for process efficiency and cost-effectiveness.
-
Optimize Conditions: Ensure all other parameters (temperature, concentration, solvent) are fully optimized first, as this will maximize the catalyst's turnover number.
-
Use High-Purity Reagents: Impurities can poison the catalyst, requiring higher loadings to compensate. Using highly purified starting materials can allow for a reduction in catalyst amount.
-
Screen for Highly Active Catalysts: Some catalysts are inherently more active than others. It is often worth screening a small library of catalysts to find one that performs well at low loadings (e.g., <1 mol%).
-
Continuous Flow Systems: For biocatalysts, using immobilized enzymes in a continuous-flow microreactor can dramatically improve efficiency, allowing the catalyst to be reused extensively with short residence times.[4]
Caption: Comparison of batch vs. continuous flow synthesis workflows.
References
-
Yang, J. W., et al. (2021). Organocatalytic asymmetric synthesis of β³-amino acid derivatives. Organic & Biomolecular Chemistry. [Link]
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Request PDF. (n.d.). Organocatalytic asymmetric synthesis of beta(3)-amino acid derivatives. ResearchGate. [Link]
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Zhang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules. [Link]
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Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
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Paizs, C., & Tosa, M. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
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Request PDF. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic.... ResearchGate. [Link]
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Kobayashi, S., et al. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]
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Su, C., et al. (2014). Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
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Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]
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Lelais, G., & MacMillan, D. W. C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
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Liu, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. [Link]
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Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
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Research Communities. (2019). Taking the 'high road' to renewable beta-amino acids. [Link]
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Martin, C. G., et al. (2011). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. [Link]
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Johnston, J. N. (2011). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest. [Link]
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Bartoli, G., et al. (1994). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry. [Link]
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Request PDF. (n.d.). Catalyzed synthesis of beta-amino acids esters. ResearchGate. [Link]
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Fujisawa, H., & Suginome, M. (2003). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. Accounts of Chemical Research. [Link]
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Pesciaioli, F., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. [Link]
-
Wang, Y., et al. (2022). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Nature Communications. [Link]
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ResearchGate. (n.d.). (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). [Link]
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Green, J. J., et al. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments. [Link]
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Parida, K. M., & Rath, D. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. [Link]
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Shibasaki, M., & Kanai, M. (2016). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Angewandte Chemie International Edition. [Link]
-
Wang, Y.-M., & Jacobsen, E. N. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
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L.S.College, Muzaffarpur. (2020). Mannich reaction. [Link]
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Chemical Science Blog. (2016). Impact Factor. [Link]
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Collum, D. B., et al. (2009). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society. [Link]
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Ordóñez, M., & Cativiela, C. (2007). Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. Chemical Society Reviews. [Link]
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de Nanteuil, F., & Waser, J. (2013). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. [Link]
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Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
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Ma, D., et al. (2000). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-3-Arylpropanoates
Welcome to the technical support center for the synthesis of β-amino esters, specifically 3-amino-3-arylpropanoates. These compounds are critical building blocks in medicinal chemistry and drug development, valued for their role in creating peptide mimics with enhanced metabolic stability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Core Synthesis Workflow: One-Pot Mannich-Type Reaction
A prevalent and efficient method for synthesizing 3-amino-3-arylpropanoates is a one-pot, three-component Mannich-type reaction.[2][3] This approach typically involves the condensation of an aromatic aldehyde, malonic acid, and an ammonia source, such as ammonium acetate.
General Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl aldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium acetate (1.5 eq.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol. The choice of solvent can significantly influence the reaction pathway and final yield.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde substrate.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.
-
Isolation & Purification: The crude product is typically isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the pure 3-amino-3-arylpropanoic acid.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
This is a common issue that can stem from several factors, from reagent quality to fundamental reaction kinetics.
-
Answer 1.1: Reagent Quality and Stoichiometry
-
Causality: The aldehyde starting material can undergo oxidation to the corresponding benzoic acid if not stored properly. Malonic acid is hygroscopic and can absorb water, which may interfere with the reaction. Ensure you are using pure starting materials.[5] The stoichiometry is also critical; an excess of the ammonia source is typically required to drive the reaction towards the desired product.
-
Solution:
-
Check the purity of your aryl aldehyde. If it is old or has been exposed to air, consider purifying it by distillation or recrystallization.
-
Use freshly opened or properly stored malonic acid.
-
Ensure the correct molar ratios of reactants are used as per the established protocol.
-
-
-
Answer 1.2: Inappropriate Reaction Conditions (Solvent & Temperature)
-
Causality: The solvent plays a crucial role in this synthesis. It not only dissolves the reactants but also influences the equilibrium between the key intermediates.[3] For instance, a highly polar solvent may favor the formation of side products. The reaction is also temperature-dependent; insufficient heat will result in a sluggish or incomplete reaction.
-
Solution:
-
Ethanol is a common starting point. However, if yields are low, consider screening other solvents like isopropanol or methanol. The optimal solvent can depend on the specific aldehyde used.[3]
-
Ensure the reaction is maintained at a consistent reflux temperature. Use a heating mantle with a temperature controller for better regulation.
-
-
-
Answer 1.3: Influence of Aryl Substituents
-
Causality: The electronic and steric properties of the substituents on the aromatic ring of the aldehyde have a profound impact on the reaction's success.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) in the para-position generally increase the yield by stabilizing the carbocation intermediate formed during the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂) can destabilize this intermediate and lead to lower yields.[3]
-
Steric Effects: Bulky substituents in the ortho-position can sterically hinder the approach of the nucleophile, significantly reducing the reaction rate and yield.[3]
-
-
Solution:
-
Be aware of the electronic nature of your substrate. For aldehydes with electron-withdrawing groups, you may need to employ longer reaction times, higher temperatures, or a more effective catalyst system.
-
If you are working with an ortho-substituted aldehyde, anticipate lower yields and consider alternative synthetic routes if the one-pot method proves ineffective.
-
-
Question 2: My main impurity is the corresponding cinnamic acid. How can I minimize its formation?
The formation of cinnamic acid derivatives is the most common side reaction in this synthesis.[3] Understanding its mechanism is key to suppressing it.
-
Answer 2.1: Competing Reaction Pathways
-
Causality: The one-pot synthesis proceeds through a complex mechanism with multiple competing pathways.[3] An intermediate formed from the condensation of the aldehyde and malonic acid can either undergo a Michael addition with ammonia (leading to your desired β-amino acid) or undergo decarboxylation and elimination (leading to the cinnamic acid). The balance between these pathways is delicate.
-
Solution:
-
Solvent Choice: The polarity of the solvent can shift the equilibrium. Experiment with different solvents to find one that favors the Michael addition pathway for your specific substrate.[3]
-
Ammonia Source: Ensure a sufficient excess of the ammonia source (ammonium acetate) is present to favor the nucleophilic addition of ammonia over elimination.
-
Temperature Control: While reflux is necessary, excessive temperatures might favor the elimination pathway. Ensure you are not overheating the reaction mixture.
-
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// Edges Start -> Intermediate [label="Knoevenagel\nCondensation"]; Intermediate -> AminoIntermediate [style=dashed, dir=none]; Ammonia -> AminoIntermediate [label=" Favored by\nhigh [NH3]"]; AminoIntermediate -> Product [label=" Decarboxylation"]; Intermediate -> SideProduct [label=" Favored by certain\nsolvent polarities"];
// Invisible nodes for positioning labels node [shape=plaintext, width=0, height=0]; p1 [pos="2,1.5!"]; p2 [pos="5,1.5!"]; p1 -> AminoIntermediate [style=invis]; p2 -> SideProduct [style=invis];
// Position labels using invisible nodes edge [style=invis, arrowhead=none]; ProductPath -> p1; SideProductPath -> p2; } dot Caption: Competing reaction pathways in the one-pot synthesis.[3]
Question 3: I am having difficulty purifying my product. What techniques can I use?
Purification can be challenging due to the amphoteric nature of β-amino acids.
-
Answer 3.1: Recrystallization Issues
-
Causality: The solubility of 3-amino-3-arylpropanoates can vary greatly depending on the pH and the solvent. Finding a single solvent for recrystallization can be difficult.
-
Solution:
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water, acetone/water) to find the optimal system for your specific product.
-
pH Adjustment: Since the product is an amino acid, its solubility is highly pH-dependent. You can often purify the product by dissolving it in a dilute acidic or basic solution, filtering out any insoluble impurities, and then carefully adjusting the pH back to the isoelectric point to precipitate the pure product.
-
-
-
Answer 3.2: Alternative Purification Methods
-
Causality: If recrystallization fails, other methods may be necessary.
-
Solution:
-
Acid-Base Extraction: For ester derivatives, a standard acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the amine product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer and extract the pure product back into an organic solvent.
-
Chromatography: While less ideal for large-scale work, column chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM is often required to prevent streaking of the amine on the acidic silica.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to 3-amino-3-arylpropanoates?
-
The most common methods include the one-pot Mannich-type reaction discussed here, the Ritter reaction which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid, and various organocatalytic approaches that offer high stereoselectivity.[3][6][7] The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements.[1]
-
-
Q2: How do electron-donating vs. electron-withdrawing groups on the aryl ring affect the reaction?
-
As mentioned in the troubleshooting guide, electron-donating groups (EDGs) like methoxy or methyl, particularly at the para position, generally lead to higher yields. They stabilize the cationic intermediate that forms during the reaction. In contrast, electron-withdrawing groups (EWGs) like nitro or cyano destabilize this intermediate, often resulting in lower yields and requiring more forcing conditions.[3]
-
-
Q3: What is the specific role of ammonium acetate in the one-pot synthesis?
-
Q4: Are there stereoselective methods to synthesize chiral 3-amino-3-arylpropanoates?
-
Yes, the development of asymmetric syntheses for these compounds is a major area of research. Methods include using chiral catalysts (organocatalysts or metal complexes), employing chiral auxiliaries on one of the reactants, or enzymatic resolutions.[2] For example, lipase-catalyzed enantioselective alcoholysis has been used to resolve racemic N-protected esters with high enantioselectivity.[2]
-
Optimization Data Summary
The following table summarizes the impact of para-substitution on the aryl aldehyde on the yield of the corresponding 3-amino-3-arylpropanoic acid in a one-pot synthesis.
| Entry | para-Substituent (X) | Electronic Effect | Typical Yield Range (%) | Key Considerations |
| 1 | -OCH₃ | Strong EDG | 60-75% | Generally high reactivity and good yields. |
| 2 | -CH₃ | Weak EDG | 50-70% | Good substrate, generally leads to the desired product as the major component.[3] |
| 3 | -H | Neutral | 40-60% | Baseline reactivity. |
| 4 | -Cl | Weak EWG | 30-50% | Lower yields due to slight destabilization of the intermediate. May require longer reaction times. |
| 5 | -NO₂ | Strong EWG | 15-30% | Significantly lower yields. Prone to side reactions. Alternative methods may be more suitable.[3] |
Data compiled and generalized from literature sources.[3] Yields are representative and can vary based on specific reaction conditions.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF - Scribd. Available at: [Link]
-
Ritter reaction - Wikipedia. Available at: [Link]
-
Ritter Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ritter Reaction. Available at: [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.
-
Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis - PubMed Central. Available at: [Link]
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Available at: [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]
- Method for resolving 3-amino-3-phenylpropanol - Google Patents.
-
The application of the Ritter reaction in the synthesis of amides 3. - ResearchGate. Available at: [Link]
-
Three-component radical homo Mannich reaction - ResearchGate. Available at: [Link]
-
Mannich Bases: An Important Pharmacophore in Present Scenario - PMC - PubMed Central. Available at: [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. Available at: [Link]
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Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester - ResearchGate. Available at: [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. Available at: [Link]
- Synthesis of 3-amino-3-aryl propanoates - Google Patents.
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - NIH. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Method for producing and purifying 3-aminopropanol - Google Patents.
- Process for producing 3-amino-2-hydroxypropionic acid derivatives.
-
L-Proline Catalyzed Multicomponent Synthesis of 3-Amino Alkylated Indoles via a Mannich-Type Reaction under Solvent-Free Conditions. | Request PDF - ResearchGate. Available at: [Link]
-
Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-halogenoethyl aryl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed. Available at: [Link]
-
Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC - NIH. Available at: [Link]
-
Molecular interaction between three novel amino acid based deep eutectic solvents with surface active ionic liquid: A comparative study - NIH. Available at: [Link]
-
Beyond L-proline: Investigation of the catalytic properties of other natural amino acids in an organocatalytic warfarin synthesi - ChemRxiv. Available at: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]
-
Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC - NIH. Available at: [Link]
-
Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed - NIH. Available at: [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. Available at: [Link]
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preventing racemization during the synthesis of chiral beta-amino esters
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral molecules, with a specific focus on a common and critical challenge: preventing racemization during the synthesis of chiral β-amino esters. Maintaining the stereochemical integrity of these building blocks is paramount, as the biological activity of pharmaceuticals is often exclusive to a single enantiomer.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose and solve racemization issues in your own laboratory workflows.
Section 1: Foundational Knowledge - Understanding Racemization in β-Amino Ester Synthesis
Before troubleshooting, it is essential to understand the underlying mechanisms that lead to the loss of stereochemical purity. Racemization is the process by which a pure enantiomer converts into an equal mixture of both enantiomers (a racemate), effectively erasing the chiral information. In the context of amide bond formation to produce β-amino esters, this typically occurs after the carboxylic acid is activated.
There are two primary mechanisms through which this loss of chirality occurs[1][2][3][4]:
-
Direct Enolization (Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid. This creates a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers[3][4].
-
Oxazolone Formation: The N-acyl protecting group's carbonyl oxygen can perform an intramolecular nucleophilic attack on the activated carboxyl group. This forms a 5-membered oxazolinone (or azlactone) ring. The proton at the α-carbon of this intermediate is highly acidic and easily removed by a base, leading to an aromatic, achiral oxazole intermediate. Tautomerization and subsequent reaction with the amine nucleophile can then produce both enantiomers[1][3][4]. This pathway is often the most significant contributor to racemization in peptide synthesis[3].
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My chiral HPLC analysis shows two peaks for my product, indicating significant racemization. What are the most likely causes in my coupling reaction?
A1: The detection of both enantiomers points to a loss of stereochemical integrity during the reaction, most likely at the carboxyl activation and coupling stage. The primary factors to investigate are your choice of coupling reagent, base, solvent, and reaction conditions (temperature and time).
Q2: How do I choose the right coupling reagent and additives to minimize racemization?
A2: Your choice of coupling reagent is one of the most critical factors. Reagents that generate highly reactive intermediates are more prone to causing racemization. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial, especially when using carbodiimides. These additives form active esters that are more stable and less prone to racemization than the initial activated species[1][5][6].
Uronium/aminium salts containing a HOAt or Oxyma moiety are generally considered the safest options for suppressing racemization[7][8]. HATU, for instance, reacts faster and shows less epimerization than its HOBt-based counterpart, HBTU[7].
| Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Must be used with an additive (HOBt, HOAt, Oxyma) to suppress racemization.[6][7][9] EDC is ideal for aqueous phase coupling due to its water-soluble urea byproduct.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | BOP is highly effective but produces carcinogenic HMPA as a byproduct.[2] PyBOP is a safer, effective alternative.[2] PyAOP (the HOAt analog) offers faster coupling rates.[2] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Low | Generally the preferred class for minimizing racemization. HATU and HCTU are highly efficient and show very low epimerization.[7][8] COMU is a modern reagent with high solubility and efficiency, often requiring only 1 equivalent of base.[8] |
Q3: What is the role of the base, and which one should I use?
A3: The base serves two primary functions: to deprotonate the amine salt (if provided as one) and to facilitate the coupling reaction. However, the base is also the primary culprit in abstracting the α-proton, which initiates racemization[1][3]. The ideal base should be strong enough to perform its function but not so strong or sterically unhindered that it readily causes epimerization.
-
High-Risk Bases: Strong, sterically unhindered bases like triethylamine (TEA) should generally be avoided as they are known to accelerate racemization[1].
-
Moderate-Risk Bases: N,N-Diisopropylethylamine (DIEA or Hünig's base) is commonly used due to its steric bulk, which moderates its basicity. However, it can still lead to racemization in sensitive systems[1][2].
-
Low-Risk Bases: For substrates highly prone to racemization, weaker and/or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base than DIEA and is often a better choice[2][3]. For extremely sensitive couplings, 2,4,6-trimethylpyridine (collidine) is an excellent option as its significant steric hindrance makes it a poor proton abstractor at the α-carbon[1][2].
Q4: Can the solvent choice impact the level of racemization?
A4: Yes, the solvent can have a profound effect. The rate of the desired coupling reaction and the undesired racemization pathway can be influenced differently by the solvent environment.
A study by Williams and Young highlighted these effects, showing that the ratio of racemization to coupling rates varies significantly with the solvent[10].
-
Favorable Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) tend to be favorable. They effectively solvate the transition states for both coupling and racemization, but the coupling reaction is often accelerated more significantly, thus outcompeting racemization[10].
-
Unfavorable Solvents: Halogenated solvents like chloroform (CHCl₃) and dichloromethane (DCM), as well as acetonitrile (MeCN), were found to be unfavorable, showing a much higher rate of racemization relative to the coupling reaction[10].
Therefore, if you are observing racemization in DCM or acetonitrile, switching to DMF or THF could provide a significant improvement.
Section 3: Proactive Strategies & Best Practices (FAQs)
FAQ 1: What is the ideal reaction temperature? Lowering the reaction temperature is a highly effective strategy to suppress racemization. The activation energy for racemization is often higher than that for amide bond formation. Performing the coupling at 0 °C, or even as low as -20 °C for very sensitive substrates, can dramatically reduce the rate of epimerization while still allowing the coupling to proceed to completion, albeit more slowly[2].
FAQ 2: How long should the activation step be? The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for racemization. Therefore, pre-activation times should be minimized. The best practice is often in situ activation, where the coupling reagent is added to a mixture of the carboxylic acid, amine, and base. If pre-activation is necessary, it should be done at low temperature and for the shortest time possible (e.g., 1-5 minutes) before adding the amine component[5].
FAQ 3: Are there "racemization-proof" N-protecting groups? While no protecting group is entirely "racemization-proof," standard urethane-based protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (benzyloxycarbonyl) are excellent at preventing racemization. This is because the lone pair on the nitrogen atom is delocalized into the carbonyl group, making the amide nitrogen significantly less nucleophilic and thus disfavoring the formation of the oxazolone intermediate[2]. Acyl-type protecting groups (e.g., Acetyl, Benzoyl) are much more prone to racemization via the oxazolone pathway and should be avoided on the residue being activated[1].
FAQ 4: Which amino acid residues are most prone to racemization? Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization. Serine (Ser) can also be problematic[5][11]. The specific side chains of these amino acids can influence the acidity of the α-proton or participate in the reaction, increasing the risk. When coupling these residues, it is imperative to use low-racemization conditions (e.g., HATU/collidine at low temperature).
Section 4: Essential Experimental Protocols
Protocol 1: General Protocol for Low-Racemization Coupling
This protocol is designed as a starting point for the synthesis of a dipeptide containing a β-amino ester, using conditions known to minimize racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral β-amino acid (1.0 eq) and the amine or amino ester hydrochloride salt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add 2,4,6-collidine (2.5 eq for a hydrochloride salt, or 1.2 eq for a free amine) dropwise while stirring.
-
In Situ Activation: Add the coupling reagent (e.g., HATU, 1.05 eq) in one portion to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Chiral Analysis: Analyze the purified product using the chiral HPLC/SFC protocol below to determine the enantiomeric excess (e.e.).
Protocol 2: Standard Procedure for Chiral HPLC Analysis to Determine Enantiomeric Excess (e.e.)
This workflow ensures accurate determination of the stereochemical purity of your final product.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile for separating enantiomers of amino acid derivatives[12][13][14].
-
Prepare a Racemic Standard: If possible, synthesize a small amount of the desired product using conditions known to cause racemization (e.g., using TEA as a base at room temperature for an extended period). This standard is critical for confirming the identity of the two enantiomeric peaks.
-
Method Development:
-
Start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min[12][15].
-
Inject the racemic standard. If peaks are not resolved, systematically vary the percentage of the alcohol modifier (e.g., to 80:20). Temperature can also be a powerful tool for improving resolution[16].
-
Once baseline separation (Rₛ > 1.5) is achieved for the racemic standard, the method is validated.
-
-
Sample Analysis:
-
Prepare a dilute solution of your purified reaction product in the mobile phase.
-
Inject the sample onto the HPLC system using the validated method.
-
Integrate the peak areas for both the major (desired) and minor (epimerized) enantiomers.
-
-
Calculate Enantiomeric Excess (e.e.):
-
Use the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. [Link]
-
Epimerisation in Peptide Synthesis. Processes. [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]
-
Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
(PDF) Recent development in peptide coupling reagents. ResearchGate. [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research. [Link]
-
7.4 Racemization Assays. Thieme Connect. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Wiley Online Library. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chem. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Analyst. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry. [Link]
- Method for the preparation of a chiral-beta-amino ester.
-
Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Organic & Biomolecular Chemistry. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to the 13C NMR Spectral Analysis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR data for Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this guide presents a robust predicted spectrum, contextualized through a comparative analysis with structurally related compounds. This approach not only offers a reliable reference for researchers working with this molecule but also illustrates the power of combining predictive tools with empirical data for structural verification.
The Significance of 13C NMR in Structural Elucidation
13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects all influence the chemical shift. For a molecule like this compound, 13C NMR is indispensable for confirming the presence and connectivity of the ethyl ester, the aminopropanoate backbone, and the substituted aromatic ring.
Predicted 13C NMR Data for this compound
Due to the current lack of publicly accessible experimental 13C NMR spectra for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and sophisticated models of substituent effects to provide highly accurate estimations.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 171.5 | The carbonyl carbon of the ethyl ester is expected to be significantly deshielded. |
| Ar-C (C-Cl) | 135.0 | The carbon atom directly attached to the electronegative chlorine atom is deshielded. |
| Ar-C (C-CH) | 140.2 | The ipso-carbon of the aromatic ring attached to the propanoate chain. |
| Ar-CH | 130.5, 128.8, 127.2, 125.1 | Chemical shifts for the aromatic CH carbons, influenced by the chloro and amino-alkyl substituents. |
| O-CH2 | 61.8 | The methylene carbon of the ethyl group directly attached to the ester oxygen. |
| CH-NH3+ | 52.5 | The benzylic carbon attached to the ammonium group is deshielded. |
| CH2 | 40.3 | The methylene carbon of the propanoate chain adjacent to the carbonyl group. |
| CH3 | 14.2 | The methyl carbon of the ethyl group, typically found in the upfield region. |
Visualizing the Structure and Assignments
To aid in the interpretation of the predicted data, the following diagram illustrates the structure of this compound with each carbon atom numbered for clear correlation with the data in Table 1.
Caption: Molecular structure of this compound.
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted data, it is instructive to compare it with the experimental 13C NMR data of analogous compounds. This comparative approach allows for the validation of the predicted chemical shifts based on known substituent effects.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
| Compound | C=O | O-CH2 | CH3 | Aromatic Carbons | Other Aliphatic Carbons |
| This compound (Predicted) | 171.5 | 61.8 | 14.2 | 140.2, 135.0, 130.5, 128.8, 127.2, 125.1 | CH-NH3+: 52.5, CH2: 40.3 |
| Ethyl 3-phenylpropanoate[1][2] | 173.1 | 60.4 | 14.2 | 141.2, 128.4, 128.3, 126.2 | CH2: 35.9, CH2: 31.0 |
| 3-Chloroaniline[3][4] | - | - | - | 147.8, 134.8, 130.4, 118.4, 114.9, 113.3 | - |
| 3-Chloroaniline hydrochloride[5] | - | - | - | 134.9, 131.3, 130.8, 126.9, 120.9, 118.9 | - |
| Ethyl 3-aminopropanoate[6] | 172.5 | 60.5 | 14.2 | - | CH2-NH2: 38.6, CH2: 34.1 |
| Ethyl Cinnamate[7][8][9] | 166.8 | 60.4 | 14.3 | 134.5, 130.2, 128.9, 128.1 | =CH: 144.5, =CH: 118.4 |
-
Aromatic Region: The predicted chemical shifts for the aromatic carbons in the target molecule are consistent with the experimental data for 3-chloroaniline and its hydrochloride salt. The presence of the electron-withdrawing chlorine atom and the protonated amino group on the propanoate side chain influences the electronic distribution in the aromatic ring, leading to a range of chemical shifts.
-
Aliphatic Chain: The chemical shifts for the ethyl ester group (O-CH2 at ~61.8 ppm and CH3 at ~14.2 ppm) are in excellent agreement with the experimental values observed for ethyl 3-phenylpropanoate, ethyl 3-aminopropanoate, and ethyl cinnamate. The predicted shift for the benzylic carbon (CH-NH3+ at 52.5 ppm) is reasonably downfield due to the adjacent electron-withdrawing ammonium group and the aromatic ring. The methylene carbon (CH2 at 40.3 ppm) is also in a plausible region, influenced by the neighboring carbonyl and benzylic carbons.
-
Carbonyl Carbon: The predicted chemical shift for the carbonyl carbon (171.5 ppm) aligns well with the experimental values for other ethyl esters, such as ethyl 3-phenylpropanoate (173.1 ppm) and ethyl 3-aminopropanoate (172.5 ppm).
Experimental Protocol for 13C NMR Data Acquisition
For researchers seeking to acquire experimental data, the following protocol outlines a standardized approach for obtaining high-quality 13C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For hydrochloride salts, methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are often good choices due to their polarity. Deuterated chloroform (CDCl3) may also be suitable depending on the solubility of the free base.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better spectral dispersion and sensitivity.
-
Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the 13C frequency and matched to the impedance of the instrument.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Acquisition Time (AQ): Set to 1-2 seconds to allow for sufficient data sampling.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR analysis of a small molecule.
Caption: A generalized workflow for acquiring and analyzing a 13C NMR spectrum.
Conclusion
This guide provides a comprehensive overview of the 13C NMR spectral data for this compound. By presenting a reliable predicted spectrum and contextualizing it with experimental data from structurally related compounds, we offer a valuable resource for researchers in the field. The detailed experimental protocol and workflow further equip scientists with the practical knowledge to obtain and interpret high-quality 13C NMR data, a critical step in the rigorous process of chemical synthesis and drug development.
References
-
PubChem. 3-Chloroaniline. [Link]
-
PubChem. Ethyl cinnamate. [Link]
-
Chegg. 13C and 1H NMR spectra for ethyl trans-cinnamate. [Link]
-
Pharmaffiliates. Ethyl 3-aminopropanoate. [Link]
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A Comparative Guide to the Mass Spectrometry of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a substituted amino acid ester of interest in pharmaceutical research and development. As with any compound intended for therapeutic use, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. Mass spectrometry (MS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), stands as a cornerstone for the molecular weight confirmation and structural elucidation of such compounds. This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, offers a comparative perspective with alternative analytical methodologies, and presents a detailed protocol for its analysis by LC-MS.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₅Cl₂NO₂
-
Molecular Weight: 264.15 g/mol (hydrochloride salt), 227.69 g/mol (free base)
Mass Spectrometric Analysis: A Predictive Approach
Direct experimental mass spectra for this compound are not widely published. However, based on the known fragmentation patterns of similar molecules, such as substituted 3-phenylpropenoates and general principles of mass spectrometry, we can predict its behavior under different ionization techniques.[1][2]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful analysis of a given analyte. For Ethyl 3-amino-3-(3-chlorophenyl)propanoate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are plausible, each offering distinct advantages and disadvantages.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy ionization technique that often leads to extensive fragmentation. While this provides rich structural information, the molecular ion peak may be weak or absent for some molecules. Given the presence of multiple functional groups (amine, ester, chloro-aromatic), EI is expected to produce a complex fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique commonly paired with Liquid Chromatography (LC-MS), ESI is ideal for polar and thermally labile molecules.[3] It typically produces a prominent protonated molecule [M+H]⁺, which is invaluable for confirming the molecular weight. For Ethyl 3-amino-3-(3-chlorophenyl)propanoate, ESI would be the preferred method for obtaining a strong molecular ion signal, especially in its hydrochloride salt form, which is highly polar.[4][5]
Predicted Fragmentation Pattern (ESI-MS/MS)
In a tandem mass spectrometry (MS/MS) experiment using ESI, the protonated molecule [M+H]⁺ of the free base (m/z 228.08) would be selected and fragmented. The predicted fragmentation pathway is outlined below:
Caption: Predicted ESI-MS/MS fragmentation of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Key Predicted Fragments:
-
Loss of Ethanol (m/z 182.04): A common fragmentation pathway for ethyl esters, involving the neutral loss of ethanol.
-
Loss of Ethyl Formate (m/z 154.04): Cleavage of the ester group can lead to the loss of ethyl formate.
-
Loss of the Chlorophenyl Group (m/z 117.09): Cleavage of the bond between the benzylic carbon and the aromatic ring.
-
Chlorotropylium ion (m/z 111.02): A characteristic fragment for compounds containing a chlorobenzyl moiety.
Alternative Analytical Techniques: A Comparative Analysis with HPLC
While LC-MS is a powerful tool for both qualitative and quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust alternative, particularly for routine quality control.[6][7]
| Feature | LC-MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectrum) |
| Sensitivity | Very High (ng to pg level) | High (µg to ng level) |
| Structural Information | High (from fragmentation patterns) | Low (UV spectrum provides limited structural information) |
| Matrix Effects | Prone to ion suppression/enhancement | Less susceptible to matrix effects |
| Cost & Complexity | High | Moderate |
| Ideal Application | Structure confirmation, impurity identification, bioanalysis | Routine purity analysis, quantification of known compounds |
Causality Behind Experimental Choices:
-
For drug discovery and development , where unknown metabolites and degradation products need to be identified, the high specificity and structural information provided by LC-MS are indispensable.[8]
-
For routine quality control in a manufacturing environment, the robustness, lower cost, and ease of use of HPLC-UV often make it the more practical choice for quantifying the active pharmaceutical ingredient (API).[6]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Method development and validation in accordance with ICH guidelines are essential for any specific application.[9][10][11][12][13]
Caption: Workflow for the LC-MS/MS analysis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Accurately weigh a suitable amount of the reference standard and sample.
-
Dissolve in a diluent such as a mixture of acetonitrile and water (50:50 v/v).
-
Perform serial dilutions to prepare a series of calibration standards and to bring the sample concentration within the calibration range.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Full Scan: Acquire data over a mass range of m/z 100-400 to detect the protonated molecule.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 228.08) and fragment it using an appropriate collision energy to obtain structural information.
-
-
Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas temperature, and flow rate.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Generate a calibration curve from the standards to quantify the analyte in the sample.
-
Analyze the MS/MS spectrum to confirm the identity of the compound by comparing the observed fragments with the predicted fragmentation pattern.
-
Conclusion
The mass spectrometric analysis, particularly using LC-ESI-MS/MS, provides a highly specific and sensitive method for the characterization of this compound. The ability to confirm the molecular weight and obtain structural information from fragmentation patterns makes it an invaluable tool in drug development. While HPLC-UV offers a robust and cost-effective alternative for routine quantitative analysis, it lacks the definitive identification capabilities of mass spectrometry. The choice between these techniques should be guided by the specific analytical requirements of the study, with LC-MS being the superior choice for structural elucidation and impurity identification, and HPLC-UV being a workhorse for quality control applications.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Al-Absi, M. A., et al. (2001). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 1-8.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]
- Lee, T. L., et al. (2005). Pharmaceutical Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC/MS). Combinatorial Chemistry & High Throughput Screening, 8(7), 619-643.
-
Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. [Link]
- Wang, Y., et al. (2023).
-
Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
- Schug, K. A., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(5), 850-858.
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0159744). [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039). [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Chen, H., et al. (2021). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 9, 745681.
-
JEOL. (n.d.). Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. [Link]
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A Comparative Guide to the Analytical Methods for Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis, demands robust analytical methods for its quantification, impurity profiling, and stereochemical analysis.[1] This guide provides an in-depth comparison of various analytical techniques applicable to this compound, offering insights into the causality behind experimental choices and presenting detailed, self-validating protocols.
Introduction to this compound
This compound is a derivative of β-amino acids, a class of compounds with diverse biological activities. The presence of a chlorine atom on the phenyl ring and a chiral center at the C3 position necessitates a multi-faceted analytical approach to control its chemical purity and stereoisomeric integrity.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a key consideration in the development of analytical methods.
Chromatographic Techniques: The Workhorse of Pharmaceutical Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the premier technique for the analysis of non-volatile and thermally labile compounds like our target analyte.
Principle of Separation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Experimental Protocol: RP-HPLC for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for a broad range of polar and non-polar compounds.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of both the main compound and any potential impurities with varying polarities.
-
Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.[3][4]
-
Detection: UV detection at a wavelength where the chlorophenyl chromophore exhibits significant absorbance (e.g., 220-230 nm) is appropriate.[3][4]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable diluent to a known concentration.
Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often necessary to increase its volatility and thermal stability.
Principle of Separation: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Experimental Protocol: GC-FID/MS for Impurity Profiling
-
Derivatization: The primary amino group and the carboxylic ester can be derivatized. A common approach for amino acids is silylation or acylation. For instance, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the amine to a trimethylsilyl (TMS) derivative, increasing volatility. Alternatively, chloroformate derivatization can be employed.[5][6]
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification is required.[6][7]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[6]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.
-
Injection: A split/splitless injector is typically used.
Workflow for GC Analysis with Derivatization
Caption: Workflow for GC analysis of this compound after derivatization.
Comparison of Chromatographic Methods
| Feature | HPLC | Gas Chromatography (GC) |
| Applicability | Directly applicable to the non-volatile hydrochloride salt. | Requires derivatization to increase volatility. |
| Sample Preparation | Simpler, usually involves dissolution. | More complex due to the derivatization step. |
| Thermal Stress | Minimal, analysis is at or near ambient temperature. | High temperatures can potentially cause degradation of the analyte. |
| Detection | UV detection is straightforward and robust. | FID provides universal detection for organic compounds; MS allows for structural elucidation.[7] |
| Resolution | Excellent for a wide range of compounds. | High resolution, especially with capillary columns. |
| Primary Use | Purity, assay, and chiral separation. | Impurity profiling, especially for volatile impurities. |
Chiral Separation: A Critical Quality Attribute
Since this compound possesses a chiral center, the separation of its enantiomers is crucial for pharmaceutical applications, as different enantiomers can have distinct pharmacological and toxicological profiles.[1]
Chiral HPLC
Chiral HPLC is the most common technique for enantiomeric separation.[8] This can be achieved through two main approaches:
-
Direct Method: Using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a variety of chiral amines and amino acid esters.[9]
-
Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10]
Experimental Protocol: Direct Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series). The choice of the specific CSP depends on the analyte and may require screening of different columns.[9]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.
-
Detection: UV detection as described for RP-HPLC.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are vital for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR will show characteristic signals for the ethyl group, the protons on the propanoate backbone, and the aromatic protons. ¹³C NMR will provide information on the carbon skeleton.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities. The predicted monoisotopic mass of the free base is 227.0713 Da.[12]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H bonds of the amine, the C=O of the ester, and the C-Cl bond of the chlorophenyl group.
Impurity Profiling: Ensuring Product Safety
Impurity profiling is the identification and quantification of all potential impurities in an API.[13][14] These can include starting materials, by-products of the synthesis, degradation products, and enantiomeric impurities.[15][16] A combination of HPLC with a high-resolution mass spectrometer (LC-HRMS) is a state-of-the-art technique for comprehensive impurity profiling.
Logical Relationship for Impurity Profiling
Caption: Logical workflow for impurity profiling and control.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC stands out as the most versatile method for purity, assay, and chiral separation. GC, with appropriate derivatization, is valuable for analyzing volatile impurities. Spectroscopic methods like NMR, MS, and IR are essential for structural confirmation. A comprehensive impurity profiling strategy, often employing LC-HRMS, is critical for ensuring the safety and quality of this important pharmaceutical building block. The choice of the most suitable analytical method will depend on the specific objective, whether it is routine quality control, stability testing, or in-depth structural characterization.
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A Comparative Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate and Related Beta-Amino Esters for Medicinal Chemistry Applications
Introduction
The β-amino acid scaffold is a privileged motif in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts significant pharmacological advantages, including increased metabolic stability against peptidases and the ability to form unique, stable secondary structures in peptides (peptidomimetics). Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a specific, synthetically accessible β-amino ester that serves as a valuable building block for creating a diverse range of therapeutic candidates.[1] Its structure, featuring a chlorine atom at the meta-position of the phenyl ring, provides a critical point for modulating electronic and lipophilic properties, which are key determinants of biological activity.[2]
This guide provides a comprehensive comparison of Ethyl 3-amino-3-(3-chlorophenyl)propanoate with other β-amino esters. We will delve into common synthetic strategies, compare the physicochemical and potential biological properties of positional isomers, and provide detailed experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound class in their research endeavors.
The Strategic Advantage of the β-Amino Ester Scaffold
The utility of β-amino esters extends beyond their role as simple building blocks. The ester functionality provides a handle for further chemical modification or can act as a prodrug element, improving the pharmacokinetic profile of a parent compound. The amine group can be functionalized to build complex molecular architectures or can be crucial for interacting with biological targets. Furthermore, the inherent chirality at the β-carbon offers opportunities for stereoselective synthesis to optimize target engagement and reduce off-target effects.
This scaffold is not only found in small-molecule drugs but also serves as the fundamental repeating unit in poly(β-amino esters) (PBAEs), a class of biodegradable polymers widely investigated for gene therapy and drug delivery applications due to their cationic nature and pH-responsive degradability.[3][4][5] This dual utility in both small molecules and polymers underscores the versatility and importance of the β-amino ester core structure.
Comparative Synthesis Strategies for β-Aryl-β-Amino Esters
The synthesis of β-amino esters can be achieved through several robust and well-established chemical transformations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control. Here, we compare three common and effective strategies.
Method 1: The Mannich-Type Reaction
This is a powerful three-component reaction that constructs the β-amino ester skeleton in a single step by combining an aldehyde, an amine, and a ketone or ester enolate. The causality behind this method's efficiency lies in its convergent nature, rapidly building molecular complexity. It involves the in situ formation of an electrophilic iminium ion from the aldehyde and amine, which is then trapped by the nucleophilic ester enolate.[6]
Caption: Workflow for Mannich-type synthesis of β-amino esters.
Method 2: The Reformatsky Reaction
The Reformatsky reaction utilizes an organozinc reagent formed from an α-halo ester. This zinc enolate is sufficiently nucleophilic to add to imines without adding to the ester functionality, a key advantage for selectivity. This method is particularly useful when the imine component is sensitive to the strongly basic conditions often required for lithium enolates used in Mannich-type reactions.
Method 3: Rodionov-Johnson Reaction (Tandem Knoevenagel Condensation/Reduction)
This classical two-step approach is highly reliable for preparing β-aryl propanoic acid derivatives. It begins with a Knoevenagel condensation between an aromatic aldehyde and a highly acidic methylene compound like malonic acid or Meldrum's acid. The resulting arylidene intermediate is then subjected to a reduction of the double bond and, if applicable, another functional group like a nitro group, often with simultaneous esterification. A published synthesis for a structural analog, ethyl 3-(3-aminophenyl)propanoate, effectively demonstrates this pathway.[7][8]
Caption: Rodionov-Johnson pathway for β-aryl-β-amino ester synthesis.
Table 1: Comparison of Synthetic Methodologies
| Feature | Mannich-Type Reaction | Reformatsky Reaction | Rodionov-Johnson Reaction |
| Starting Materials | Aldehyde, Amine, Ester | α-Halo Ester, Imine (or Aldehyde/Amine) | Aromatic Aldehyde, Malonic Acid derivative |
| Key Reagents | Strong Base (e.g., LDA) | Activated Zinc | Reducing Agent (e.g., SnCl₂, H₂/Pd) |
| Atom Economy | High (Three components) | Moderate | Moderate |
| Key Advantages | Convergent, single step. | Mild conditions, tolerates sensitive functional groups. | Reliable, well-established, avoids strong bases. |
| Key Limitations | Requires strong bases, potential for side reactions. | Requires preparation of organozinc reagent. | Two-step process, may require harsh reducing agents. |
Comparative Analysis of Chloro-Substituted Phenylpropanoates
The precise placement of the chlorine atom on the phenyl ring significantly impacts the molecule's steric and electronic profile, which in turn dictates its interaction with biological targets and its metabolic fate. A comparative analysis of the ortho, meta, and para isomers is therefore essential for any drug discovery program.
Physicochemical Properties
Lipophilicity (quantified by logP) and the electronic influence of the substituent are critical parameters. The meta position, as in our target compound, exerts a strong electron-withdrawing inductive effect with a weaker resonance effect compared to the ortho and para positions. This can influence the pKa of the amine and the molecule's overall polarity.
Table 2: Physicochemical Properties of Isomeric Ethyl 3-amino-3-(chlorophenyl)propanoates
| Compound | Structure | Molecular Formula | CAS Number | Mol. Weight ( g/mol ) | Predicted XLogP |
| Ethyl 3-amino-3-(3-chlorophenyl)propanoate | C₁₁H₁₄ClNO₂ | 498581-88-7 | 227.69 | 1.6[9] | |
| Ethyl 3-amino-3-(2-chlorophenyl)propanoate | C₁₁H₁₄ClNO₂ | 945419-77-2 (HCl salt)[10] | 227.69 | 1.6 | |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | C₁₁H₁₄ClNO₂ | 325803-29-0 (HCl salt)[11][12] | 227.69 | 1.6 |
Note: Structures are sourced from PubChem. XLogP values are often similar for positional isomers in predictive models, but experimental values can differ.
Structure-Activity Relationship (SAR) Insights
While specific biological data for Ethyl 3-amino-3-(3-chlorophenyl)propanoate is not widely published, we can infer its potential from studies on related β-phenylalanine derivatives.
-
Cancer Research & LAT-1 Transport: The Large-neutral Amino Acid Transporter 1 (LAT-1) is overexpressed in many cancers and is a key target for delivering cytotoxic agents or for direct inhibition. Studies on meta-substituted phenylalanine analogs have shown that this substitution pattern is critical for affinity to LAT-1.[2] It was found that while lipophilicity was initially hypothesized to improve binding, it actually correlated with diminished substrate activity and increased inhibition.[2] This suggests that the meta-chloro group on our target compound could confer potent LAT-1 inhibitory activity, making it a valuable candidate for oncology research.
-
Enzyme Inhibition: β-amino acid derivatives are excellent scaffolds for enzyme inhibitors. For example, substituted β-phenylalanines have been developed as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in type 2 diabetes.[13]
-
Biocatalysis: The stereochemistry of β-amino acids is crucial for their activity. Enzymes like β-phenylalanine aminotransferases show high enantioselectivity and can accept various ortho-, meta-, and para-substituted β-phenylalanine derivatives, enabling the kinetic resolution of racemic mixtures to produce enantiopure (R)- or (S)-β-amino acids.[14] This highlights a viable path to producing chiral versions of our target compound for stereospecific biological evaluation.
Caption: Key modulation points of the β-amino ester scaffold and their effects.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are based on established and validated methodologies from the scientific literature.
Protocol 1: Synthesis of a β-Aryl Propanoate via Tandem Knoevenagel/Reduction
This protocol is adapted from the successful synthesis of ethyl 3-(3-aminophenyl)propanoate and serves as a robust template for synthesizing related compounds from a nitro-aldehyde precursor.[7]
Materials:
-
3-Nitrobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethylammonium formate (TEAF)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Step A: Knoevenagel Condensation & Reduction:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent, add Meldrum's acid (1.1 eq).
-
Add triethylammonium formate (TEAF) (2.0 eq) portion-wise. The causality for using TEAF is its dual role as a base to catalyze the condensation and a hydride source for the subsequent conjugate reduction of the arylidene intermediate.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, acidify the reaction mixture with 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(3-nitrophenyl)propanoic acid. This intermediate can be used directly in the next step.
-
-
Step B: Nitro Reduction & Esterification:
-
Dissolve the crude 3-(3-nitrophenyl)propanoic acid from Step A in absolute ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution. The choice of SnCl₂ is critical; it is a classical reagent for reducing aromatic nitro groups to anilines. In an alcoholic solvent, it also acts as a Lewis acid to catalyze the Fischer esterification of the carboxylic acid.[7]
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully quench by pouring it over ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure ethyl 3-(3-aminophenyl)propanoate.
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful completion of the protocol.
Protocol 2: General Framework for In Vitro Anticancer Activity Screening
This protocol provides a self-validating system for assessing the cytotoxic potential of Ethyl 3-amino-3-(3-chlorophenyl)propanoate against a relevant cancer cell line, such as the A549 human lung carcinoma line, which is known to express LAT-1.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
Test compound (dissolved in DMSO to make a 10 mM stock)
-
Resazurin sodium salt solution or similar viability reagent
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette, incubator (37 °C, 5% CO₂), plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound stock in complete medium. A typical final concentration range would be 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
-
Viability Assessment (Resazurin Assay):
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for another 2-4 hours. The causality here is that viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis & Validation:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
The experiment should be run in triplicate and repeated at least twice to ensure the trustworthiness of the results.
-
Conclusion and Future Perspectives
Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a strategically important molecule within the broader class of β-amino esters. Its synthesis is accessible through several established methods, and its structure is primed for biological activity. The comparative analysis with its positional isomers and related β-phenylalanine derivatives strongly suggests its potential as a modulator of targets like the LAT-1 amino acid transporter, making it a compound of high interest for oncology and other therapeutic areas.
Future research should focus on the asymmetric synthesis of this compound to evaluate the biological activities of individual enantiomers. Further derivatization of the amine and ester functionalities will allow for the construction of a focused library to perform detailed SAR studies. The experimental protocols provided herein offer a validated starting point for researchers to synthesize and evaluate this promising scaffold in their drug discovery pipelines.
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A Comparative Guide to the Strategic Advantages of the 3-Chloro Isomer in Synthesis
Introduction: Beyond Simple Position - The Strategic Value of the meta-Chloro Substituent
In the intricate landscape of organic synthesis, the choice of starting material is a critical decision that dictates reaction pathways, influences yields, and ultimately determines the feasibility of a synthetic route. Positional isomerism, particularly in substituted aromatic compounds, offers a subtle yet powerful tool for chemists to exert precise control over molecular architecture. While the ortho (2-chloro) and para (4-chloro) isomers are often prized for their direct electronic communication with other substituents, the meta (3-chloro) isomer possesses a unique set of electronic and steric properties that can be leveraged for significant synthetic advantage.
This guide provides an in-depth comparison of the 3-chloro isomer's performance against its counterparts, moving beyond simplistic reactivity trends to explore the strategic causality behind its use. We will delve into its nuanced role in directing substitution patterns, its utility as a stable yet reactive building block, and its proven value in the synthesis of high-value compounds such as pharmaceuticals and agrochemicals. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed isomeric choices.
The Duality of the Chloro Group: Inductive vs. Resonance Effects
To understand the unique behavior of the 3-chloro isomer, one must first appreciate the dual electronic nature of the chlorine substituent on an aromatic ring.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This is a distance-dependent effect, strongest at the carbon of attachment (ipso), and diminishing with distance. This effect deactivates the aromatic ring towards electrophilic attack.[1][2]
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the pi-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions.[1][2]
For chlorine, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still dictates the position of electrophilic attack, making halogens ortho, para-directors.[2][3][4] The 3-position is unique in that it is not directly influenced by the +M resonance effect, making its electronic character primarily governed by the inductive effect.
Section 1: Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)
A key area where the 3-chloro isomer's distinct reactivity becomes a strategic asset is in Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group (the chlorine atom).
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.[5][6]
-
Ortho and Para Isomers: When the EWG (e.g., a nitro group) is at the 2- or 4-position, the negative charge of the Meisenheimer complex can be delocalized directly onto the EWG through resonance. This provides significant stabilization, accelerating the reaction.[5][6]
-
Meta Isomer: In the 3-chloro isomer, the negative charge of the Meisenheimer complex cannot be delocalized onto an EWG at the 1-position. The resonance structures show the charge distributed only on the ring carbons, missing the nitro group entirely.[6][7] This lack of stabilization renders the 3-chloro isomer significantly less reactive in SNAr reactions compared to its ortho and para counterparts.[5][7]
This reduced reactivity is not a disadvantage but a tool for regioselectivity . In a molecule with multiple chloro-substituents, a nucleophile can selectively displace an ortho or para chlorine while leaving a meta chlorine untouched.
Caption: SNAr reactivity is dictated by Meisenheimer complex stability.
Quantitative Comparison of Reactivity
The difference in reactivity is not merely qualitative. Rate constant data for analogous systems like chloronitropyridines clearly illustrates the deactivation of the 3-position towards nucleophilic attack.
| Isomer | Relative Rate Constant (vs. 3-isomer) | Rationale |
| 2-Chloro-5-nitropyridine | High | Nitro group is para to the chlorine, stabilizing the intermediate. |
| 4-Chloro-3-nitropyridine | High | Nitro group is ortho to the chlorine, stabilizing the intermediate. |
| 3-Chloro-X-nitropyridine | Baseline (1) | Nitro group is meta to the chlorine; no direct resonance stabilization. [5] |
Table based on principles described in cited literature for chloropyridine and chloronitrobenzene systems.[5][8][9]
Section 2: Directing Effects in Electrophilic Aromatic Substitution (EAS)
While the chlorine atom is an ortho, para-director, its placement at the 3-position on a substituted ring can be used to guide incoming electrophiles to specific locations, often preventing substitution at the 2-position due to steric hindrance.
Consider the chlorination of m-cresol. The hydroxyl group is a strong activating ortho, para-director, while the methyl group is a weaker activating ortho, para-director. The chlorine is a deactivating ortho, para-director. The positions ortho and para to the powerful -OH group (positions 2, 4, and 6) are highly activated.
Caption: Directing effects in the nitration of 3-chlorotoluene.
The advantage of the 3-chloro isomer here is its ability to "block" or disfavor certain positions electronically or sterically, thereby increasing the regioselectivity of the reaction. In the chlorination of phenols, for example, specialized catalysts can be used with sulfuryl chloride to achieve very high para-selectivity, a process influenced by the substitution pattern of the starting phenol.[10][11][12]
Section 3: The 3-Chloro Isomer as a Cornerstone in Applied Synthesis
The true value of the 3-chloro isomer is demonstrated by its widespread use as a foundational building block in the pharmaceutical, agrochemical, and dye industries.[13] Its specific reactivity and structural features are integral to the synthesis of numerous commercial products.
3-Chloroaniline: A Versatile Intermediate
3-Chloroaniline (3-CA) is a prime example. It serves as a crucial precursor for:
-
Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including diuretics, antihypertensive drugs, and antipsychotic medications.[13] For instance, it is used in the synthesis of certain pyrimidoazepine analogs that act as serotonin receptor ligands for treating obesity.[14]
-
Agrochemicals: 3-CA is employed to produce herbicides and pesticides, contributing to crop protection.[13]
-
Dyes and Pigments: It is a precursor for a wide range of azo dyes.[13]
The synthesis of these complex molecules relies on the predictable reactivity of the 3-chloroaniline core, where the chloro and amino groups direct subsequent transformations.
Experimental Protocol: Regioselective Chlorination of N-acetyl-p-aminophenol (APAP)
This protocol demonstrates a practical application where the electronic environment of a substituted phenol directs chlorination, leading to a valuable pharmaceutical intermediate. The reaction involves the chlorination of APAP (Acetaminophen) to produce 3-chloro-4-hydroxyacetanilide (CAPAP).
Objective: To synthesize 3-chloro-4-hydroxyacetanilide in high yield by regioselective chlorination of APAP using sulfuryl chloride.
Caption: Experimental workflow for the synthesis of CAPAP.
Materials and Equipment:
-
N-acetyl-p-aminophenol (APAP)
-
Sulfuryl chloride (SO₂Cl₂)
-
Liquid sulfur dioxide (SO₂)
-
Pressure-rated reaction vessel with stirring mechanism
-
Cooling bath
-
Scrubber system (for SO₂ and HCl)
-
Standard laboratory glassware for filtration and washing
Step-by-Step Methodology:
-
Vessel Preparation: Charge the pressure-rated reaction vessel with N-acetyl-p-aminophenol (APAP).
-
Solvent Addition: Cool the vessel and carefully condense a measured amount of liquid sulfur dioxide into it to create a slurry. Liquid SO₂ serves as an inert reaction medium that facilitates high selectivity.[15]
-
Reagent Addition: While maintaining the temperature between 0-25°C, slowly add one molar equivalent of sulfuryl chloride (SO₂Cl₂) to the stirred slurry.
-
Reaction: Seal the vessel and allow the reaction to stir at 20-25°C under autogenous pressure for 2-4 hours. Monitor the reaction progress if analytical equipment is available.
-
Workup - Venting: Once the reaction is complete, slowly and carefully vent the excess SO₂ and the HCl byproduct gas through a caustic scrubber system to neutralize the acidic gases.
-
Isolation: After venting is complete, a solid crude product remains. Isolate this solid by filtration.
-
Purification: Wash the isolated solid with cold water to remove any unreacted APAP and other water-soluble impurities.
-
Drying: Dry the purified 3-chloro-4-hydroxyacetanilide product under vacuum.
This process provides CAPAP in high yields, demonstrating a highly regioselective chlorination ortho to the hydroxyl group and meta to the acetamido group, a position favored by the strong directing effect of the hydroxyl group.[15]
Conclusion
The 3-chloro isomer is far from being a "less reactive" or "undesirable" option in synthesis. Its true strength lies in its distinct electronic and steric profile, which, when understood and applied correctly, offers a powerful handle for achieving regioselectivity. By being relatively inert to SNAr reactions, it allows chemists to perform selective substitutions elsewhere in a molecule. In electrophilic substitutions, its presence helps direct incoming groups, often with high selectivity. The widespread use of 3-chloroanilines and other related compounds as precursors in the pharmaceutical and agrochemical industries is a testament to their strategic importance.[13][16] For the discerning synthetic chemist, the 3-chloro isomer is not a compromise but a strategic choice for precise molecular construction.
References
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- 108-42-9, 3-Chloroaniline Formula - ECHEMI. (URL: )
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- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom
- Nucleophilic Reactions of Benzene Deriv
- Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic arom
- A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene - Benchchem. (URL: )
- 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties - ChemicalBook. (URL: )
- Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchG
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- Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents - Taylor & Francis Online. (URL: )
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- Electrophilic aromatic directing groups - Wikipedia. (URL: )
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A Comparative Guide to the Biological Activity of (R)- and (S)-Ethyl 3-amino-3-(3-chlorophenyl)propanoate
For researchers, scientists, and drug development professionals, the precise evaluation of stereoisomers is a cornerstone of modern therapeutic development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, a chiral β-amino acid ester with potential therapeutic applications.
The fundamental principle guiding this investigation is the inherent chirality of biological systems. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereospecific interactions with small molecules. One enantiomer may bind with high affinity to a target, eliciting a desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects.
While direct comparative biological data for the enantiomers of Ethyl 3-amino-3-(3-chlorophenyl)propanoate is not extensively available in public literature, preliminary insights can be drawn from related compounds. For instance, a patent describing dipeptide compounds incorporating a similar aromatic β-amino acid structure noted that the (R)-configuration resulted in greater fungicidal activity[1]. This finding provides a compelling rationale to hypothesize that the (R)- and (S)-enantiomers of Ethyl 3-amino-3-(3-chlorophenyl)propanoate may also exhibit differential biological activities.
This guide will equip you with the necessary experimental protocols to investigate and validate this hypothesis across several key biological assays.
Comparative Analysis of GABA Receptor Binding Affinity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a frequent target for therapeutic agents. Given the structural similarity of the target compound to GABA, it is plausible that it may interact with GABA receptors. A competitive radioligand binding assay is a robust method to determine the affinity of each enantiomer for GABAA receptors.
Experimental Protocol: [³H]-Muscimol Competitive Binding Assay for GABAA Receptors[2][3]
This protocol outlines the measurement of the binding affinity of the (R)- and (S)-enantiomers to the GABAA receptor in rat brain membranes.
Materials:
-
Rat whole brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4 at 4°C)
-
[³H]-Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled Muscimol (for non-specific binding determination)
-
(R)-Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
(S)-Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in a known volume of buffer to achieve a protein concentration of 1-2 mg/mL.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: 100 µL of membrane suspension, 100 µL of [³H]-Muscimol (final concentration ~2 nM), and 800 µL of buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 100 µL of [³H]-Muscimol, 100 µL of unlabeled Muscimol (final concentration ~1 µM), and 700 µL of buffer.
-
Competitive Binding: 100 µL of membrane suspension, 100 µL of [³H]-Muscimol, and 100 µL of varying concentrations of either the (R)- or (S)-enantiomer (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and buffer to a final volume of 1 mL.
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer. The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Assessment of General Cytotoxicity
It is crucial to evaluate the cytotoxic potential of any new chemical entity. The MTT assay is a widely used colorimetric method to assess cell viability and provides a measure of the general toxicity of the compounds.
Experimental Protocol: MTT Cytotoxicity Assay
[2][3][4] This protocol details the steps to determine the cytotoxicity of the (R)- and (S)-enantiomers in a human cell line (e.g., HEK293 or HepG2).
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(R)-Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
(S)-Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the (R)- or (S)-enantiomer (e.g., 0.1 µM to 100 µM). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity) for each enantiomer.
Sources
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- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Spectroscopic Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride and its Analogs
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comparative analysis of the spectroscopic data for Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a compound of interest in synthetic and medicinal chemistry. Due to a scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage predicted data and comparative analysis with structurally similar compounds to provide a comprehensive interpretive framework.
This guide emphasizes the "why" behind the data, offering insights into how subtle structural modifications are reflected in spectroscopic outputs. Every protocol described is designed to be a self-validating system, ensuring that the data you acquire is both accurate and reliable.
Molecular Structure and Spectroscopic Expectations
The first step in any spectroscopic analysis is to understand the molecule's structure and predict the expected signals. This compound is comprised of a 3-chlorophenyl ring, an ethyl propanoate chain, and a protonated amine, which will each give rise to characteristic signals.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.07858 |
| [M+Na]⁺ | 250.06052 |
| [M-H]⁻ | 226.06402 |
| [M+NH₄]⁺ | 245.10512 |
| [M+K]⁺ | 266.03446 |
| [M+H-H₂O]⁺ | 210.06856 |
| Table 1: Predicted m/z values for various adducts of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.[1] |
A plausible fragmentation pattern would involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage at the benzylic position.
Caption: Plausible fragmentation pathway for Ethyl 3-amino-3-(3-chlorophenyl)propanoate.
Comparative Compound: Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
This isomer would be expected to have an identical molecular weight and thus the same m/z for the molecular ion.[2] However, its fragmentation pattern might differ due to the different arrangement of the amino and ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Expected Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Ethyl CH₂ | ~4.1 | Quartet | 2H |
| Propanoate CH₂ | ~2.8 | Doublet of doublets | 2H |
| Methine CH | ~4.5 | Triplet | 1H |
| Aromatic CH | 7.2 - 7.5 | Multiplet | 4H |
| Amine NH₃⁺ | Broad singlet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Expected Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~61 |
| Propanoate CH₂ | ~40 |
| Methine CH | ~55 |
| Aromatic C | 125 - 135 |
| Aromatic C-Cl | ~134 |
| Carbonyl C=O | ~170 |
Comparative Compound: Ethyl 3-(4-chlorophenyl)propanoate
This compound lacks the amino group at the 3-position. The absence of the -NH₂ group would lead to a significant upfield shift of the methine proton (if present) or a different splitting pattern for the adjacent methylene protons. The ¹³C NMR would also show a different chemical shift for the carbon at the 3-position.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 2800 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Comparative Compound: Ethyl Propanoate
The IR spectrum of ethyl propanoate would show the characteristic C=O stretch of the ester and the aliphatic C-H stretches.[4] However, it would lack the N-H stretches of the amine salt and the aromatic C=C and C-H stretches, as well as the C-Cl stretch, making for a clear comparison.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Run in both positive and negative ESI modes to observe different adducts.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-1000.
-
Fragmentation (MS/MS): Select the parent ion of interest and perform collision-induced dissociation (CID) to obtain fragment ions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with no sample on the crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. While direct experimental data is currently limited, a thorough understanding of the expected spectroscopic features, in conjunction with comparative data from structurally related analogs, provides a robust framework for its characterization. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and reliability of future experimental work.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
-
Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]
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PubChem. Ethyl 3-amino-3-(3-chlorophenyl)propanoate (C11H14ClNO2). [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Capot Chemical Co., Ltd. MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. [Link]
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Wiley Online Library. (3R)-3-(4-chlorophenyl)-3-cyano-propionic acid ethyl ester - Optional[13C NMR]. [Link]
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National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC. [Link]
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PubChem. Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830. [Link]
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ResearchGate. IR spectra of ethyl propanoate. [Link]
-
NIST WebBook. Propanoic acid, 3-chloro-. [Link]
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PubChem. Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride (C11H14ClNO2). [Link]
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A Comparative Guide to the Stability Studies of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Development
Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a key intermediate or active pharmaceutical ingredient (API), possesses a chemical architecture that necessitates a thorough understanding of its stability profile. The journey of a drug from synthesis to patient is fraught with environmental challenges—temperature fluctuations, humidity, light, and oxidative stress—that can compromise its integrity. Stability studies are therefore not merely a regulatory requirement but a scientific necessity to ensure the safety, efficacy, and quality of the final drug product.[1] This guide provides a comprehensive framework for evaluating the stability of this compound, offering a comparative analysis of methodologies and potential degradation pathways. By understanding how the molecule behaves under various stress conditions, researchers can develop robust formulations, establish appropriate storage conditions, and define a valid shelf-life.[2][3][4]
Molecular Structure and Potential Degradation Hotspots
The chemical structure of this compound reveals several functional groups susceptible to degradation:
-
Ester Linkage: The ethyl ester is a primary site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[5][6][7]
-
Amino Group: The primary amine is susceptible to oxidation.[8][9][10][11]
-
Chlorinated Aromatic Ring: The 3-chlorophenyl group can be a site for photolytic degradation or other reactions under harsh conditions.
-
Chiral Center: The molecule possesses a chiral center at the C3 position, making its chiral stability a critical parameter to assess, as racemization could impact pharmacological activity.
Understanding these potential degradation sites allows for the design of targeted stress studies to probe the molecule's intrinsic stability.
Forced Degradation Studies: A Proactive Approach to Unveiling Instability
Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than accelerated stability testing.[2][5][6] This approach is invaluable for rapidly identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods.[1][2]
Comparative Experimental Protocols for Forced Degradation
The following protocols are designed to assess the stability of this compound under various stress conditions. A stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) should be prepared for these studies.
1. Hydrolytic Degradation (Acidic and Basic)
-
Rationale: To investigate the susceptibility of the ester linkage to hydrolysis.
-
Acidic Hydrolysis Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature (25°C) for 12 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
2. Oxidative Degradation
-
Rationale: To assess the stability of the amino group and other potential oxidation sites.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
3. Thermal Degradation
-
Rationale: To evaluate the impact of high temperatures on the molecule's stability.
-
Protocol:
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points (e.g., 0, 12, 24, 48 hours), withdraw a sample.
-
Prepare a solution of the withdrawn sample in a suitable solvent.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
4. Photolytic Degradation
-
Rationale: To determine the light sensitivity of the compound, particularly the chlorinated aromatic ring.
-
Protocol:
-
Expose a solution of the compound (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A typical exposure would be 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Hypothesized Degradation Pathways
Based on the functional groups present, the following degradation products are hypothesized:
-
Acid/Base Hydrolysis: 3-amino-3-(3-chlorophenyl)propanoic acid and ethanol.
-
Oxidation: Potential formation of N-oxide derivatives or other oxidative products of the aromatic amine.
-
Thermal Degradation: Potential for decarboxylation or other complex degradation products.
-
Photolytic Degradation: Potential for dechlorination or other radical-mediated reactions on the aromatic ring.
Below is a diagram illustrating the primary hypothesized degradation pathway via hydrolysis.
Caption: Hypothesized hydrolytic degradation pathway.
Long-Term Stability Studies: Simulating Real-World Conditions
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of a drug substance.[12][13] These studies are governed by the ICH guidelines, which specify the storage conditions based on the climatic zone.[7][8][14][15]
ICH Recommended Long-Term Stability Protocol
-
Storage Conditions: For a general case, the recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH.[13]
-
Accelerated Storage Conditions: Accelerated studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13][14]
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16]
-
Parameters to be Monitored:
-
Appearance
-
Assay of the active substance
-
Degradation products/impurities
-
Chiral purity
-
Water content
-
Comparative Analysis of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance over time.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4][13][17][18][19]
Method 1: Reversed-Phase HPLC with UV Detection
-
Principle: This is the workhorse method for stability studies of small molecules. Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Advantages: Robust, reproducible, and widely available. UV detection is suitable for aromatic compounds.
-
Proposed Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Column Temperature: 30°C
-
Method 2: Chiral HPLC
-
Principle: This method is essential for assessing the chiral stability of the molecule. It utilizes a chiral stationary phase (CSP) to separate the enantiomers.
-
Advantages: Directly measures the enantiomeric excess and can detect racemization.
-
Proposed Starting Conditions:
-
Column: A suitable chiral column (e.g., polysaccharide-based).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detection: UV detection.
-
Method Comparison Table
| Feature | Reversed-Phase HPLC | Chiral HPLC |
| Primary Application | Assay and impurity profiling | Enantiomeric purity and racemization |
| Stationary Phase | Nonpolar (e.g., C18) | Chiral (e.g., polysaccharide-based) |
| Mobile Phase | Aqueous/Organic mixtures | Nonpolar/Polar organic mixtures |
| Key Information Provided | Purity, degradation products | Enantiomeric excess, chiral stability |
The workflow for stability testing and method development is illustrated below.
Caption: General workflow for stability studies.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner, typically in tabular format. The following tables provide examples of how to present data from forced degradation and long-term stability studies. (Note: The data presented are hypothetical for illustrative purposes).
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Major Degradation Product (RT) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 3-amino-3-(3-chlorophenyl)propanoic acid |
| 0.1 M NaOH, 25°C | 12 h | 82.5 | 17.5 | 3-amino-3-(3-chlorophenyl)propanoic acid |
| 3% H₂O₂, 25°C | 24 h | 95.1 | 4.9 | Unidentified polar impurity |
| 80°C (Solid) | 48 h | 98.7 | 1.3 | Minor unidentified impurities |
| Photolytic | 1.2M lux h | 97.5 | 2.5 | Minor unidentified impurities |
Table 2: Long-Term Stability Data (25°C/60%RH)
| Time Point (Months) | Appearance | % Assay | % Total Impurities | Enantiomeric Excess (%) |
| 0 | White Powder | 99.8 | 0.2 | 99.9 |
| 3 | White Powder | 99.7 | 0.3 | 99.9 |
| 6 | White Powder | 99.6 | 0.4 | 99.8 |
| 9 | White Powder | 99.5 | 0.5 | 99.8 |
| 12 | White Powder | 99.4 | 0.6 | 99.7 |
Conclusion
A comprehensive stability testing program is crucial for ensuring the quality, safety, and efficacy of this compound. This guide has outlined a systematic approach to evaluating its stability through forced degradation and long-term studies, in accordance with ICH guidelines. The comparison of different stress conditions and analytical methodologies provides a framework for researchers to design and execute robust stability protocols. By proactively identifying potential degradation pathways and developing validated stability-indicating methods, drug development professionals can build a strong foundation for successful formulation development and regulatory submission.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH Stability Testing Guidelines. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
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-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
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-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 1-10.
- International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
Welcome to your comprehensive guide on the safe handling of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS No: 498581-88-7). In the fast-paced world of drug discovery and chemical research, our most valuable asset is our team. Ensuring your safety is not just a regulatory requirement; it is the bedrock of innovative and sustainable science. This document moves beyond a simple checklist to provide a deep, logic-driven framework for personal protection, empowering you to make informed safety decisions.
The toxicological properties of this specific compound have not been fully investigated.[1][2] In the absence of comprehensive data and established Occupational Exposure Limits (OELs), we must adopt a principle of prudent avoidance and treat this compound with the respect due to a potentially hazardous substance.[3] Our operational philosophy will be to minimize exposure through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Foundational Risk Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally similar compounds and the available Safety Data Sheet (SDS) for an isomer, we can anticipate the primary risks.[1][4]
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact.
-
Anticipated Hazards: May cause respiratory tract, skin, and serious eye irritation.[1][4][5]
-
Combustion Byproducts: In a fire, hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be produced.[1][6]
| Hazard Profile | Summary of Potential Risks and Recommendations |
| Acute Toxicity | The toxicological properties are not well-established.[1] Similar aminopropanamide hydrochloride compounds are classified as harmful if swallowed or inhaled.[4] Assume moderate toxicity and prevent all direct contact. |
| Skin & Eye Irritation | Classified as a potential skin and serious eye irritant.[4][5][7] Direct contact with the solid or solutions can cause irritation. Comprehensive eye and skin protection is mandatory. |
| Respiratory Irritation | The hydrochloride salt form exists as a solid or dust, which may cause respiratory irritation upon inhalation.[1] Handling procedures must be designed to prevent the generation of dust. |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound.[6][8][9] Therefore, engineering controls and PPE must be used to keep exposure as low as reasonably practicable (ALARP). |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[2][8][9] |
Core Directive: A Multi-Layered PPE Strategy
PPE is your last line of defense, employed after engineering controls (like chemical fume hoods) have been optimized.[10] Never rely on PPE alone. The following protocol is designed to provide comprehensive protection during routine laboratory operations.
Primary Engineering Controls: The Non-Negotiable First Step
All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[11][12] This is the most critical step in minimizing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[6]
Tier 1: Eye and Face Protection
The eyes are highly susceptible to chemical insults. Protection is non-negotiable.
-
Minimum Requirement: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against fine dust or splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions, sonicating, or heating), a face shield must be worn in addition to chemical splash goggles.[10][13] A face shield alone does not provide adequate eye protection.[10]
Tier 2: Skin and Body Protection
Preventing dermal contact is crucial, as many compounds can be absorbed through the skin or cause localized irritation.
-
Gloves: Nitrile gloves are the standard for incidental contact.[14] They provide good resistance against a broad range of chemicals. Always inspect gloves for tears or pinholes before use.[15] For prolonged handling or when preparing solutions, consider double-gloving. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.[13]
-
Protective Clothing: A long-sleeved laboratory coat is mandatory.[5] For tasks involving larger quantities (over a few grams) or where significant dust generation is unavoidable, a disposable gown offers superior protection and easier decontamination.[14] Wear long pants and closed-toe shoes made of a non-permeable material at all times in the laboratory.[10]
Tier 3: Respiratory Protection
While engineering controls are primary, respiratory protection is essential when these controls may be insufficient or during emergency situations.
-
For Nuisance Dust: If handling small quantities in a properly functioning fume hood, respiratory protection may not be required. However, for tasks that could generate dust outside of a hood or as a precaution, a NIOSH-approved N95 or a European Standard EN 143 P1 particle respirator is the minimum requirement for nuisance exposures.[1]
-
For Higher-Risk Tasks: For weighing large quantities, cleaning spills, or if ventilation is compromised, a higher level of protection is warranted. Use an air-purifying respirator with combination cartridges, such as an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) type.[1] These cartridges protect against organic vapors, acid gases (like hydrogen chloride that could be present), and fine particulates. All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training, per OSHA 29 CFR 1910.134.[2]
Operational Plan: Safe Weighing and Handling Workflow
This step-by-step process integrates PPE into a standard laboratory task to ensure a safe outcome.
Caption: Workflow for Safely Handling the Compound.
Logistical Plan: Spill and Disposal Protocols
Immediate Spill Response (Small, Solid Spill)
-
Alert & Isolate: Alert personnel in the immediate area.
-
Assess: Ensure you have the correct PPE before cleaning the spill, including respiratory protection if necessary.
-
Contain: Do NOT dry sweep, as this will create dust.[1] Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Clean: Carefully scoop the material into a designated, labeled waste container.[1][6]
-
Decontaminate: Clean the spill area with a suitable solvent and wash with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Waste Disposal All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous chemical waste.[8]
-
Procedure: Place in sealed, clearly labeled containers.
-
Vendor: Arrange for disposal through a licensed professional waste disposal company, which will likely use a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Compliance: Always adhere to your institution's specific guidelines and local, state, and federal regulations.
Emergency First Aid Measures
Should an exposure occur despite all precautions, immediate action is critical.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always provide the Safety Data Sheet to responding medical personnel.
Disclaimer: This guide is intended for informational purposes and is based on available safety data for this or similar compounds. It is not a substitute for a thorough, site-specific risk assessment, institutional training, and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.
References
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MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Chemical Safety Data Sheet.Link
-
Safety Data Sheet. Fisher Scientific.Link
-
Propanoic acid, 3-isocyanato-, ethyl ester SDS. ECHEMI.Link
-
Safety Data Sheet - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid. Fisher Scientific.Link
-
Safety Data Sheet - Ethyl 3-phenylpropionate. Fisher Scientific.Link
-
Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR. Sigma-Aldrich.Link
-
ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. ECHEMI.Link
-
(2S)-2-Aminopropanamide hydrochloride. Apollo Scientific.Link
-
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-
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Chapter 3 - Personal Protective Equipment. Cornell University Environmental Health and Safety.Link
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1-Amino-3-chloropropane hydrochloride. ChemicalBook.Link
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(S)-2-aminopropanamide hydrochloride. PubChem, National Institutes of Health.Link
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.Link
-
ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride. ECHEMI.Link
-
Ethyl β-amino-4-chlorobenzenepropanoate SDS. ECHEMI.Link
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Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. ChemicalBook.Link
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
